Propanoic acid, 3-(trichlorogermyl)-
Description
Structure
2D Structure
Properties
IUPAC Name |
3-trichlorogermylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3GeO2/c4-7(5,6)2-1-3(8)9/h1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIJOIUVZBYQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Ge](Cl)(Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3GeO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065980 | |
| Record name | Propanoic acid, 3-(trichlorogermyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15961-23-6 | |
| Record name | 3-(Trichlorogermyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15961-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(trichlorogermyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015961236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-(trichlorogermyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-(trichlorogermyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trichlorogermyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(TRICHLOROGERMYL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4E4HTC49H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Trichlorogermyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(trichlorogermyl)propanoic acid, a valuable organogermanium compound. The document details two principal synthetic methodologies: the hydrogermylation of acrylic acid and the nucleophilic substitution of 3-halopropanoic acid derivatives. Included are detailed experimental protocols, a summary of quantitative data, and visual representations of the reaction pathways and experimental workflows to facilitate understanding and replication. This guide is intended to serve as a critical resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
3-(Trichlorogermyl)propanoic acid is an organogermanium compound of interest due to the presence of the reactive trichlorogermyl group and a carboxylic acid moiety. This combination of functional groups makes it a versatile precursor for the synthesis of more complex organogermanium derivatives with potential applications in medicinal chemistry and materials science. This guide outlines the two primary and most effective methods for its synthesis.
Synthesis Pathways
There are two primary pathways for the synthesis of 3-(trichlorogermyl)propanoic acid:
-
Pathway 1: Hydrogermylation of Acrylic Acid: This method involves the addition of a trichlorogermyl group across the double bond of acrylic acid. The reaction is typically initiated by the in-situ formation of trichlorogermane (HGeCl₃) or a related reactive germanium species from germanium tetrachloride (GeCl₄).
-
Pathway 2: Nucleophilic Substitution: This approach utilizes a trichlorogermyl anion (GeCl₃⁻) to displace a leaving group, typically a halide, from the 3-position of a propanoic acid derivative.
Pathway 1: Hydrogermylation of Acrylic Acid
This is a direct and atom-economical method for the synthesis of 3-(trichlorogermyl)propanoic acid.
Reaction Scheme:
An In-depth Technical Guide to Propanoic Acid, 3-(trichlorogermyl)- (CAS: 15961-23-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propanoic acid, 3-(trichlorogermyl)-, a unique organogermanium compound, is gaining attention in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its purported antitumor activities. Detailed experimental protocols for its synthesis and for the evaluation of its cytotoxic effects are presented, alongside structured data tables and graphical representations of key workflows to facilitate understanding and further research.
Chemical and Physical Properties
Propanoic acid, 3-(trichlorogermyl)- is a trifunctional molecule featuring a carboxylic acid group, a propyl chain, and a trichlorogermyl moiety. This structure imparts unique reactivity and potential for further chemical modification.
| Property | Value |
| CAS Number | 15961-23-6 |
| Molecular Formula | C₃H₅Cl₃GeO₂[1] |
| Molecular Weight | 252.04 g/mol [1] |
| Melting Point | 83-85 °C |
| IUPAC Name | 3-(Trichlorogermyl)propanoic acid |
| Synonyms | (2-CARBOXYETHYL)TRICHLOROGERMANE, β-(TRICHLOROGERMYL)PROPIONIC ACID, 3-(Trichlorogermyl)propionic acid, Propionic acid, 3-(trichlorogermyl)- |
| InChI | InChI=1S/C3H5Cl3GeO2/c4-7(5,6)2-1-3(8)9/h1-2H2,(H,8,9)[1] |
| SMILES | C(C--INVALID-LINK--(Cl)Cl)C(=O)O[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Propanoic acid, 3-(trichlorogermyl)-.
| Technique | Expected Peaks/Signals |
| ¹H NMR | The protons on the β-carbon (adjacent to the germyl group) are expected to be shifted downfield to approximately δ 2.8–3.2 ppm. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, typically around δ 12.1–12.5 ppm. |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-180 ppm. The carbons of the propyl chain will show distinct signals, with the carbon attached to the germanium atom being influenced by the electronegativity of the GeCl₃ group. |
| IR Spectroscopy | A strong and broad absorption band characteristic of the O-H stretching vibration of the carboxylic acid dimer is expected between 2500 and 3300 cm⁻¹. A sharp and intense C=O stretching vibration should appear around 1700–1720 cm⁻¹. The Ge-Cl stretching vibrations are typically observed in the lower frequency region, around 450–500 cm⁻¹.[2] |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak, along with fragmentation patterns corresponding to the loss of chlorine atoms, the carboxylic acid group, and cleavage of the carbon-germanium bond. |
Synthesis of Propanoic Acid, 3-(trichlorogermyl)-
The synthesis of Propanoic acid, 3-(trichlorogermyl)- can be achieved through several methods, with hydrogermylation being a prominent route.
Synthesis via Hydrogermylation of Acrylic Acid
This method involves the direct addition of a germanium hydride species to the double bond of acrylic acid.
Materials:
-
Germanium tetrachloride (GeCl₄)
-
Acrylic acid
-
Reducing agent (e.g., H₃PO₂)
-
Anhydrous solvent (e.g., diethyl ether)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve germanium tetrachloride in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as hypophosphorous acid (H₃PO₂), to generate trichlorogermane (HGeCl₃) in situ.
-
To this solution, add acrylic acid dropwise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of distilled water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Propanoic acid, 3-(trichlorogermyl)-.
Caption: Workflow for the synthesis of Propanoic acid, 3-(trichlorogermyl)-.
Chemical Reactivity
Propanoic acid, 3-(trichlorogermyl)- exhibits reactivity at both the carboxylic acid and the trichlorogermyl functional groups.
-
Hydrolysis: The trichlorogermyl group is sensitive to moisture and can be hydrolyzed to form 3-(trihydroxygermyl)propanoic acid (THGP).
-
Esterification: The carboxylic acid group can undergo standard esterification reactions with alcohols in the presence of an acid catalyst.
-
Substitution: The chlorine atoms on the germanium can be substituted by other nucleophiles, such as in the reaction with Grignard reagents to form organogermanium compounds with carbon-germanium bonds.[3]
Biological Activity and Potential Applications
Organogermanium compounds have been investigated for their therapeutic potential, including antitumor activities.[4][5][6] The presence of the germanium atom is thought to play a role in modulating biological systems. Propanoic acid, 3-(trichlorogermyl)- and its derivatives are subjects of interest in this area.
Antitumor Activity
While specific studies on the antitumor activity of Propanoic acid, 3-(trichlorogermyl)- are not extensively detailed in publicly available literature, related organogermanium compounds have shown promise.[4][5] The proposed mechanism often involves the induction of an immune response or direct cytotoxicity towards cancer cells. A common preliminary step in assessing antitumor potential is to evaluate the compound's cytotoxicity against various cancer cell lines.
This protocol outlines a standard procedure to assess the cytotoxic effects of Propanoic acid, 3-(trichlorogermyl)- on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Propanoic acid, 3-(trichlorogermyl)-
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of Propanoic acid, 3-(trichlorogermyl)- in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Safety and Handling
Propanoic acid, 3-(trichlorogermyl)- should be handled with care in a well-ventilated fume hood. Due to the presence of the trichlorogermyl group, it is moisture-sensitive and can release hydrochloric acid upon hydrolysis. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
Propanoic acid, 3-(trichlorogermyl)- is a versatile organogermanium compound with potential applications in both materials science and as a precursor for biologically active molecules. Its synthesis, while requiring anhydrous conditions, is achievable through established chemical transformations. Further investigation into its biological properties, particularly its antitumor effects, is warranted to fully elucidate its therapeutic potential. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of novel organogermanium sesquioxides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
"Propanoic acid, 3-(trichlorogermyl)-" molecular weight and formula
An In-depth Technical Guide on Propanoic acid, 3-(trichlorogermyl)-
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Propanoic acid, 3-(trichlorogermyl)-, a compound of interest for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Properties
Propanoic acid, 3-(trichlorogermyl)- is an organogermanium compound with the following key identifiers and physicochemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C3H5Cl3GeO2 | [1][2][3] |
| Molecular Weight | 252.04 g/mol | [1][2] |
| CAS Registry Number | 15961-23-6 | [1][3] |
| Synonyms | 3-(Trichlorogermyl)propionic acid, β-(Trichlorogermyl)propionic acid, (2-CARBOXYETHYL)TRICHLOROGERMANE | [1][3] |
| Canonical SMILES | O=C(O)CC--INVALID-LINK--(Cl)Cl | [1] |
| InChI | InChI=1S/C3H5Cl3GeO2/c4-7(5,6)2-1-3(8)9/h1-2H2,(H,8,9) | [1][2] |
| InChIKey | NLIJOIUVZBYQRS-UHFFFAOYSA-N | [1][2] |
| Melting Point | 83-85 °C | [1] |
Experimental Protocols: Synthesis
The synthesis of 3-(trichlorogermyl)propanoic acid can be achieved through several methods. The primary routes involve the hydrogermylation of acrylic acid or nucleophilic substitution.
Hydrogermylation of Acrylic Acid
This method involves the direct addition of a trichlorogermyl group across the double bond of acrylic acid or its derivatives.[4]
-
Reaction Mechanism : Germanium(IV) chloride (GeCl₄) is activated to generate a reactive germanium intermediate. This intermediate, GeCl₃, then adds to the terminal carbon of the acrylic acid's double bond.
-
Key Steps :
-
Activation of GeCl₄ : GeCl₄ reacts with a reducing agent or a disiloxane, such as 1,1,3,3-tetramethyldisiloxane, to form the reactive species.
-
Addition Reaction : The GeCl₃ group adds to acrylic acid. If acryloyl chloride is used as the starting material, the product is 3-(trichlorogermyl)propionyl chloride, which can then be hydrolyzed to the desired carboxylic acid.[4]
-
-
Reaction Conditions :
Nucleophilic Displacement of Halides
An alternative synthesis route involves the substitution of a halide at the β-position of propanoic acid with a trichlorogermyl group.[4]
-
Example Protocol :
-
Substrate Preparation : The starting material is 3-bromopropanoic acid.
-
Reagent Generation : The GeCl₃⁻ reagent is generated in situ through the reduction of GeCl₄ with a reducing agent like lithium aluminum hydride.
-
Reaction : The 3-bromopropanoic acid is treated with the generated GeCl₃⁻, leading to the displacement of the bromide ion and the formation of 3-(trichlorogermyl)propanoic acid.[4]
-
Caption: Synthesis pathways for 3-(trichlorogermyl)propanoic acid.
Reactivity and Derivatives
Propanoic acid, 3-(trichlorogermyl)- serves as a precursor for other organogermanium compounds. A notable reaction is its conversion to 3-(triphenylgermyl)propanoic acid by substituting the chloro groups with phenyl groups using phenylmagnesium bromide.[4] The electron-withdrawing nature of the chlorine atoms in the trichlorogermyl group enhances its reactivity compared to the bulkier phenyl substituents in the triphenylgermyl derivative.[4]
Potential Applications and Biological Activity
While detailed biological studies on 3-(trichlorogermyl)propanoic acid are limited, its derivatives and related compounds have shown significant biological and material science applications.
-
Material Development and Catalysis : The unique properties of this compound make it a candidate for the development of advanced materials and as a catalyst in specific chemical reactions.[4]
-
Antitumor Activity : A study has indicated that 3-(trichlorogermyl)propanoic acid possesses significant antitumor activity, which may be linked to the enhancement of the immune response against cancer cells, including the maturation of natural killer cells.[4]
Related Compounds: 3-(Trihydroxygermyl)propanoic Acid (THGP)
3-(Trichlorogermyl)propanoic acid is a precursor to 3-(trihydroxygermyl)propanoic acid (THGP), which is formed through the hydrolysis of the Ge-Cl bonds. THGP has been more extensively studied for its biological effects.
-
Anti-inflammatory Properties : THGP has been shown to suppress the activation of the inflammasome in human monocytes, inhibiting the secretion of interleukin-1β (IL-1β) and the activation of caspase-1.[5] It also interferes with ATP-induced calcium influx in human epithelial cells, thereby suppressing pyroptosis, a form of inflammatory cell death.[5]
-
Macrophage Polarization : In combination with lipopolysaccharide (LPS), THGP has been found to synergistically promote the differentiation of macrophages to the M1 phenotype.[6] This M1 polarization is associated with enhanced phagocytic and antitumor activities, suggesting potential applications in cancer immunotherapy.[6]
-
Mechanism of Action : The biological activity of THGP may be related to its ability to form complexes with molecules like adenosine triphosphate (ATP), which could modulate cellular signaling pathways.[5]
Caption: Hypothesized signaling effects of the related compound THGP.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 3-(TRICHLOROGERMYL)PROPANOIC ACID [drugfuture.com]
- 4. Propanoic acid, 3-(trichlorogermyl)- | 15961-23-6 | Benchchem [benchchem.com]
- 5. Buy 3-(Trihydroxygermyl)propanoic acid [smolecule.com]
- 6. Combination of 3-(Trihydroxygermyl)propanoic Acid (THGP) and Lipopolysaccharide Promotes Macrophage Differentiation to M1, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of Propanoic acid, 3-(trichlorogermyl)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Propanoic acid, 3-(trichlorogermyl)-" (C₃H₅Cl₃GeO₂) is an organogermanium compound with potential applications in various scientific fields.[1] This technical guide provides a comprehensive overview of the expected spectral characteristics of this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public domain experimental data for this specific compound, this document presents predicted spectral data based on the analysis of its functional groups and known spectral properties of related organogermanium and carboxylic acid compounds. Detailed hypothetical experimental protocols for acquiring this spectral data are also provided to guide researchers in their analytical endeavors.
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For "Propanoic acid, 3-(trichlorogermyl)-", both ¹H and ¹³C NMR would provide key structural information.
Expected ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~2.8-3.2 | Triplet | 2H | -CH₂-COOH |
| ~2.4-2.8 | Triplet | 2H | Ge-CH₂- |
Expected ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175-185 | -COOH |
| ~35-45 | -CH₂-COOH |
| ~25-35 | Ge-CH₂- |
Note: The chemical shifts are estimates and can be influenced by solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "Propanoic acid, 3-(trichlorogermyl)-" is expected to show characteristic absorptions for the carboxylic acid and the carbon-germanium bond.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| 1700-1725 | Strong | C=O stretch (carboxylic acid dimer) |
| 1210-1320 | Medium | C-O stretch |
| 920-950 | Medium, Broad | O-H bend (out-of-plane) |
| ~600 | Medium-Strong | Ge-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For "Propanoic acid, 3-(trichlorogermyl)-", Electron Ionization (EI) would likely lead to significant fragmentation.
Expected Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Possible Fragment |
| 252 (and isotopic pattern) | Low | [M]⁺ (Molecular ion) |
| 217 | Medium | [M-Cl]⁺ |
| 179 | Strong | [GeCl₃]⁺ |
| 144 | Medium | [GeCl₂]⁺ |
| 109 | Medium | [GeCl]⁺ |
| 73 | Medium | [C₃H₅O₂]⁺ |
| 45 | Strong | [COOH]⁺ |
Note: The presence of chlorine and germanium isotopes will result in a characteristic isotopic pattern for fragments containing these elements.
Experimental Protocols
The following are detailed hypothetical protocols for acquiring the spectral data for "Propanoic acid, 3-(trichlorogermyl)-".
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of "Propanoic acid, 3-(trichlorogermyl)-".
Materials:
-
"Propanoic acid, 3-(trichlorogermyl)-"
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve approximately 10-20 mg of "Propanoic acid, 3-(trichlorogermyl)-" in 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are recommended.
-
Process the ¹H NMR spectrum by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals and determine the multiplicities.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds are recommended.
-
Process the ¹³C NMR spectrum similarly to the ¹H spectrum and calibrate it using the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of "Propanoic acid, 3-(trichlorogermyl)-".
Materials:
-
"Propanoic acid, 3-(trichlorogermyl)-"
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Methanol or isopropanol for cleaning
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with methanol or isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount (a few milligrams) of "Propanoic acid, 3-(trichlorogermyl)-" onto the center of the ATR crystal.
-
Use the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Process the spectrum by subtracting the background and performing an ATR correction if necessary.
-
Label the significant peaks with their wavenumbers.
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of "Propanoic acid, 3-(trichlorogermyl)-".
Materials:
-
"Propanoic acid, 3-(trichlorogermyl)-"
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a direct insertion probe.
-
Helium (carrier gas for GC)
-
Solvent (e.g., dichloromethane or ethyl acetate)
Procedure (using Direct Insertion Probe):
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Apply a small drop of the solution to the tip of the direct insertion probe.
-
Allow the solvent to evaporate completely.
-
Insert the probe into the mass spectrometer's ion source.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Acquire the mass spectrum in EI mode (typically at 70 eV) over a mass range of m/z 40-400.
-
Analyze the resulting spectrum to identify the molecular ion and major fragment ions.
Synthesis and Characterization Workflow
The synthesis of "Propanoic acid, 3-(trichlorogermyl)-" can be achieved through various methods, with hydrogermylation of acrylic acid being a common approach. The subsequent characterization is crucial to confirm the structure and purity of the synthesized compound.
Caption: Synthesis and characterization workflow for Propanoic acid, 3-(trichlorogermyl)-.
Conclusion
This technical guide provides a detailed overview of the expected spectral properties of "Propanoic acid, 3-(trichlorogermyl)-" and offers practical, albeit hypothetical, protocols for their determination. While experimental data remains elusive in the public domain, the predictive analysis and methodologies outlined herein serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related organogermanium compounds. The provided workflow diagram offers a clear and logical pathway for the synthesis and subsequent analytical confirmation of the target molecule. Researchers are encouraged to use this guide as a foundational tool in their experimental design and data interpretation.
References
Propanoic Acid, 3-(Trichlorogermyl)-: An In-depth Technical Safety Guide
Disclaimer: No comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for "Propanoic acid, 3-(trichlorogermyl)-". The following guide has been compiled using available data for the specific compound, supplemented with information from surrogate compounds, namely propanoic acid and general data on organogermanium compounds. This information is intended for researchers, scientists, and drug development professionals and should be used with extreme caution. A thorough risk assessment should be conducted before handling this compound.
Chemical Identification and Physical Properties
"Propanoic acid, 3-(trichlorogermyl)-" is an organogermanium compound. Limited physical and chemical data is available.
| Property | Value | Source |
| CAS Number | 15961-23-6 | [1][2] |
| Molecular Formula | C3H5Cl3GeO2 | [1][2] |
| Molecular Weight | 252.04 g/mol | [1][2] |
| Melting Point | 83-85 °C | [1] |
| Synonyms | 3-(Trichlorogermyl)propionic acid, β-(Trichlorogermyl)propionic acid, (2-CARBOXYETHYL)TRICHLOROGERMANE | [1][2] |
Hazard Identification and Classification (Inferred)
The hazard profile of "Propanoic acid, 3-(trichlorogermyl)-" is not established. However, based on its structure, it is prudent to consider the hazards associated with both the propanoic acid moiety and the trichlorogermyl group. Propanoic acid is corrosive and can cause severe skin and eye damage.[3][4] Organogermanium compounds have been associated with renal toxicity and neurotoxicity, although the toxicity can vary widely depending on the specific compound.[5][6] The trichlorogermyl group is expected to be reactive, particularly with water.
Inferred GHS Classification
The following GHS classification is inferred and should be treated as a preliminary assessment.
Caption: Inferred GHS Hazard Classification.
Exposure Controls and Personal Protection
Given the inferred hazards, stringent exposure controls should be implemented.
Engineering Controls
-
Work should be conducted in a well-ventilated chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.[7]
Personal Protective Equipment (PPE)
The following PPE is recommended as a minimum.
Caption: Recommended Personal Protective Equipment.
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[8] Do not breathe dust, fume, gas, mist, vapors, or spray.[4] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[8] Keep container tightly closed.[4]
First-Aid Measures (Inferred)
These first-aid measures are based on the properties of propanoic acid and general principles for corrosive materials.
| Exposure | First-Aid Measures |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Get immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention. |
Accidental Release Measures (Inferred)
Spill Response Workflow
Caption: Spill Response Workflow.
Toxicological Information (Inferred)
No specific toxicological data for "Propanoic acid, 3-(trichlorogermyl)-" are available.
-
Propanoic Acid: The acute oral LD50 in rats is reported to be between 351 and 4290 mg/kg bw.[9] It is corrosive to the skin and eyes and is a respiratory irritant.[10]
-
Organogermanium Compounds: The toxicity of organogermanium compounds varies. Some have been associated with renal failure and neurotoxicity in humans after prolonged intake.[5][6] Inorganic germanium compounds, such as germanium dioxide, are known to be nephrotoxic.[11][12] It is crucial to consider the potential for the trichlorogermyl group to hydrolyze and release inorganic germanium species.
Experimental Protocols (General Guidance)
Due to the lack of specific data, detailed experimental protocols cannot be provided. However, the following general principles should be followed when designing experiments:
-
Risk Assessment: Conduct a thorough risk assessment for every experiment, considering the potential for exposure, the quantities being used, and the specific manipulations involved.
-
Small-Scale Work: Initially, work with the smallest possible quantities of the material.
-
Controlled Environment: All manipulations should be performed in a properly functioning chemical fume hood.
-
Emergency Preparedness: Have appropriate spill cleanup materials and emergency contact information readily available.
-
Waste Disposal: Plan for the proper disposal of all waste materials, including contaminated PPE and experimental apparatus.
This guide provides a framework for the safe handling of "Propanoic acid, 3-(trichlorogermyl)-" based on the best available, albeit limited, information. The absence of comprehensive safety data underscores the need for a cautious and well-informed approach by all personnel.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Hazard assessment of germanium supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.ca [fishersci.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. pharmacy180.com [pharmacy180.com]
- 12. A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Propanoic acid, 3-(trichlorogermyl)-: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Propanoic acid, 3-(trichlorogermyl)-. Due to the limited availability of direct studies on this specific compound, this guide combines known data with principles of organogermanium chemistry and best practices for handling air- and moisture-sensitive materials.
Core Chemical and Physical Properties
"Propanoic acid, 3-(trichlorogermyl)-" is an organogermanium compound with the chemical formula C₃H₅Cl₃GeO₂.[1] It is a solid at room temperature with a melting point of 83-85 °C. The presence of both a carboxylic acid and a trichlorogermyl group dictates its reactivity and stability profile.
| Property | Value | Source |
| CAS Number | 15961-23-6 | [1] |
| Molecular Formula | C₃H₅Cl₃GeO₂ | [1] |
| Molecular Weight | 252.04 g/mol | [1] |
| Melting Point | 83-85 °C | |
| Appearance | Solid | |
| SMILES | C(C--INVALID-LINK--(Cl)Cl)C(=O)O | [1] |
| InChI | InChI=1S/C3H5Cl3GeO2/c4-7(5,6)2-1-3(8)9/h1-2H2,(H,8,9) | [1] |
Stability Profile
The stability of "Propanoic acid, 3-(trichlorogermyl)-" is primarily influenced by its susceptibility to hydrolysis and potential thermal decomposition. While Ge-C bonds are generally stable in air, the trichlorogermyl moiety is highly reactive towards moisture.[2]
| Factor | Stability Assessment | Inferred From |
| Moisture/Water | Highly Unstable. The trichlorogermyl group readily hydrolyzes in the presence of water to form 3-(trihydroxygermyl)propanoic acid and hydrochloric acid.[3] This is the primary degradation pathway. | Direct reactivity information.[3] |
| Air/Oxygen | Generally Stable. The carbon-germanium bond in most organogermanium compounds is not sensitive to air.[2] However, exposure to atmospheric moisture will lead to hydrolysis. | General stability of organogermanes.[2] |
| Thermal | Likely Unstable at Elevated Temperatures. While specific data is unavailable for this compound, related compounds like trichlorogermane (HGeCl₃) begin to decompose at temperatures as low as 70°C.[4] Thermal stress may lead to decomposition, potentially involving the elimination of HCl. | Analogy to the thermal stability of related organogermanium halides.[4] |
| Light | No specific data available. As a precaution, storage in the dark is recommended to prevent any potential light-induced degradation. | General best practice for storing chemical reagents. |
Recommended Storage and Handling Conditions
Given the high moisture sensitivity, "Propanoic acid, 3-(trichlorogermyl)-" must be handled as a moisture-sensitive compound. The use of an inert atmosphere is critical to prevent degradation.
| Condition | Recommendation | Rationale |
| Atmosphere | Store and handle under a dry, inert atmosphere (e.g., argon or nitrogen). | To prevent hydrolysis from atmospheric moisture. |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize potential thermal degradation and slow down any residual hydrolytic activity. |
| Container | Use a tightly sealed, dry glass container. A container with a septum-sealed cap is ideal for repeated access. | To provide a physical barrier against atmospheric moisture. |
| Desiccation | Store the primary container within a secondary container, such as a desiccator, containing a suitable desiccant (e.g., silica gel, Drierite). | To provide an additional layer of protection against moisture ingress. |
| Handling | All manipulations should be performed using standard air-sensitive techniques, such as in a glovebox or on a Schlenk line. | To maintain an inert atmosphere during weighing and transfer. |
Visualizing Stability and Handling
Hydrolysis Pathway
The primary degradation pathway for "Propanoic acid, 3-(trichlorogermyl)-" is hydrolysis. The following diagram illustrates this chemical transformation.
Caption: Hydrolysis of Propanoic acid, 3-(trichlorogermyl)-.
Recommended Handling Workflow
The following workflow outlines the critical steps for safely handling "Propanoic acid, 3-(trichlorogermyl)-" to maintain its integrity.
Caption: Workflow for handling moisture-sensitive compounds.
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
Objective: To qualitatively and quantitatively assess the rate of hydrolysis of "Propanoic acid, 3-(trichlorogermyl)-" upon exposure to atmospheric moisture.
Methodology:
-
Preparation:
-
Place a known quantity (e.g., 100 mg) of "Propanoic acid, 3-(trichlorogermyl)-" into a pre-weighed, oven-dried vial inside a glovebox.
-
Seal the vial with a septum cap.
-
-
Controlled Exposure:
-
Remove the vial from the glovebox and expose it to the ambient laboratory atmosphere for a defined period (e.g., 1, 5, 15, 30, and 60 minutes).
-
For quantitative analysis, a controlled humidity chamber can be used.
-
-
Analysis:
-
After the designated exposure time, immediately return the vial to the glovebox.
-
Dissolve the sample in a dry, deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum of the sample.
-
Monitor for the appearance of new signals corresponding to the hydrolyzed product, 3-(trihydroxygermyl)propanoic acid, and the disappearance of the parent compound's signals.
-
The extent of hydrolysis can be quantified by integrating the respective NMR signals.
-
Protocol 2: General Handling and Dispensing
Objective: To provide a standard operating procedure for the safe and effective handling and dispensing of "Propanoic acid, 3-(trichlorogermyl)-" to maintain its purity.
Methodology:
-
Preparation of Workspace:
-
Ensure a dry and inert atmosphere in a glovebox or on a Schlenk line.
-
All glassware (spatulas, vials, etc.) must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under vacuum or in a desiccator before being introduced into the inert atmosphere.
-
-
Dispensing:
-
Allow the container of "Propanoic acid, 3-(trichlorogermyl)-" to equilibrate to the temperature of the inert atmosphere workspace before opening to prevent condensation.
-
Quickly weigh the desired amount of the solid into a pre-tared, dry vial.
-
Immediately and securely seal the receiving vial.
-
-
Resealing and Storage:
-
Before resealing the main container, flush the headspace with a gentle stream of dry argon or nitrogen.
-
Tightly seal the container cap and wrap the seal with parafilm for extra protection.
-
Return the container to its designated cool, dry, and dark storage location, preferably within a desiccator.
-
Conclusion
"Propanoic acid, 3-(trichlorogermyl)-" is a reactive organogermanium compound whose stability is critically dependent on the exclusion of moisture. Its trichlorogermyl group is prone to rapid hydrolysis. Therefore, stringent adherence to air-sensitive handling and storage protocols is mandatory to preserve the integrity of the compound. All manipulations should be conducted under a dry, inert atmosphere, and the compound should be stored in a tightly sealed container in a cool, dark, and dry environment. By following these guidelines, researchers can ensure the quality and reliability of "Propanoic acid, 3-(trichlorogermyl)-" for their scientific investigations.
References
An In-depth Technical Guide to "Propanoic acid, 3-(trichlorogermyl)-" for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of "Propanoic acid, 3-(trichlorogermyl)-" (CAS No. 15961-23-6), a key organogermanium intermediate in the synthesis of biologically active compounds. This document collates available data on its solubility in organic solvents, details experimental protocols for its synthesis and handling, and presents its chemical relationships through logical workflow diagrams. This guide is intended for researchers, scientists, and drug development professionals working with organogermanium compounds.
Introduction
"Propanoic acid, 3-(trichlorogermyl)-", also known as 3-(trichlorogermyl)propionic acid, is a reactive organometallic compound of significant interest due to its role as a precursor in the synthesis of more complex and biologically active organogermanium compounds, such as 3-(trihydroxygermyl)propanoic acid (THGPA) and the immunomodulatory agent bis(2-carboxyethylgermanium) sesquioxide (Ge-132). Its bifunctional nature, possessing both a reactive trichlorogermyl group and a carboxylic acid moiety, makes it a versatile building block in medicinal and materials chemistry. Understanding its solubility and handling requirements is critical for its effective use in research and development.
Physicochemical Properties and Solubility
"Propanoic acid, 3-(trichlorogermyl)-" is a solid at room temperature with a melting point of 83-85 °C[1]. The presence of the polar carboxylic acid group and the reactive, polar trichlorogermyl group influences its solubility profile. The molecule is notably sensitive to moisture, readily undergoing hydrolysis to form 3-(trihydroxygermyl)propanoic acid[2]. This reactivity necessitates handling under anhydrous conditions.
Table 1: Physicochemical Properties and Qualitative Solubility of Propanoic acid, 3-(trichlorogermyl)-
| Property | Value | Reference |
| CAS Number | 15961-23-6 | [1] |
| Molecular Formula | C₃H₅Cl₃GeO₂ | [1] |
| Molecular Weight | 252.04 g/mol | [1] |
| Melting Point | 83-85 °C | [1] |
| Appearance | Solid | Inferred from melting point |
| Qualitative Solubility | ||
| Chloroform | Soluble | [2] |
| Diethyl Ether | Likely soluble | Inferred from use as a reaction solvent[3] |
| Dichloromethane | Likely soluble | Inferred from use as a reaction solvent[3] |
| Tetrahydrofuran (THF) | Likely soluble | Common solvent for organometallic reactions |
| Water | Reacts (hydrolyzes) | [2] |
| Alcohols (e.g., Ethanol) | Likely reactive | Protic nature may facilitate hydrolysis |
| Non-polar hydrocarbons | Likely sparingly soluble to insoluble | Inferred from the polarity of the molecule |
Experimental Protocols
Synthesis of Propanoic acid, 3-(trichlorogermyl)- via Hydrochlorogermylation
A primary route to "Propanoic acid, 3-(trichlorogermyl)-" is the hydrochlorogermylation of acrylic acid[3].
Materials:
-
Germanium(IV) chloride (GeCl₄)
-
Acrylic acid (CH₂=CHCOOH)
-
1,1,3,3-Tetramethyldisiloxane (reducing agent/catalyst)[3]
-
Anhydrous dichloromethane or diethyl ether (solvent)[3]
-
Schlenk flask and line
-
Reflux condenser
Procedure:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line.
-
In a Schlenk flask, dissolve germanium(IV) chloride in the chosen anhydrous solvent.
-
Add 1,1,3,3-tetramethyldisiloxane to the solution to generate the reactive germanium intermediate.
-
Slowly add acrylic acid to the reaction mixture.
-
Heat the mixture to reflux (typically 70–90°C) and maintain for several hours until the reaction is complete (monitored by appropriate analytical techniques such as NMR or IR spectroscopy).
-
Cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure. Further purification may be achieved by recrystallization from a suitable anhydrous solvent.
General Protocol for Determining Solubility of Moisture-Sensitive Compounds
Due to the hydrolytic instability of "Propanoic acid, 3-(trichlorogermyl)-", solubility determination must be conducted under strictly anhydrous conditions.
Materials and Equipment:
-
"Propanoic acid, 3-(trichlorogermyl)-"
-
Anhydrous organic solvents
-
Glovebox or Schlenk line
-
Small, sealable vials with septa
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Gas-tight syringes
-
Filtration system suitable for inert atmosphere (e.g., cannula with filter)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or NMR spectrometer)
Procedure:
-
Perform all operations within a glovebox or on a Schlenk line under a positive pressure of an inert gas.
-
Pre-dry all glassware and vials in an oven and cool under vacuum.
-
Prepare a series of vials, each containing a precisely weighed amount of "Propanoic acid, 3-(trichlorogermyl)-".
-
Using a gas-tight syringe, add a known volume of a specific anhydrous organic solvent to each vial.
-
Seal the vials and stir the mixtures at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
After equilibration, allow the solid to settle.
-
Carefully extract a known volume of the supernatant using a gas-tight syringe equipped with a filter to remove any suspended particles.
-
Dilute the extracted sample with a suitable anhydrous solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a pre-calibrated analytical method.
-
Calculate the solubility in units such as g/100 mL or mol/L.
Chemical Relationships and Workflows
The primary chemical significance of "Propanoic acid, 3-(trichlorogermyl)-" is its role as a key intermediate. The following diagrams illustrate its synthetic pathway and subsequent transformations.
Caption: Synthetic pathway from Germanium(IV) Chloride to Ge-132.
Caption: Workflow for solubility determination of TCGPA.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that "Propanoic acid, 3-(trichlorogermyl)-" itself is involved in specific signaling pathways. Its biological relevance is primarily derived from its conversion to compounds like Ge-132, which has been investigated for its immunomodulatory and potential anti-tumor activities. The biological effects observed are therefore attributed to its hydrolysis and polymerization products rather than to the trichlorogermyl compound itself.
Conclusion
"Propanoic acid, 3-(trichlorogermyl)-" is a crucial, moisture-sensitive intermediate in organogermanium chemistry. While quantitative solubility data is sparse, its reactivity and the qualitative information provided in this guide offer a solid foundation for its use in research and development. The provided protocols for its synthesis and solubility determination, designed with its chemical instability in mind, will aid researchers in its safe and effective handling. Further studies are warranted to fully characterize its solubility profile in a broader range of organic solvents to facilitate its wider application in the synthesis of novel therapeutic agents and materials.
References
Unlocking the Potential of 3-(Trichlorogermyl)propanoic Acid: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Properties, and Promising Research Applications in Immunotherapy, Catalysis, and Materials Science
Introduction
Propanoic acid, 3-(trichlorogermyl)- (CAS 15961-23-6), a unique organogermanium compound, is emerging as a versatile precursor with significant potential across various scientific disciplines. Its distinctive chemical structure, featuring a reactive trichlorogermyl group appended to a propanoic acid backbone, allows for a range of chemical modifications, leading to derivatives with intriguing biological and chemical activities. This technical guide provides a comprehensive overview of 3-(trichlorogermyl)propanoic acid, with a focus on its synthesis, key derivatives, and promising research applications. This document is intended for researchers, scientists, and drug development professionals interested in exploring the utility of this compound and its derivatives in their respective fields.
Physicochemical Properties
Propanoic acid, 3-(trichlorogermyl)- is a solid at room temperature with a melting point of 83-85 °C.
| Property | Value |
| CAS Number | 15961-23-6 |
| Molecular Formula | C₃H₅Cl₃GeO₂ |
| Molecular Weight | 252.04 g/mol |
| Synonyms | (2-CARBOXYETHYL)TRICHLOROGERMANE, β-(Trichlorogermyl)propionic acid |
| Melting Point | 83-85 °C |
Synthesis and Derivatization
The primary application of 3-(trichlorogermyl)propanoic acid in research to date has been as a key intermediate in the synthesis of other biologically and chemically active organogermanium compounds, most notably 3-(trihydroxygermyl)propanoic acid (THGP).
Experimental Protocol: Synthesis of 3-(Trichlorogermyl)propanoic Acid
The synthesis of 3-(trichlorogermyl)propanoic acid can be achieved through the reaction of trichlorogermane with acrylic acid.[1]
Materials:
-
Trichlorogermane (HGeCl₃)
-
Acrylic acid
-
Anhydrous ether or dichloromethane (solvent)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve acrylic acid in the chosen anhydrous solvent.
-
Slowly add trichlorogermane to the acrylic acid solution while maintaining a controlled temperature.
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The solvent is removed under reduced pressure to yield crude 3-(trichlorogermyl)propanoic acid.
-
The crude product can be purified by recrystallization or other suitable purification techniques.
Experimental Protocol: Hydrolysis to 3-(Trihydroxygermyl)propanoic Acid (THGP)
3-(trichlorogermyl)propanoic acid is readily hydrolyzed to form 3-(trihydroxygermyl)propanoic acid (THGP), a water-soluble and biologically active derivative.[2]
Materials:
-
3-(trichlorogermyl)propanoic acid
-
Deionized water
Procedure:
-
Dissolve 3-(trichlorogermyl)propanoic acid in deionized water. The hydrolysis of the trichlorogermyl group to a trihydroxygermyl group occurs spontaneously in an aqueous environment.
-
The resulting solution contains 3-(trihydroxygermyl)propanoic acid (THGP).
-
The concentration of the THGP solution can be determined by standard analytical methods. For many biological applications, the aqueous solution of THGP is used directly.
Potential Research Applications
Cancer Immunotherapy: Macrophage Polarization
A significant and promising application of a derivative of 3-(trichlorogermyl)propanoic acid lies in the field of cancer immunotherapy. Specifically, its hydrolyzed form, 3-(trihydroxygermyl)propanoic acid (THGP), has been shown to act synergistically with lipopolysaccharide (LPS) to promote the differentiation of macrophages into the M1 phenotype, which possesses antitumor activity.[3]
Mechanism of Action: Macrophages can be polarized into two main phenotypes: M1 (classical activation) and M2 (alternative activation). M1 macrophages are characterized by the production of pro-inflammatory cytokines and their ability to kill tumor cells. The combination of THGP and LPS has been demonstrated to enhance the expression of M1 markers (CD80 and CD86), increase the production of pro-inflammatory cytokines (IL-1β and IL-6), and boost the phagocytic and antitumor activities of macrophages.[3]
Caption: Synergistic M1 macrophage polarization by THGP and LPS.
Caption: Workflow for macrophage polarization and functional assays.
The following tables summarize the key findings from the study on the synergistic effects of THGP and LPS on RAW 264.7 macrophages.[3]
Table 1: M1 Marker Expression (mRNA levels relative to control)
| Treatment | CD80 Expression (Day 4) | CD86 Expression (Day 4) |
| THGP | Increased | Increased |
| LPS | Significantly Increased | Significantly Increased |
| THGP + LPS | Synergistically Increased | Synergistically Increased |
Table 2: Cytokine Production (Concentration in pg/mL)
| Treatment | IL-1β Production (Day 4) | IL-6 Production (Day 4) |
| THGP | No significant change | No significant change |
| LPS | Increased | Increased |
| THGP + LPS | Synergistically Increased | Synergistically Increased |
Table 3: Functional Assays
| Treatment | Phagocytic Activity (Day 4) | Antitumor Effect (Day 4) |
| THGP | Increased | No significant effect |
| LPS | Increased | No significant effect |
| THGP + LPS | Synergistically Increased | Significant Antitumor Effect |
Catalysis: Aldose-Ketose Isomerization
The hydrolyzed form of 3-(trichlorogermyl)propanoic acid, THGP, has demonstrated notable catalytic activity in the isomerization of aldoses to ketoses, a crucial reaction in the food industry for the production of high-fructose corn syrup and other specialty sugars.[4][5]
Mechanism of Action: THGP has a higher affinity for ketoses than for aldoses. It forms a complex with the cis-diol structure of the ketose, which shifts the equilibrium of the isomerization reaction towards the formation of the ketose. This complexation also protects the sugar from degradation under the alkaline conditions often used for isomerization.[4][6]
Table 4: Effect of THGP on Glucose to Fructose Isomerization
| Parameter | Without THGP | With THGP |
| Initial Reaction Rate | 1x | ~2x |
| Fructose Yield | Baseline | Up to 2.4-fold increase |
| Sugar Degradation | Higher | Significantly Reduced |
Materials Science: Polymer Synthesis
While less explored, 3-(trichlorogermyl)propanoic acid holds potential as a monomer for the synthesis of novel germanium-containing polymers. The trichlorogermyl group can be hydrolyzed to a trihydroxygermyl group, which can then undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively.
Potential Properties of Ge-containing Polymers:
-
Modified Refractive Index: The incorporation of germanium can alter the refractive index of the polymer.
-
Thermal Stability: Organogermanium compounds can exhibit high thermal stability.
-
Unique Chemical Reactivity: The germanium atoms in the polymer backbone could serve as sites for further chemical modification.
Further research is needed to fully explore the synthesis, characterization, and properties of polymers derived from 3-(trichlorogermyl)propanoic acid.
Conclusion
Propanoic acid, 3-(trichlorogermyl)- is a versatile chemical precursor with significant potential for a range of research applications. Its facile conversion to the water-soluble and biologically active 3-(trihydroxygermyl)propanoic acid (THGP) opens up exciting possibilities in cancer immunotherapy, where it has been shown to promote the antitumor activity of macrophages. Furthermore, the catalytic properties of THGP in sugar isomerization present opportunities for industrial applications. The potential for this compound to be used in the synthesis of novel germanium-containing polymers also warrants further investigation. This technical guide provides a foundation for researchers to explore and unlock the full potential of this intriguing organogermanium compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of Organogermanium Compounds with Saccharides in Aqueous Solutions: Promotion of Aldose-to-ketose Isomerization and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of Organogermanium Compounds with Saccharides in Aqueous Solutions: Promotion of Aldose-to-ketose Isomerization and Its Molecular Mechanism [jstage.jst.go.jp]
- 6. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
"Propanoic acid, 3-(trichlorogermyl)-" literature review and key publications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanoic acid, 3-(trichlorogermyl)-, a unique organogermanium compound, has garnered interest in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive review of the existing literature on this compound, covering its chemical properties, synthesis, and biological activities. Special attention is given to its promising antitumor effects and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
Propanoic acid, 3-(trichlorogermyl)- is a trifunctional molecule featuring a carboxylic acid group, a trichlorogermyl group, and a propyl backbone. These functional groups impart distinct chemical reactivity and potential for further derivatization.
| Property | Value | Reference |
| CAS Registry Number | 15961-23-6 | [1][2] |
| Molecular Formula | C3H5Cl3GeO2 | [1][2][][4] |
| Molecular Weight | 252.07 g/mol | [][4] |
| Melting Point | 83-85 °C | [1] |
| Boiling Point | 265.7 °C at 760 mmHg | [] |
| pKa (Predicted) | 3.76 ± 0.10 | [5] |
| Synonyms | (2-CARBOXYETHYL)TRICHLOROGERMANE, .BETA.-(TRICHLOROGERMYL)PROPIONIC ACID, 3-(TRICHLOROGERMYL)PROPIONIC ACID | [2] |
Synthesis and Reactivity
The primary synthetic route to propanoic acid, 3-(trichlorogermyl)- is through the hydrogermylation of acrylic acid. This reaction involves the addition of a germanium hydride species across the double bond of acrylic acid.
Experimental Protocol: Synthesis via Hydrogermylation of Acrylic Acid
Materials:
-
Acrylic acid
-
Germanium tetrachloride (GeCl4)
-
Reducing agent (e.g., H3PO2) or a catalyst
-
Solvent (e.g., anhydrous diethyl ether)
Procedure:
-
A reactive germanium trichloride (GeCl3) intermediate is generated in situ from GeCl4.
-
Acrylic acid is dissolved in an appropriate anhydrous solvent.
-
The GeCl3 species is added to the acrylic acid solution. The GeCl3 group adds to the terminal carbon of the acrylic acid double bond, forming a β-trichlorogermylpropanoic acid intermediate.
-
The reaction mixture is stirred under an inert atmosphere at a controlled temperature.
-
The product, propanoic acid, 3-(trichlorogermyl)-, is isolated and purified using standard techniques such as crystallization or chromatography.
Note: The use of acryloyl chloride instead of acrylic acid will yield 3-(trichlorogermyl)propionyl chloride, which can be subsequently hydrolyzed to the carboxylic acid.
Reactivity
Propanoic acid, 3-(trichlorogermyl)- exhibits reactivity at both the carboxylic acid and the trichlorogermyl moieties. The trichlorogermyl group is susceptible to nucleophilic substitution. For instance, it reacts with phenylmagnesium bromide to replace the chlorine atoms with phenyl groups, forming 3-(triphenylgermyl)propanoic acid. This derivative can further react to form ketones.[6][7]
Caption: Reaction of Propanoic acid, 3-(trichlorogermyl)-.
Biological Activity and Applications
The most significant reported biological activity of propanoic acid, 3-(trichlorogermyl)- is its antitumor effect.[6] This activity is primarily attributed to its ability to modulate the immune system.
Antitumor Activity
Studies have shown that propanoic acid, 3-(trichlorogermyl)- can enhance the immune response against cancer cells.[6] The proposed mechanism involves the potentiation of the innate immune system, specifically through the activation of Natural Killer (NK) cells.
Key observations include:
-
Increased NK cell maturation: The compound promotes the development of NK cells into their active, cytotoxic state.[6]
-
Enhanced apoptosis induction: It increases the rate of programmed cell death in targeted cancer cells.[6]
Caption: Antitumor mechanism of Propanoic acid, 3-(trichlorogermyl)-.
Comparison with Related Compounds
The biological and chemical properties of propanoic acid, 3-(trichlorogermyl)- can be better understood by comparing it with its derivatives, such as 3-(trihydroxygermyl)propanoic acid (THGP). THGP, in combination with lipopolysaccharide (LPS), has been shown to synergistically promote M1 macrophage differentiation and enhance phagocytic and antitumor activities.[8] This suggests that the germanium-containing propanoic acid scaffold is a promising platform for developing novel immunomodulatory agents.
| Compound | Key Feature | Reported Biological Activity |
| Propanoic acid, 3-(trichlorogermyl)- | Trichlorogermyl group | Enhances NK cell maturation and induces apoptosis in cancer cells.[6] |
| 3-(Trihydroxygermyl)propanoic acid (THGP) | Trihydroxygermyl group | Promotes M1 macrophage differentiation and enhances antitumor activity in combination with LPS.[8] |
| 3-(Triphenylgermyl)propanoic acid | Triphenylgermyl group | Serves as a synthetic intermediate.[6] |
Experimental Protocols for Biological Assays
Detailed protocols for assessing the antitumor activity of propanoic acid, 3-(trichlorogermyl)- would typically involve in vitro and in vivo studies.
In Vitro NK Cell Activation Assay
Objective: To quantify the effect of the compound on NK cell activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells
-
Propanoic acid, 3-(trichlorogermyl)-
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Flow cytometer
-
Antibodies against NK cell activation markers (e.g., CD69, CD107a)
Procedure:
-
Isolate PBMCs or NK cells from healthy donor blood.
-
Culture the cells in complete medium supplemented with FBS and antibiotics.
-
Treat the cells with varying concentrations of propanoic acid, 3-(trichlorogermyl)- for a specified period (e.g., 24-48 hours).
-
Harvest the cells and stain with fluorescently labeled antibodies against NK cell activation markers.
-
Analyze the expression of activation markers using a flow cytometer to determine the percentage of activated NK cells.
In Vitro Cytotoxicity Assay
Objective: To measure the direct cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell line (e.g., a melanoma or leukemia cell line)
-
Propanoic acid, 3-(trichlorogermyl)-
-
Cell culture medium and supplements
-
96-well plates
-
MTT or similar viability assay reagent
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of propanoic acid, 3-(trichlorogermyl)-.
-
Incubate for a defined period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance using a plate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion
Propanoic acid, 3-(trichlorogermyl)- is an organogermanium compound with significant potential as a novel therapeutic agent, particularly in the field of cancer immunotherapy. Its ability to enhance the activity of NK cells and induce apoptosis in cancer cells makes it a compelling candidate for further investigation. The synthetic routes are established, allowing for the production of the compound for preclinical and clinical studies. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its immunomodulatory effects, as well as on optimizing its efficacy and safety profile through medicinal chemistry efforts. The information compiled in this guide provides a solid foundation for researchers to build upon in their exploration of this promising compound.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3-(TRICHLOROGERMYL)PROPANOIC ACID [drugfuture.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. CARBOXYETHYLTRICHLOROGERMANE | 15961-23-6 [m.chemicalbook.com]
- 6. Propanoic acid, 3-(trichlorogermyl)- | 15961-23-6 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Combination of 3-(Trihydroxygermyl)propanoic Acid (THGP) and Lipopolysaccharide Promotes Macrophage Differentiation to M1, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical and Computational Studies of Propanoic acid, 3-(trichlorogermyl)-
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of "Propanoic acid, 3-(trichlorogermyl)-". While specific experimental and computational data for this molecule are not extensively available in current literature, this document outlines a robust framework for its investigation, drawing parallels from studies on analogous organogermanium compounds. The guide is intended to serve as a foundational resource for researchers interested in the molecular modeling, structural analysis, and potential biological relevance of this and similar compounds.
Introduction: The Significance of Organogermanium Compounds
Organogermanium compounds have garnered significant interest in the scientific community, particularly for their diverse biological activities. Compounds such as 2-Carboxyethylgermanium sesquioxide (Ge-132) have been investigated for their potential as anticancer, immune-stimulating, and antiviral agents[1][2]. These compounds are generally well-absorbed after ingestion and have been researched for their radioprotective properties[2]. The biological activity of many water-soluble organogermanium compounds makes them attractive candidates for therapeutic development[3][4]. "Propanoic acid, 3-(trichlorogermyl)-" is a structurally related molecule that warrants theoretical investigation to understand its fundamental properties, which could inform its potential applications.
Computational chemistry and theoretical studies provide a powerful, non-experimental approach to elucidate the molecular structure, stability, and electronic properties of novel compounds. By employing methods like Density Functional Theory (DFT), we can predict key molecular descriptors that are crucial for understanding reactivity and potential biological interactions. This guide outlines the theoretical framework and computational protocols for a thorough in-silico investigation of "Propanoic acid, 3-(trichlorogermyl)-".
Theoretical Framework
The study of organogermanium compounds like "Propanoic acid, 3-(trichlorogermyl)-" necessitates a robust theoretical framework that can accurately describe the electronic structure of a molecule containing a heavy element like germanium.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method that has proven effective for studying organometallic compounds, including those with germanium[5][6][7]. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a good balance between computational cost and accuracy.
For germanium-containing systems, hybrid DFT functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, have been shown to provide reliable results[8]. Other generalized gradient approximation (GGA) functionals like BP86 can also be employed[9].
Basis Sets
The choice of basis set is critical for obtaining accurate results, especially for molecules with heavy atoms. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule[10]. For germanium, it is essential to use basis sets that can account for the larger number of electrons and the effects of electron correlation.
Split-valence basis sets, such as those from the Pople series (e.g., 6-31G(d,p), 6-311+G(d,p)) or the Karlsruhe "def2" series (e.g., def2-SVP, def2-TZVP), are commonly used[9][10]. For enhanced accuracy, particularly in describing anionic species or weak interactions, diffuse functions (+) and additional polarization functions can be incorporated[11]. The DGDZVP basis set has also been specifically optimized for DFT methods and applied to germanium compounds[8].
Computational Protocols
This section details a hypothetical but standard computational workflow for the theoretical investigation of "Propanoic acid, 3-(trichlorogermyl)-".
Molecular Structure Optimization
The first step in the computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or QuantumATK would be utilized.
-
Method: Density Functional Theory (DFT).
-
Functional: The B3LYP hybrid functional is a suitable choice for initial optimizations.
-
Basis Set: A split-valence basis set such as 6-311G(d,p) would be used for carbon, hydrogen, oxygen, and chlorine atoms. For the germanium atom, a basis set specifically designed for heavy elements, like def2-SVP or the Stuttgart/Dresden (SDD) effective core potential, would be appropriate.
-
Procedure: An initial guess for the molecular structure is built and then allowed to relax to its lowest energy conformation. The optimization process is complete when the forces on the atoms and the change in energy between successive steps are below a defined threshold.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency analysis is performed.
-
Purpose: This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.
-
Method: The same level of theory (functional and basis set) as the geometry optimization should be used to calculate the second derivatives of the energy with respect to the atomic coordinates.
-
Output: The analysis yields the vibrational frequencies, IR intensities, and the corresponding normal modes of vibration.
Electronic Property Calculations
To understand the electronic nature of the molecule, several properties can be calculated from the optimized geometry.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Electron Density and Electrostatic Potential: These calculations provide insights into the charge distribution and the regions of the molecule that are electron-rich or electron-poor, which is important for predicting sites of electrophilic or nucleophilic attack.
The following diagram illustrates the general computational workflow:
Predicted Molecular Properties (Hypothetical Data)
The following sections present hypothetical yet realistic data that would be expected from the computational protocols described above.
Optimized Molecular Structure
The optimized geometry of "Propanoic acid, 3-(trichlorogermyl)-" would reveal the spatial arrangement of its atoms, including the bond lengths and angles that define its shape.
References
- 1. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Germanium Complexes with ONO Tridentate Ligands: O-H Bond Activation Control According to DFT Calculations [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 11. gaussian.com [gaussian.com]
An In-depth Technical Guide to Propanoic Acid, 3-(trichlorogermyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of the organogermanium compound, Propanoic acid, 3-(trichlorogermyl)-. Primarily recognized as a crucial intermediate in the synthesis of the immunomodulatory agent Ge-132, this compound holds a significant place in the history of organogermanium chemistry. This document details the established synthetic protocols, presents available physicochemical data in a structured format, and explores the biological implications of its subsequent derivatives. Diagrams illustrating the synthetic pathways and logical relationships are provided to enhance understanding.
Discovery and History
The discovery of Propanoic acid, 3-(trichlorogermyl)- is intrinsically linked to the pioneering work on water-soluble organogermanium compounds in the mid-20th century. Soviet scientists, notably Professor V. F. Mironov and his colleagues, were instrumental in developing methods for the synthesis of these novel molecules. In 1967, Mironov's team reported the synthesis of a stable, water-soluble germanium sesquioxide, which would later become known as Ge-132 (bis(2-carboxyethyl)germanium sesquioxide). The foundational step in this synthesis was the creation of Propanoic acid, 3-(trichlorogermyl)-.
The key reaction, the addition of trichlorogermane (HGeCl₃) to acrylic acid, provided a direct pathway to this then-novel organogermanium compound. This discovery was significant as it opened the door to a new class of biologically active germanium compounds. The subsequent hydrolysis of Propanoic acid, 3-(trichlorogermyl)- yields 3-(trihydroxygermyl)propanoic acid (THGP), the monomeric precursor to the polymeric Ge-132. The potential therapeutic applications of Ge-132, particularly its antitumor and immunomodulatory properties, drove further interest in its precursors, solidifying the importance of Propanoic acid, 3-(trichlorogermyl)- in the field of medicinal organometallic chemistry.[1]
Physicochemical Properties
Propanoic acid, 3-(trichlorogermyl)- is a solid at room temperature with the chemical formula C₃H₅Cl₃GeO₂. Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| CAS Registry Number | 15961-23-6 | [2] |
| Molecular Formula | C₃H₅Cl₃GeO₂ | [2] |
| Molecular Weight | 252.04 g/mol | [2] |
| Appearance | Solid | |
| SMILES | C(C--INVALID-LINK--(Cl)Cl)C(=O)O | [2] |
| InChI | InChI=1S/C3H5Cl3GeO2/c4-7(5,6)2-1-3(8)9/h1-2H2,(H,8,9) | [2] |
Synthesis
The primary and most widely cited method for the synthesis of Propanoic acid, 3-(trichlorogermyl)- is the hydrogermylation of acrylic acid with trichlorogermane.
Experimental Protocol: Hydrogermylation of Acrylic Acid
Reaction: HGeCl₃ + CH₂=CHCOOH → Cl₃GeCH₂CH₂COOH
While the original 1967 publication by Mironov and Gar provides the basis for this synthesis, detailed experimental procedures are often incorporated into the synthesis of its derivatives. The following is a generalized protocol based on established chemical principles and subsequent reports on Ge-132 synthesis.
Materials:
-
Trichlorogermane (HGeCl₃)
-
Acrylic acid (CH₂=CHCOOH)
-
Anhydrous diethyl ether or other suitable aprotic solvent
Procedure:
-
A solution of acrylic acid in anhydrous diethyl ether is prepared in a reaction vessel equipped with a dropping funnel and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).
-
Trichlorogermane is added dropwise to the acrylic acid solution at a controlled temperature, typically at or below room temperature to manage the exothermic nature of the reaction.
-
Following the addition, the reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure the completion of the reaction.
-
The solvent is then removed under reduced pressure.
-
The resulting crude Propanoic acid, 3-(trichlorogermyl)- can be purified by recrystallization from a suitable solvent or used directly in the subsequent hydrolysis step for the synthesis of 3-(trihydroxygermyl)propanoic acid.
Synthesis Pathway Diagram
Caption: Synthesis of Propanoic acid, 3-(trichlorogermyl)- via hydrogermylation.
Spectroscopic Data
Detailed experimental spectroscopic data for Propanoic acid, 3-(trichlorogermyl)- is not widely published. However, based on the known spectra of similar organogermanium compounds and propanoic acid derivatives, the following characteristic signals can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Three distinct proton environments are expected:
-
A triplet corresponding to the methylene group adjacent to the trichlorogermyl group (Cl₃Ge-CH₂ -).
-
A triplet corresponding to the methylene group adjacent to the carboxyl group (-CH₂ -COOH).
-
A singlet for the acidic proton of the carboxyl group (-COOH ).
-
-
¹³C NMR: Three distinct carbon signals are expected:
-
A signal for the carbon atom bonded to the germanium atom.
-
A signal for the methylene carbon adjacent to the carboxyl group.
-
A signal for the carbonyl carbon of the carboxyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700 cm⁻¹.
-
C-H stretching and bending vibrations for the methylene groups.
-
Ge-Cl stretching vibrations, which are expected in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (252.04 g/mol ), taking into account the isotopic distribution of germanium and chlorine. Common fragmentation patterns would likely involve the loss of chlorine atoms, the carboxyl group, and cleavage of the carbon-carbon bonds in the propanoic acid chain.
Biological Activity
Direct studies on the biological activity of Propanoic acid, 3-(trichlorogermyl)- are limited. Its primary significance in a biological context is as the precursor to 3-(trihydroxygermyl)propanoic acid (THGP) and the subsequent polymer, Ge-132.
Activity of Derivatives
-
3-(trihydroxygermyl)propanoic acid (THGP): This hydrolysis product of the title compound is known to be the biologically active monomer. Studies have shown that THGP can exhibit various biological effects, including potential immunomodulatory and anti-inflammatory properties.
-
Ge-132: As a polymer of THGP, Ge-132 has been more extensively studied and has been reported to possess a range of biological activities, including antitumor and interferon-inducing effects.[3]
Signaling Pathways of Derivatives
The biological activity of Ge-132 and its monomer, THGP, is thought to be mediated through the modulation of various signaling pathways. For instance, some studies suggest an enhancement of natural killer (NK) cell activity and the induction of apoptosis in cancer cells.[3]
Caption: Relationship between the title compound and its biologically active derivatives.
Cytotoxicity of Organotrichlorogermanes
Conclusion
Propanoic acid, 3-(trichlorogermyl)- represents a cornerstone in the development of biologically active organogermanium compounds. Its discovery and synthesis by Mironov and his team in the 1960s were pivotal for the subsequent investigation of Ge-132 and its therapeutic potential. While the compound itself is primarily an intermediate, its role in the synthesis of these important molecules underscores its significance. Further research to fully characterize its spectroscopic properties and to investigate any direct biological activities would be a valuable contribution to the field of organometallic and medicinal chemistry. This guide serves as a foundational resource for researchers and professionals interested in the chemistry and potential applications of this and related organogermanium compounds.
References
An In-depth Technical Guide to the Hazards and Safety Precautions of Propanoic Acid, 3-(trichlorogermyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanoic acid, 3-(trichlorogermyl)- is an organogermanium compound of interest primarily as a synthetic intermediate. Notably, it is a precursor in the synthesis of bis(carboxyethylgermanium) sesquioxide (Ge-132), a compound that has been investigated for its potential biological activities.[1] The inherent reactivity of the trichlorogermyl functional group, coupled with the general concerns regarding some organogermanium compounds, necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting.
Hazard Identification and Classification
While specific GHS classification for this compound is unavailable, a hazard assessment can be extrapolated from its constituent parts and related molecules.
-
Corrosivity: The trichlorogermyl group is expected to be highly susceptible to hydrolysis. Reaction with water, including atmospheric moisture, will likely produce hydrochloric acid (HCl), a corrosive substance that can cause severe skin burns and eye damage. The parent molecule, propanoic acid, is also classified as a corrosive liquid.[2][3][4][5][6]
-
Toxicity: Certain organogermanium compounds have been associated with nephrotoxicity and neurotoxicity in humans, although toxicity profiles vary significantly between different compounds.[7][8] For instance, germanium dioxide and germanium lactate citrate have demonstrated renal toxicity, whereas Ge-132 is reported to have a more favorable safety profile.[9] One source indicates a moderate acute toxicity for a propanoic acid derivative with an LD50 of approximately 3455 mg/kg and notes the potential for skin irritation and necrosis upon repeated dermal exposure.[10]
-
Reactivity: The compound is expected to be reactive with water, alcohols, and other protic solvents. It may also be incompatible with strong bases and oxidizing agents.
Quantitative Data Summary
The following tables summarize the available quantitative data for "Propanoic acid, 3-(trichlorogermyl)-" and related compounds for comparative purposes.
Table 1: Physicochemical Properties of Propanoic acid, 3-(trichlorogermyl)-
| Property | Value | Source |
| Molecular Formula | C₃H₅Cl₃GeO₂ | [10][11][12] |
| Molecular Weight | 252.04 g/mol | [11] |
| IUPAC Name | 3-(trichlorogermyl)propanoic acid | [10] |
| CAS Number | 15961-23-6 | [11] |
Table 2: Toxicological Data of Related Organogermanium Compounds
| Compound | LD50 (Oral, Mice) | Observed Effects in Humans/Animals | Source |
| Germanium Sesquioxide (Ge-132) | > 6300 mg/kg | Favorable safety profile, though high doses may lead to toxic effects from hydrolysis to GeO₂. | [1][9] |
| Germanium Dioxide (GeO₂) | 5400 mg/kg | Nephrotoxicity. | [1] |
| Spirogermanium | Not specified | Neurotoxicity and pulmonary toxicity in clinical trials. | [7][13] |
| Propanoic Acid Derivative | ~3455 mg/kg | Moderate toxicity, potential for skin irritation and necrosis. | [10] |
Experimental Protocols
Synthesis of bis(carboxyethylgermanium) sesquioxide (Ge-132) from Propanoic acid, 3-(trichlorogermyl)-
This protocol describes the hydrolysis of Propanoic acid, 3-(trichlorogermyl)- to form Ge-132.
Materials:
-
Propanoic acid, 3-(trichlorogermyl)-
-
Deionized water
-
Reaction vessel with a stirrer
-
pH meter
-
Filtration apparatus
Procedure:
-
In a well-ventilated fume hood, slowly add a pre-determined quantity of Propanoic acid, 3-(trichlorogermyl)- to a reaction vessel containing deionized water under vigorous stirring. The reaction is exothermic and will release HCl gas.
-
Continue stirring the mixture until the hydrolysis is complete, as indicated by the dissolution of the starting material and a stable pH.
-
The resulting product, Ge-132, will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the precipitate with deionized water to remove any residual HCl.
-
Dry the final product under vacuum.
Investigation of Anti-Inflammatory Effects of 3-(trihydroxygermyl)propanoic Acid (THGP)
This protocol is based on studies investigating the biological activity of the hydrolyzed form of the title compound.[14]
Cell Culture:
-
THP-1 human monocytic cells.
Procedure:
-
Culture THP-1 cells in an appropriate medium.
-
Induce inflammasome activation by treating the cells with lipopolysaccharide (LPS) followed by ATP.
-
In parallel, treat a set of cells with varying concentrations of THGP prior to or concurrently with the LPS and ATP stimulation.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in the supernatant using ELISA or other immunoassays.
-
To investigate the mechanism, assess the nuclear translocation of NF-κB using immunofluorescence microscopy or western blotting of nuclear and cytoplasmic fractions.
-
Analyze the activation of the adenosine-NR4A2 signaling pathway by measuring the expression of NR4A2 and related downstream targets using qPCR or western blotting.
Visualizations
Caption: Synthesis of Ge-132 from acrylic acid and trichlorogermane.
Caption: Anti-inflammatory signaling pathway of THGP.
Caption: Safe handling workflow for Propanoic acid, 3-(trichlorogermyl)-.
Safety Precautions
Engineering Controls
-
Fume Hood: All work with "Propanoic acid, 3-(trichlorogermyl)-" should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure to the compound and its potential hydrolysis product, HCl.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[3][15] Contaminated gloves should be changed immediately.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an acid gas cartridge may be necessary.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[2][15] Do not breathe vapors or mists.[2] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.[2][15]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spills and Disposal
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert, dry absorbent material. Place the absorbed material in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.
Conclusion
"Propanoic acid, 3-(trichlorogermyl)-" is a reactive chemical intermediate that requires careful handling due to its potential for corrosivity, toxicity, and reactivity with water. While specific hazard data is limited, a conservative approach to safety, including the use of appropriate engineering controls and personal protective equipment, is essential. Researchers working with this compound should remain aware of the potential for adverse health effects associated with some organogermanium compounds and take all necessary precautions to minimize exposure.
References
- 1. mdpi.com [mdpi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. lobachemie.com [lobachemie.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Nephrotoxicity and neurotoxicity in humans from organogermanium compounds and germanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propanoic acid, 3-(trichlorogermyl)- | 15961-23-6 | Benchchem [benchchem.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. 3-(TRICHLOROGERMYL)PROPANOIC ACID [drugfuture.com]
- 13. pharmacy180.com [pharmacy180.com]
- 14. The Organogermanium Compound 3-(trihydroxygermyl)propanoic Acid Exerts Anti-Inflammatory Effects via Adenosine-NR4A2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organogermanium compounds have garnered significant interest in the scientific community for their diverse biological activities, ranging from anticancer to immunomodulatory effects. Among these, Propanoic acid, 3-(trichlorogermyl)- and its derivatives, most notably carboxyethylgermanium sesquioxide (Ge-132), stand out as compounds with considerable therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on quantitative data and detailed experimental protocols to aid in further research and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of these compounds is crucial for their application in research and drug development.
| Property | Value | Reference |
| Propanoic acid, 3-(trichlorogermyl)- | ||
| CAS Number | 15961-23-6 | [1] |
| Molecular Formula | C3H5Cl3GeO2 | [1] |
| Molecular Weight | 252.04 g/mol | [1] |
| Appearance | White crystalline solid | |
| Carboxyethylgermanium Sesquioxide (Ge-132) | ||
| CAS Number | 12758-40-6 | [2] |
| Molecular Formula | (C3H5GeO3.5)n | [2] |
| Molecular Weight | (169.72)n g/mol | [2] |
| Appearance | White crystalline powder | |
| Solubility | Water-soluble | [2][3] |
Synthesis and Experimental Protocols
The primary synthetic route to carboxyethylgermanium sesquioxide (Ge-132) involves the formation of Propanoic acid, 3-(trichlorogermyl)- as a key intermediate.
Synthesis of Propanoic acid, 3-(trichlorogermyl)-
The synthesis is achieved through the hydrogermylation of acrylic acid with trichlorogermane.
Reaction:
Experimental Protocol:
A detailed experimental protocol for the large-scale preparation involves treating acrylic acid with a trichlorogermane-ether complex or trichlorogermane in concentrated hydrochloric acid. This method has been reported to produce 3-(trichlorogermyl)propanoic acid in high yield and purity.[4]
Synthesis of Carboxyethylgermanium Sesquioxide (Ge-132)
Ge-132 is obtained through the hydrolysis of Propanoic acid, 3-(trichlorogermyl)-.[3][5][6]
Reaction:
Experimental Protocol:
The industrial synthesis involves the reaction of trichlorogermane with acrylic acid to form 3-(trichlorogermyl)propanoic acid (TCGPA). The subsequent hydrolysis of TCGPA yields 3-(trihydroxygermyl)propanoic acid (THGPA), which is then dried to form the polymeric Ge-132.[5] A one-pot operation for this process has been developed for large-scale preparation.[4]
Biological Activity and Quantitative Data
The organogermanium compound Ge-132 has demonstrated a range of biological activities, with its anticancer and immunomodulatory effects being the most extensively studied.
Anticancer Activity
While specific IC50 values for a wide range of cancer cell lines are not compiled in a single source, various studies have demonstrated the antiproliferative effects of Ge-132 and its derivatives. For instance, a germanium complex with dihydroartemisinin was shown to effectively inhibit the proliferation of HepG2 cells.[7]
Toxicity Data
Ge-132 exhibits low toxicity, which is a significant advantage for a potential therapeutic agent.
| Organism | Route of Administration | LD50 | Reference |
| Mouse | Oral | > 6300 mg/kg | [7] |
| Rat | Oral | > 10,000 mg/kg | [7] |
| Rat | Intravenous | > 1000 mg/kg | [7] |
A subchronic oral toxicity study in rats (1 g/kg daily for six months) showed a small decrease in body weight in males and some changes in blood cell ratios, with the main effect being moderate renal dysfunction.[8]
Pharmacokinetic Data in Humans
A study in 24 healthy Chinese volunteers provided the following pharmacokinetic parameters for germanium after oral administration of Ge-132:[2][9]
| Dose | Tmax | Cmax | AUC | % Urine Elimination (24h) |
| 1 g/m² (Low) | 0.75-2 h | 5.3 ± 2.2 mg/L | 31 ± 13 mg·h/L | 11 ± 3% |
| 2.5 g/m² (Medium) | 0.75-2 h | 13 ± 5 mg/L | 60 ± 16 mg·h/L | 9 ± 3% |
| 4 g/m² (High) | 0.75-2 h | 18 ± 8 mg/L | 79 ± 42 mg·h/L | 6 ± 5% |
The data suggests that the intracorporeal process of germanium follows a first-order absorption and elimination with a two-compartment kinetic model.[9] The half-lives for the alpha and beta phases were approximately 1.2 hours and 5.5 hours, respectively, and were not dose-related.[9]
Signaling Pathways and Mechanisms of Action
The biological effects of Ge-132 are primarily attributed to its ability to modulate the immune system, specifically through the induction of interferon-gamma (IFN-γ) and the activation of Natural Killer (NK) cells and macrophages.[10][11][12][13]
Induction of Interferon-gamma (IFN-γ)
Oral administration of Ge-132 in mice has been shown to induce a significant increase in serum IFN-γ levels.[10][11][12] This induction is dependent on the presence of both macrophages and lymphocytes.[10][11][12] The proposed mechanism involves the stimulation of T-cells by Ge-132 to produce IFN-γ.[13]
Caption: Proposed mechanism of Ge-132-induced IFN-γ production.
Activation of Natural Killer (NK) Cells and Macrophages
The IFN-γ induced by Ge-132 plays a crucial role in the subsequent activation of NK cells and macrophages.[10][11][12] Activated NK cells and cytotoxic macrophages are key components of the innate immune system responsible for eliminating tumor cells and virally infected cells.[13] The antitumor activity of Ge-132 is believed to be mediated by these activated immune cells.[13]
Caption: Activation of NK cells and macrophages by Ge-132-induced IFN-γ.
Spectroscopic Data
At present, publicly available experimental NMR and IR spectra for "Propanoic acid, 3-(trichlorogermyl)-" are scarce. However, spectroscopic data for the parent compound, propanoic acid, and related chloro- and silyl-derivatives can provide valuable reference points for characterization.
Propanoic Acid Reference Spectra
-
¹H NMR: The proton NMR spectrum of propanoic acid typically shows three distinct signals corresponding to the methyl, methylene, and carboxylic acid protons.[14]
-
¹³C NMR: The carbon-13 NMR spectrum of propanoic acid displays three peaks for the three different carbon environments.[15]
-
FTIR: The infrared spectrum of propanoic acid is characterized by a broad O-H stretching band (around 3000 cm⁻¹) and a strong C=O stretching absorption (around 1700 cm⁻¹).[16]
It is anticipated that the ¹H and ¹³C NMR spectra of "Propanoic acid, 3-(trichlorogermyl)-" would show downfield shifts for the protons and carbons of the ethyl group due to the electron-withdrawing effect of the trichlorogermyl group. The FTIR spectrum would likely retain the characteristic carboxylic acid absorptions, with potential additional bands corresponding to the Ge-Cl bonds.
Conclusion
"Propanoic acid, 3-(trichlorogermyl)-" serves as a critical precursor to the biologically active organogermanium compound, carboxyethylgermanium sesquioxide (Ge-132). Ge-132 demonstrates promising anticancer and immunomodulatory properties with a favorable safety profile. Its mechanism of action appears to be mediated through the induction of IFN-γ and the subsequent activation of NK cells and macrophages. While significant research has been conducted, further studies are warranted to fully elucidate the detailed molecular pathways and to establish a comprehensive quantitative profile of its biological activities. The information and protocols provided in this guide aim to facilitate and inspire continued investigation into this intriguing class of compounds for the development of novel therapeutic agents.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. germaniumsesquioxide.info [germaniumsesquioxide.info]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. gelest.com [gelest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Pharmacokinetics of germanium after po beta-carboxyethylgermanium sesquioxide in 24 Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. greenmedinfo.com [greenmedinfo.com]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docbrown.info [docbrown.info]
- 15. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. docbrown.info [docbrown.info]
Formation of Propanoic Acid, 3-(trichlorogermyl)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of Propanoic acid, 3-(trichlorogermyl)-, a reactive organogermanium compound. This document provides a detailed overview of the primary formation mechanisms, comprehensive experimental protocols, and relevant quantitative data.
Core Synthesis Methodologies
The formation of Propanoic acid, 3-(trichlorogermyl)- is primarily achieved through two distinct synthetic pathways: the hydrogermylation of acrylic acid and the nucleophilic substitution of a β-halo propanoic acid.
Hydrogermylation of Acrylic Acid
The most direct route to Propanoic acid, 3-(trichlorogermyl)- involves the addition of a trichlorogermyl group (-GeCl₃) across the carbon-carbon double bond of acrylic acid or its derivatives. This reaction, known as hydrogermylation, can proceed through different mechanisms depending on the generation of the reactive germanium species.
One common approach involves the in situ generation of trichlorogermane (HGeCl₃) or a related reactive intermediate from germanium(IV) chloride (GeCl₄). This activation can be accomplished using a reducing agent or a disiloxane, such as 1,1,3,3-tetramethyldisiloxane.[1] The resulting trichlorogermyl species then adds to the acrylic acid. The reaction can also be performed using acryloyl chloride, which yields the corresponding acid chloride that can be subsequently hydrolyzed to the desired carboxylic acid.[1]
Nucleophilic Substitution
An alternative pathway involves the nucleophilic displacement of a halide at the β-position of a propanoic acid derivative. For instance, 3-bromopropanoic acid can be treated with a trichlorogermyl anion (GeCl₃⁻), which is typically generated by the reduction of germanium(IV) chloride with a reducing agent like lithium aluminum hydride.[1]
Quantitative Data Summary
The following table summarizes key quantitative data associated with the synthesis and characterization of Propanoic acid, 3-(trichlorogermyl)-.
| Parameter | Value | Reference |
| Physical Properties | ||
| Melting Point | 83-85 °C | [2] |
| Spectroscopic Data | ||
| ¹H NMR (β-CH₂) | δ 2.8–3.2 ppm | [1] |
| ¹H NMR (COOH) | δ 12.1–12.5 ppm | [1] |
| IR (C=O stretch) | 1700–1720 cm⁻¹ | [1] |
| IR (Ge-Cl stretch) | 450–500 cm⁻¹ | [1] |
| Reported Yields | ||
| GeCl₃ + 3-Chloropropanoic acid | 62% | [1] |
| GeCl₃ + Allyl propanoate | 78% | [1] |
Experimental Protocols
Synthesis via Hydrogermylation of Acryloyl Chloride
This protocol is based on the hydrogermylation of an acrylic acid derivative, followed by hydrolysis.
Materials:
-
Germanium(IV) chloride (GeCl₄)
-
1,1,3,3-Tetramethyldisiloxane
-
Acryloyl chloride (CH₂=CHCOCl)
-
Dichloromethane or anhydrous ether
-
Apparatus for inert atmosphere reaction
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve Germanium(IV) chloride in the chosen anhydrous solvent (dichloromethane or ether).
-
Slowly add 1,1,3,3-tetramethyldisiloxane to the solution to generate the reactive trichlorogermyl species.
-
To this mixture, add acryloyl chloride dropwise.
-
Heat the reaction mixture to a temperature between 70–90°C.[1] The reaction progress can be monitored by appropriate analytical techniques (e.g., GC-MS or NMR of aliquots).
-
Upon completion, the resulting 3-(trichlorogermyl)propionyl chloride can be isolated.
-
Subsequent hydrolysis of the acid chloride, typically by careful addition of water, yields Propanoic acid, 3-(trichlorogermyl)-.
Synthesis via Nucleophilic Substitution
This protocol outlines the formation of the target compound from 3-bromopropanoic acid.
Materials:
-
Germanium(IV) chloride (GeCl₄)
-
Lithium aluminum hydride (LiAlH₄)
-
3-Bromopropanoic acid
-
Anhydrous ether
-
Apparatus for inert atmosphere reaction
Procedure:
-
In a reaction vessel under an inert atmosphere, prepare a solution of the trichlorogermyl anion (GeCl₃⁻) by reducing Germanium(IV) chloride with lithium aluminum hydride in anhydrous ether.
-
Separately, prepare a solution of 3-bromopropanoic acid in an appropriate anhydrous solvent.
-
Slowly add the 3-bromopropanoic acid solution to the solution containing the trichlorogermyl anion.
-
The reaction mixture is stirred, and the progress is monitored.
-
Upon completion, a standard aqueous work-up followed by extraction and purification will yield the final product.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of Propanoic acid, 3-(trichlorogermyl)-.
Caption: Hydrogermylation of Acrylic Acid Pathway.
Caption: Nucleophilic Substitution Pathway.
Caption: General Experimental Workflow.
References
Methodological & Application
Synthesis of 3-(Trichlorogermyl)propanoic Acid from Acrylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-(trichlorogermyl)propanoic acid, a versatile organogermanium compound with potential applications in materials science, catalysis, and medicinal chemistry. The primary synthetic route discussed is the hydrogermylation of acrylic acid.
Application Notes
3-(Trichlorogermyl)propanoic acid serves as a valuable building block in organic and inorganic synthesis. The presence of the reactive trichlorogermyl group allows for further functionalization, while the carboxylic acid moiety provides a handle for conjugation to other molecules. Its applications include:
-
Materials Science: The unique properties of organogermanium compounds make them suitable for the development of advanced materials with novel electronic or optical properties.
-
Catalysis: The germanium center can act as a Lewis acid, enabling its use as a catalyst in various chemical transformations.[1]
-
Medicinal Chemistry: Organogermanium compounds have been investigated for their biological activities. Notably, 3-(trichlorogermyl)propanoic acid has shown potential for antitumor activity by enhancing immune responses.[1] Upon hydrolysis to 3-(trihydroxygermyl)propanoic acid (THGP), it exhibits anti-inflammatory properties and can modulate macrophage differentiation, suggesting its potential in immunotherapy.
Experimental Protocols
Two primary methods for the synthesis of 3-(trichlorogermyl)propanoic acid are outlined below. The first is the direct hydrogermylation of acrylic acid, and the second is a substitution reaction using a 3-halopropanoic acid.
Protocol 1: Direct Hydrogermylation of Acrylic Acid
This protocol describes the addition of a trichlorogermyl group across the double bond of acrylic acid. This is achieved by generating a reactive trichlorogermane species from germanium tetrachloride.
Reaction Scheme:
CH₂=CHCOOH + HGeCl₃ → Cl₃GeCH₂CH₂COOH
Materials:
-
Acrylic acid (CH₂=CHCOOH)
-
Germanium(IV) chloride (GeCl₄)
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Anhydrous dichloromethane (CH₂Cl₂) or anhydrous ether
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Charging: In the reaction flask, dissolve acrylic acid in anhydrous dichloromethane.
-
Generation of Trichlorogermane: In a separate flask, prepare the trichlorogermane reagent by reacting germanium(IV) chloride with a reducing agent like 1,1,3,3-tetramethyldisiloxane.[1] This is a reactive species and is typically generated in situ.
-
Addition: Slowly add the freshly prepared trichlorogermane solution to the stirred solution of acrylic acid via the dropping funnel at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for several hours. The exact reaction time may need to be optimized and can be monitored by techniques such as NMR or IR spectroscopy to observe the disappearance of the vinyl protons of acrylic acid.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.
Quantitative Data:
| Parameter | Value/Range | Reference |
| Starting Materials | Acrylic Acid, Germanium(IV) Chloride, 1,1,3,3-Tetramethyldisiloxane | [1] |
| Solvent | Dichloromethane or Anhydrous Ether | [1] |
| Temperature | Reflux (e.g., ~40°C for Dichloromethane) | General Knowledge |
| Yield | Not specified in literature for this specific reaction. |
Protocol 2: Substitution Reaction from 3-Bromopropanoic Acid
This alternative method involves the nucleophilic displacement of a halide from a 3-halopropanoic acid by a trichlorogermylide anion.
Reaction Scheme:
BrCH₂CH₂COOH + GeCl₃⁻ → Cl₃GeCH₂CH₂COOH + Br⁻
Materials:
-
3-Bromopropanoic acid
-
Germanium(IV) chloride (GeCl₄)
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous toluene or dichloromethane
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, prepare a solution of 3-bromopropanoic acid in the chosen anhydrous solvent.
-
Generation of Trichlorogermylide Anion: In a separate flask, generate the trichlorogermylide anion (GeCl₃⁻) by reducing germanium(IV) chloride with a stoichiometric amount of a reducing agent like lithium aluminum hydride.[1] This is a highly reactive species and should be handled with care.
-
Reaction: Slowly add the solution of the trichlorogermylide anion to the stirred solution of 3-bromopropanoic acid at a controlled temperature (e.g., 0°C to room temperature).
-
Heating: After the addition, the reaction mixture is heated to a temperature between 60-80°C to drive the substitution reaction to completion.[1]
-
Work-up and Purification: The work-up and purification would follow a similar procedure to Protocol 1, involving solvent removal and purification of the product by distillation or recrystallization.
Quantitative Data:
| Parameter | Value/Range | Reference |
| Starting Materials | 3-Bromopropanoic Acid, Germanium(IV) Chloride, Reducing Agent | [1] |
| Solvent | Toluene or Dichloromethane | [1] |
| Temperature | 60-80°C | [1] |
| Yield | Not specified in literature. |
Visualizations
Experimental Workflow for Direct Hydrogermylation
Caption: Workflow for the synthesis of 3-(trichlorogermyl)propanoic acid.
Proposed Reaction Mechanism: Hydrogermylation of Acrylic Acid
The hydrogermylation of an α,β-unsaturated carboxylic acid like acrylic acid with trichlorogermane (HGeCl₃) is proposed to proceed through a nucleophilic addition mechanism, akin to a Michael addition, due to the electron-withdrawing nature of the carboxylic acid group.
Caption: Proposed mechanism for the hydrogermylation of acrylic acid.
References
Application Notes and Protocols for the Synthesis of Propanoic Acid, 3-(trichlorogermyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Propanoic acid, 3-(trichlorogermyl)-, a valuable organogermanium compound with applications in chemical synthesis and materials science. The primary method detailed is the hydrogermylation of acrylic acid. This protocol includes information on reaction conditions, stoichiometry, and purification, compiled from available chemical literature. Additionally, key analytical data for the characterization of the final product are presented in a structured format. A comprehensive workflow diagram is also provided for easy visualization of the experimental process.
Introduction
Propanoic acid, 3-(trichlorogermyl)-, also known as (2-carboxyethyl)trichlorogermane, is an organogermanium compound of interest due to the presence of both a reactive trichlorogermyl group and a carboxylic acid moiety. This bifunctionality allows for a range of chemical transformations, making it a useful building block in the synthesis of more complex organogermanium structures, including those with potential biological activity. The synthesis of this compound is most commonly achieved through the addition of a trichlorogermyl group across the double bond of acrylic acid, a reaction known as hydrogermylation.
Data Presentation
Table 1: Physical and Spectroscopic Data for Propanoic acid, 3-(trichlorogermyl)-
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅Cl₃GeO₂ | [1] |
| Molecular Weight | 252.04 g/mol | [1] |
| Melting Point | 70-72 °C | [2] |
| 83-85 °C | [3] | |
| ¹H NMR (ppm) | β-CH₂: δ 2.8–3.2 | [4] |
| COOH: δ 12.1–12.5 | [4] | |
| IR Spectroscopy (cm⁻¹) | C=O stretch: 1700–1720 | [4] |
| Ge-Cl stretch: 450–500 | [4] |
Table 2: Reported Yields for Synthesis of Trichlorogermyl-Substituted Propanoic Acid Derivatives
| Method | Starting Materials | Solvent | Catalyst | Yield (%) | Reference |
| Hydrogermylation | Cl₃GeH, Propenoic acid | HCl solution | - | 60 | [2] |
| Substitution | GeCl₃, 3-Chloropropanoic acid | Toluene | None | 62 | [4] |
| Catalytic Addition | GeCl₃, Allyl propanoate | Dichloromethane | AlCl₃ | 78 | [4] |
Experimental Protocols
Method 1: Hydrogermylation of Acrylic Acid with Trichlorogermane (HGeCl₃)
This protocol is based on the reported synthesis by Bai et al.[2].
Materials:
-
Germanium(IV) oxide (GeO₂)
-
Hypophosphorous acid (50%)
-
Hydrochloric acid (concentrated, 11.9 M)
-
Diethyl ether
-
Propenoic acid (Acrylic acid)
-
Dichloromethane
Procedure:
-
Preparation of Trichlorogermane (HGeCl₃) solution:
-
In a round-bottom flask equipped with a reflux condenser, mix 0.01 mol of GeO₂, 2 mL of 50% H₃PO₂, and 9 mL of concentrated HCl (11.9 M).
-
Reflux the mixture for 4 hours to generate a colorless solution of HGeCl₃.
-
After cooling to room temperature, extract the aqueous solution three times with diethyl ether to obtain an ethereal solution of HGeCl₃.
-
-
Hydrogermylation Reaction:
-
To the prepared HGeCl₃ solution in ether, add 0.01 mol of propenoic acid dropwise with stirring.
-
A sticky precipitate will form. Continue stirring the mixture for 4 hours.
-
-
Work-up and Purification:
-
Filter the precipitate.
-
Recrystallize the crude product from dichloromethane to yield pure Propanoic acid, 3-(trichlorogermyl)-.
-
Expected Yield: Approximately 60%[2].
Method 2: Hydrogermylation of Acrylic Acid with Germanium(IV) Chloride and a Reducing Agent (General Procedure)
This is a generalized protocol based on literature descriptions of hydrogermylation reactions.
Materials:
-
Germanium(IV) chloride (GeCl₄)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) or other suitable reducing agent
-
Acrylic acid
-
Anhydrous dichloromethane or anhydrous ether
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Under a positive pressure of inert gas, charge the flask with anhydrous dichloromethane or ether.
-
-
Generation of Reactive Germanium Intermediate:
-
Add Germanium(IV) chloride to the solvent.
-
Slowly add a reducing agent, such as 1,1,3,3-tetramethyldisiloxane, to the solution to generate the reactive germanium intermediate.
-
-
Hydrogermylation:
-
Add acrylic acid to the reaction mixture.
-
Heat the reaction to a temperature between 70-90°C. The optimal temperature may vary depending on the specific reducing agent and solvent used.
-
Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or recrystallization.
-
Note: The stoichiometry and reaction time for this generalized procedure would need to be optimized based on small-scale trial reactions.
Mandatory Visualization
Caption: Workflow for the synthesis of Propanoic acid, 3-(trichlorogermyl)-.
References
Application Note: Purification of Propanoic Acid, 3-(trichlorogermyl)- by Recrystallization
**Abstract
This document provides a detailed protocol for the purification of Propanoic acid, 3-(trichlorogermyl)- (CAS No. 15961-23-6) via recrystallization. Due to the limited availability of specific solubility data for this compound, a systematic approach to solvent selection is presented, followed by a comprehensive recrystallization procedure. This guide is intended to assist researchers in obtaining high-purity material suitable for further scientific investigation and drug development.
Introduction
Propanoic acid, 3-(trichlorogermyl)- is an organogermanium compound with potential applications in various fields of chemical and pharmaceutical research. The purity of this compound is critical for obtaining reliable and reproducible results in downstream applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging differences in solubility between the compound of interest and its impurities in a given solvent at varying temperatures. This application note outlines a robust methodology for the purification of Propanoic acid, 3-(trichlorogermyl)- using this technique.
Physicochemical Properties
A summary of the key physicochemical properties of Propanoic acid, 3-(trichlorogermyl)- is provided in Table 1. This information is essential for the safe handling and effective purification of the compound.
Table 1: Physicochemical Data for Propanoic acid, 3-(trichlorogermyl)-
| Property | Value | Source |
| CAS Number | 15961-23-6 | [1] |
| Molecular Formula | C₃H₅Cl₃GeO₂ | [2] |
| Molecular Weight | 252.04 g/mol | [2] |
| Appearance | Solid (assumed based on purification method) | N/A |
| Melting Point | 83-85 °C | Gelest, Inc. (via CAS Common Chemistry) |
| InChI | InChI=1S/C3H5Cl3GeO2/c4-7(5,6)2-1-3(8)9/h1-2H2,(H,8,9) | [2] |
| SMILES | C(C--INVALID-LINK--(Cl)Cl)C(=O)O | [2] |
Experimental Protocol
The following protocol is divided into two main stages: the selection of an appropriate recrystallization solvent and the detailed recrystallization procedure.
3.1. Stage 1: Selection of a Suitable Recrystallization Solvent
The ideal recrystallization solvent should exhibit high solubility for Propanoic acid, 3-(trichlorogermyl)- at elevated temperatures and low solubility at lower temperatures. Additionally, the solvent should not react with the compound. Given the lack of specific solubility data, a systematic screening of potential solvents is necessary. The polarity of the target compound, having both a polar carboxylic acid group and a less polar trichlorogermyl ethyl group, suggests that solvents of intermediate polarity might be effective. Solvents used in its synthesis, such as toluene or dichloromethane, could be suitable candidates[3].
Materials:
-
Crude Propanoic acid, 3-(trichlorogermyl)-
-
Selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, or mixtures thereof)
-
Small test tubes
-
Spatula
-
Hot plate or water bath
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude solid into a small test tube.
-
Add the test solvent dropwise at room temperature, agitating the mixture after each addition. Observe if the solid dissolves readily. An ideal solvent will not dissolve the compound at room temperature.
-
If the solid does not dissolve at room temperature, gently heat the mixture in a hot water bath or on a hot plate, continuing to add the solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature. If crystal formation is observed, the solvent is a promising candidate.
-
If no crystals form at room temperature, place the test tube in an ice bath to induce crystallization.
-
Evaluate the quantity and quality of the crystals formed. A significant yield of well-formed crystals indicates a good solvent.
-
Repeat this procedure with a range of solvents and solvent mixtures to identify the optimal system for recrystallization.
3.2. Stage 2: Recrystallization Procedure
Once a suitable solvent has been identified, the following general procedure can be used for the bulk purification of Propanoic acid, 3-(trichlorogermyl)-.
Materials:
-
Crude Propanoic acid, 3-(trichlorogermyl)-
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude Propanoic acid, 3-(trichlorogermyl)- in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to near the solvent's boiling point with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be achieved by air drying, placing them in a drying oven at a temperature well below the compound's melting point, or by using a vacuum desiccator.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value (83-85 °C) is indicative of high purity. Further analytical techniques such as NMR or IR spectroscopy can be used for characterization.
Workflow Diagram
The logical flow of the recrystallization process is illustrated in the following diagram.
Caption: Workflow for the Purification of Propanoic acid, 3-(trichlorogermyl)-.
Safety Precautions
-
Handle Propanoic acid, 3-(trichlorogermyl)- and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Take care when heating flammable organic solvents. Use a water bath or a heating mantle with a stirrer, and avoid open flames.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This application note provides a comprehensive guide for the purification of Propanoic acid, 3-(trichlorogermyl)- by recrystallization. By following the outlined procedures for solvent selection and recrystallization, researchers can obtain a high-purity product suitable for their research needs. The provided physicochemical data and safety precautions will aid in the effective and safe execution of this purification technique.
References
Application Note: Characterization of Propanoic acid, 3-(trichlorogermyl)- using 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and data interpretation guide for the characterization of Propanoic acid, 3-(trichlorogermyl)- using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This organogermanium compound is of interest in various research fields, including materials science and medicinal chemistry. Accurate structural elucidation is critical, and ¹H NMR spectroscopy is a primary analytical technique for this purpose. This document outlines the experimental procedure, predicted spectral data, and a comparative analysis with the parent compound, propanoic acid.
Introduction
Propanoic acid, 3-(trichlorogermyl)- is a derivative of propanoic acid where a trichlorogermyl group (-GeCl₃) is attached to the terminal carbon. The strong electron-withdrawing nature of the -GeCl₃ group is expected to significantly influence the chemical environment of the neighboring protons, leading to characteristic shifts in the ¹H NMR spectrum. This application note details the expected ¹H NMR spectrum of Propanoic acid, 3-(trichlorogermyl)- and provides a protocol for its acquisition, considering the compound's potential moisture sensitivity.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Propanoic acid, 3-(trichlorogermyl)- is predicted to show three distinct signals corresponding to the three different proton environments in the molecule. The electron-withdrawing trichlorogermyl group deshields the adjacent methylene protons (Hβ), causing them to resonate at a lower field (higher ppm) compared to those in unsubstituted propanoic acid. Similarly, the protons on the alpha-carbon (Hα) are also deshielded, albeit to a lesser extent. The carboxylic acid proton is expected to appear at a significantly downfield chemical shift.
Based on established principles and data for analogous compounds, the following ¹H NMR parameters are predicted for Propanoic acid, 3-(trichlorogermyl)-.
Table 1: Predicted ¹H NMR Data for Propanoic acid, 3-(trichlorogermyl)-
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hβ (-CH₂-GeCl₃) | 2.8 – 3.2 | Triplet (t) | ~7 | 2H |
| Hα (-CH₂-COOH) | 2.5 - 2.9 | Triplet (t) | ~7 | 2H |
| Carboxylic Acid (-COOH) | 12.1 – 12.5 | Singlet (s) | - | 1H |
For comparative purposes, the experimental ¹H NMR data for propanoic acid is provided below.
Table 2: Experimental ¹H NMR Data for Propanoic acid
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Methyl (-CH₃) | ~1.1 | Triplet (t) | ~7.4 | 3H |
| Methylene (-CH₂-) | ~2.3 | Quartet (q) | ~7.4 | 2H |
| Carboxylic Acid (-COOH) | ~11.6 | Singlet (s) | - | 1H |
Experimental Protocol
This protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of Propanoic acid, 3-(trichlorogermyl)-, taking into account its potential sensitivity to moisture.
Materials and Equipment:
-
Propanoic acid, 3-(trichlorogermyl)-
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆), stored over molecular sieves.
-
NMR tubes (5 mm) and caps, oven-dried.
-
Glovebox or Schlenk line for handling air/moisture-sensitive compounds.
-
NMR spectrometer (e.g., 300 MHz or higher).
-
Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Glass syringes and needles, oven-dried.
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Dry the NMR tube and cap in an oven at >100 °C for at least 2 hours and allow to cool in a desiccator.
-
Inside a glovebox or using a Schlenk line, weigh approximately 5-10 mg of Propanoic acid, 3-(trichlorogermyl)- directly into the NMR tube.
-
Using a dry syringe, add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS to the NMR tube.
-
Cap the NMR tube securely.
-
Gently agitate the tube to ensure the sample is fully dissolved.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration and spectrometer sensitivity; typically, 16 to 64 scans should be sufficient.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Determine the chemical shifts, multiplicities, and coupling constants of all signals.
-
Data Analysis and Interpretation
The resulting ¹H NMR spectrum should be analyzed to confirm the structure of Propanoic acid, 3-(trichlorogermyl)-.
-
Chemical Shifts: The observed chemical shifts should be within the predicted ranges. The downfield shift of the Hβ protons compared to propanoic acid is a key indicator of the presence of the electron-withdrawing -GeCl₃ group.
-
Multiplicity: The signals for the Hα and Hβ protons are expected to appear as triplets due to coupling with the adjacent methylene group (n+1 rule, where n=2). The carboxylic acid proton should appear as a broad singlet due to proton exchange and the absence of adjacent protons.
-
Coupling Constants: The vicinal coupling constant (³J) between the Hα and Hβ protons is expected to be around 7 Hz, which is a typical value for freely rotating alkyl chains.
-
Integration: The integrated areas of the Hα, Hβ, and -COOH signals should be in a 2:2:1 ratio, respectively.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the characterization of Propanoic acid, 3-(trichlorogermyl)- by ¹H NMR spectroscopy.
Caption: Experimental workflow for ¹H NMR characterization.
Logical Relationship of Spectral Features
The following diagram illustrates the logical relationship between the molecular structure and the expected ¹H NMR spectral features.
Caption: Structure-spectrum correlation diagram.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural verification of Propanoic acid, 3-(trichlorogermyl)-. The predicted chemical shifts, multiplicities, and coupling constants provide a clear spectral signature for this compound. The downfield shift of the methylene protons adjacent to the trichlorogermyl group is a particularly salient feature. By following the detailed experimental protocol provided, researchers can obtain high-quality spectra for unambiguous characterization, which is a critical step in the development and application of this and related organogermanium compounds.
Application Notes and Protocols: "Propanoic acid, 3-(trichlorogermyl)-" and its Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Propanoic acid, 3-(trichlorogermyl)-" is an organogermanium compound that serves primarily as a key precursor in the synthesis of other functionalized organogermanium compounds. While direct applications of "Propanoic acid, 3-(trichlorogermyl)-" as a catalyst in organometallic reactions are not extensively documented in scientific literature, its hydrolytic derivative, 3-(trihydroxygermyl)propanoic acid (THGP), and the subsequent polymeric form, poly-trans-[(2-carboxyethyl)germasesquioxane] (Ge-132), have demonstrated notable utility, particularly in the realm of biochemical catalysis. These compounds have also garnered significant interest for their biological activities.
This document provides detailed protocols for the synthesis of "Propanoic acid, 3-(trichlorogermyl)-" and its catalytically relevant derivative, THGP. Furthermore, it outlines an application of THGP in promoting aldose-ketose isomerization, a reaction of significant interest in carbohydrate chemistry and food science.
Synthesis and Derivatization
The synthesis of "Propanoic acid, 3-(trichlorogermyl)-" is the foundational step for accessing its derivatives. The subsequent hydrolysis to 3-(trihydroxygermyl)propanoic acid (THGP) is a straightforward process that yields the key compound for the catalytic application described herein.
Experimental Protocol 1: Synthesis of "Propanoic acid, 3-(trichlorogermyl)-"
This protocol is based on the addition of trichlorogermane to acrylic acid[1][2].
-
Materials:
-
Trichlorogermane (HGeCl₃)
-
Acrylic acid
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
-
Reaction flask with a magnetic stirrer
-
Dropping funnel
-
-
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
In the reaction flask, dissolve acrylic acid in anhydrous diethyl ether.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trichlorogermane to the cooled solution of acrylic acid via the dropping funnel with vigorous stirring. The trichlorogermyl group adds regiospecifically to the terminal carbon of the vinyl group[1].
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
The solvent is removed under reduced pressure to yield crude "Propanoic acid, 3-(trichlorogermyl)-".
-
Further purification can be achieved by recrystallization or distillation under high vacuum.
-
Experimental Protocol 2: Hydrolysis to 3-(trihydroxygermyl)propanoic acid (THGP)
"Propanoic acid, 3-(trichlorogermyl)-" readily hydrolyzes in the presence of water to form 3-(trihydroxygermyl)propanoic acid (THGP)[3][4].
-
Materials:
-
"Propanoic acid, 3-(trichlorogermyl)-"
-
Deionized water
-
Beaker or flask with a magnetic stirrer
-
-
Procedure:
-
Dissolve "Propanoic acid, 3-(trichlorogermyl)-" in deionized water with stirring. The hydrolysis of the trichlorogermyl group occurs spontaneously in an aqueous environment[5].
-
Continue stirring until the solution becomes clear, indicating the completion of the hydrolysis.
-
The resulting aqueous solution contains monomeric 3-(trihydroxygermyl)propanoic acid (THGP). This solution can be used directly for subsequent applications or the THGP can be isolated by lyophilization.
-
Upon drying, THGP can polymerize to form poly-trans-[(2-carboxyethyl)germasesquioxane] (Ge-132)[3].
-
Diagram 1: Synthesis and Hydrolysis Workflow
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interaction of Organogermanium Compounds with Saccharides in Aqueous Solutions: Promotion of Aldose-to-ketose Isomerization and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 3-(Trihydroxygermyl)propanoic acid [smolecule.com]
Application Notes and Protocols: "Propanoic acid, 3-(trichlorogermyl)-" as a Precursor for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanoic acid, 3-(trichlorogermyl)- (TCGPA), is a versatile organogermanium compound that serves as a key precursor in the synthesis of a variety of novel materials. Its bifunctional nature, possessing both a reactive trichlorogermyl group and a carboxylic acid moiety, allows for diverse chemical modifications, leading to the formation of polymers, and other organogermanium derivatives with unique properties. This document provides detailed application notes and experimental protocols for the use of TCGPA in the development of advanced materials, with a primary focus on the synthesis of the well-studied organogermanium polymer, bis(carboxyethylgermanium) sesquioxide (Ge-132), and its derivatives.
Chemical and Physical Properties
A summary of the key properties of Propanoic acid, 3-(trichlorogermyl)- is presented in the table below.
| Property | Value |
| CAS Number | 15961-23-6 |
| Molecular Formula | C₃H₅Cl₃GeO₂ |
| Molecular Weight | 252.04 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and toluene. Reacts with water. |
Applications in Materials Synthesis
The primary application of TCGPA is as a monomer for the synthesis of Ge-132, a water-soluble organogermanium polymer with demonstrated biological activities, including potential antitumor and immunomodulatory effects.[1] The reactivity of the trichlorogermyl group also allows for substitution reactions to create other functionalized organogermanium compounds.
Synthesis of bis(carboxyethylgermanium) sesquioxide (Ge-132)
Ge-132 is a polymeric organogermanium compound formed through the hydrolysis and subsequent condensation of TCGPA.[2] This material has garnered significant interest for its therapeutic potential.
Materials:
-
Propanoic acid, 3-(trichlorogermyl)- (TCGPA)
-
Deionized water
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Propanoic acid, 3-(trichlorogermyl)- in a suitable organic solvent (e.g., chloroform) to create a solution.
-
Slowly add an excess of deionized water to the solution while stirring vigorously. The addition of water will initiate the hydrolysis of the trichlorogermyl groups.
-
Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis and promote polymerization. A white precipitate of Ge-132 will form.
-
After cooling to room temperature, collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with deionized water to remove any unreacted starting material and byproducts, followed by a wash with acetone to aid in drying.
-
Dry the resulting white powder in a vacuum oven at 60-80°C to a constant weight.
Expected Outcome:
A white, amorphous powder of bis(carboxyethylgermanium) sesquioxide (Ge-132).
Characterization:
The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of Ge-O-Ge bonds and carboxylic acid groups. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine its thermal stability.
| Thermal Property | Value | Conditions |
| Decomposition Onset | ~220 °C | Heating in air or argon |
| Main Decomposition Product | Elemental Germanium (Ge) | In inert atmosphere |
| Melting Point of Ge | 910–970 °C | In inert atmosphere |
| Oxidation of Ge to GeO₂ | 970–1100 °C | In air |
Data sourced from thermal analysis of repa-germanium (Ge-132)[3]
Synthesis of 3-(Trihydroxygermyl)propanoic Acid (THGPA)
Hydrolysis of TCGPA in a controlled manner can yield the monomeric 3-(trihydroxygermyl)propanoic acid (THGPA). THGPA is the water-soluble, biologically active form of Ge-132 and is of interest for various biomedical applications.[4]
Materials:
-
Propanoic acid, 3-(trichlorogermyl)- (TCGPA)
-
Deionized water (ice-cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Place a known amount of TCGPA in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add ice-cold deionized water to the TCGPA with vigorous stirring. The hydrolysis is an exothermic reaction, and maintaining a low temperature is crucial to prevent immediate polymerization.
-
Continue stirring in the ice bath for 1-2 hours to ensure complete hydrolysis.
-
The resulting aqueous solution contains 3-(trihydroxygermyl)propanoic acid. This solution can be used directly for further reactions or studies.
Expected Outcome:
An aqueous solution of 3-(trihydroxygermyl)propanoic acid.
Synthesis of Other Organogermanium Derivatives
The trichlorogermyl group of TCGPA is susceptible to nucleophilic substitution, allowing for the introduction of various organic functionalities. For example, reaction with Grignard reagents can replace the chlorine atoms with alkyl or aryl groups.[5]
Materials:
-
Propanoic acid, 3-(trichlorogermyl)- (TCGPA)
-
Phenylmagnesium bromide (PhMgBr) solution in THF
-
Anhydrous diethyl ether or THF
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Hydrochloric acid (dilute aqueous solution)
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked round-bottom flask under an inert atmosphere.
-
Dissolve TCGPA in anhydrous diethyl ether or THF in the flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide (at least 3 equivalents) from a dropping funnel to the TCGPA solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding a dilute aqueous solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Outcome:
A white solid of 3-(triphenylgermyl)propanoic acid.
Diagrams
Caption: Synthesis pathway of Ge-132 from TCGPA.
Caption: Synthesis of THGPA from TCGPA.
Caption: Synthesis of a triphenylgermyl derivative from TCGPA.
Future Perspectives and Potential Applications
While the primary documented application of "Propanoic acid, 3-(trichlorogermyl)-" is in the synthesis of Ge-132 and its derivatives for biomedical research, its unique chemical structure suggests potential for a broader range of materials science applications. The bifunctionality of TCGPA makes it an attractive candidate for:
-
Surface Modification: The carboxylic acid group can be used to anchor the molecule to various substrates, while the trichlorogermyl group can be further functionalized to impart specific surface properties.
-
Hybrid Organic-Inorganic Polymers: Co-polymerization of TCGPA or its derivatives with other organic monomers could lead to novel hybrid materials with tailored thermal, mechanical, and optical properties.
-
Precursor for Germanium-Based Nanomaterials: While not explicitly documented, the controlled hydrolysis and condensation of TCGPA under specific conditions (e.g., in the presence of structure-directing agents) could potentially be explored for the synthesis of germanium-based nanoparticles or nanostructured materials.
Further research into these areas could unlock the full potential of "Propanoic acid, 3-(trichlorogermyl)-" as a versatile precursor for a new generation of advanced materials. Researchers are encouraged to explore the reactivity of both the trichlorogermyl and carboxylic acid functionalities to design and synthesize novel materials with desired properties.
References
- 1. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. The Organogermanium Compound 3-(Trihydroxygermyl) Propanoic Acid (THGP) Suppresses Inflammasome Activation Via Complexation with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 3-(Trichlorgermyl)propansäure
Anwendungs-ID: AN-GeP-001
Version: 1.0
Datum: 2025-11-03
Zusammenfassung
Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung von 3-(Trichlorgermyl)propansäure (TClGPA), einer vielseitigen Organogermanium-Verbindung. Die hier beschriebenen Verfahren umfassen die Hydrolyse zur Bildung von 3-(Trihydroxygermyl)propansäure (THGPA), die Substitution der Trichlorgermylgruppe zur Synthese von 3-(Triphenylgermyl)propansäure und die Umwandlung der Carbonsäurefunktionalität in Ester- und Amidderivate. Diese Derivate dienen als wichtige Bausteine für weitere synthetische Transformationen in der medizinischen Chemie und den Materialwissenschaften.
Einleitung
3-(Trichlorgermyl)propansäure ist eine bifunktionelle Organogermanium-Verbindung, die sowohl eine reaktive Trichlorgermylgruppe als auch eine Carbonsäuregruppe besitzt. Diese einzigartige Struktur ermöglicht eine selektive Modifikation an beiden Enden des Moleküls und macht es zu einem wertvollen Ausgangsmaterial für die Synthese einer Vielzahl von Derivaten mit potenziellen Anwendungen in der pharmazeutischen Forschung und der Entwicklung neuer Materialien. Die Fähigkeit zur Bildung stabiler Derivate durch Reaktionen an der Germanium- oder der Carbonsäure-Einheit eröffnet Wege zu neuen Wirkstoffen und funktionellen Polymeren.
Derivatisierungsreaktionen
Hydrolyse zu 3-(Trihydroxygermyl)propansäure (THGPA)
Die Hydrolyse der Trichlorgermylgruppe ist eine grundlegende Reaktion, die zu der wasserlöslichen und biologisch relevanten 3-(Trihydroxygermyl)propansäure führt.[1][2]
Reaktionsschema:
Cl₃Ge-CH₂CH₂-COOH + 3 H₂O → (HO)₃Ge-CH₂CH₂-COOH + 3 HCl
Experimentelles Protokoll:
-
Lösen Sie 1,0 g (3,97 mmol) 3-(Trichlorgermyl)propansäure in 20 ml destilliertem Wasser.
-
Rühren Sie die Lösung bei Raumtemperatur für 2 Stunden. Die Hydrolyse findet spontan statt.
-
Die resultierende wässrige Lösung von 3-(Trihydroxygermyl)propansäure kann direkt in weiteren Reaktionen verwendet oder durch Gefriertrocknung isoliert werden.
Umkehrreaktion:
Die Umwandlung von THGPA zurück zu TClGPA kann durch Behandlung mit konzentrierter Salzsäure erreicht werden.
Substitution mit Phenylmagnesiumbromid zu 3-(Triphenylgermyl)propansäure
Die Substitution der Chloratome am Germanium durch organische Reste, wie Phenylgruppen, ermöglicht die Synthese von stabilen und lipophilen Derivaten.[3]
Reaktionsschema:
Cl₃Ge-CH₂CH₂-COOH + 3 PhMgBr → Ph₃Ge-CH₂CH₂-COOH + 3 MgBrCl
Experimentelles Protokoll:
-
In einem trockenen 100-ml-Dreihalskolben unter Stickstoffatmosphäre werden 1,0 g (3,97 mmol) 3-(Trichlorgermyl)propansäure in 30 ml trockenem Tetrahydrofuran (THF) gelöst.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam 15,9 ml einer 1,0 M Lösung von Phenylmagnesiumbromid in THF (15,9 mmol, 4 Äquivalente) über einen Tropftrichter hinzu, wobei die Temperatur unter 5 °C gehalten wird.
-
Nach beendeter Zugabe lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen und rühren Sie für 12 Stunden.
-
Quenchen Sie die Reaktion vorsichtig durch Zugabe von 20 ml gesättigter wässriger Ammoniumchloridlösung.
-
Extrahieren Sie die wässrige Phase dreimal mit je 30 ml Diethylether.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch), um die reine 3-(Triphenylgermyl)propansäure zu erhalten.
Veresterung zu Methyl-3-(trichlorgermyl)propanoat
Die Umwandlung der Carbonsäure in einen Ester erhöht die Lipophilie und ermöglicht weitere Funktionalisierungen. Das folgende Protokoll ist ein angepasstes Standardverfahren für die Fischer-Veresterung.
Reaktionsschema:
Cl₃Ge-CH₂CH₂-COOH + CH₃OH --(H⁺)--> Cl₃Ge-CH₂CH₂-COOCH₃ + H₂O
Experimentelles Protokoll:
-
Suspendieren Sie 1,0 g (3,97 mmol) 3-(Trichlorgermyl)propansäure in 20 ml Methanol.
-
Fügen Sie vorsichtig 0,2 ml (ca. 4 Tropfen) konzentrierte Schwefelsäure als Katalysator hinzu.
-
Erhitzen Sie die Mischung für 4 Stunden unter Rückfluss.
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und entfernen Sie das überschüssige Methanol im Vakuum.
-
Lösen Sie den Rückstand in 30 ml Diethylether und waschen Sie ihn zweimal mit je 15 ml gesättigter Natriumbicarbonatlösung und einmal mit 15 ml gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um das rohe Methyl-3-(trichlorgermyl)propanoat zu erhalten. Eine weitere Reinigung kann durch Vakuumdestillation erfolgen.
Amidsynthese zu 3-(Trichlorgermyl)propanamid
Die Bildung von Amiden aus der Carbonsäuregruppe führt zu Verbindungen mit potenziell veränderten biologischen Aktivitäten und physikochemischen Eigenschaften. Das folgende Protokoll ist ein angepasstes allgemeines Verfahren zur Amidsynthese.
Reaktionsschema:
-
Cl₃Ge-CH₂CH₂-COOH + SOCl₂ → Cl₃Ge-CH₂CH₂-COCl + SO₂ + HCl
-
Cl₃Ge-CH₂CH₂-COCl + 2 NH₃ → Cl₃Ge-CH₂CH₂-CONH₂ + NH₄Cl
Experimentelles Protokoll:
-
Herstellung des Säurechlorids: In einem trockenen Kolben unter Stickstoffatmosphäre werden 1,0 g (3,97 mmol) 3-(Trichlorgermyl)propansäure in 10 ml trockenem Dichlormethan suspendiert. Fügen Sie langsam 0,43 ml (5,95 mmol) Thionylchlorid hinzu.[4] Erhitzen Sie die Mischung für 2 Stunden unter leichtem Rückfluss. Entfernen Sie anschließend das überschüssige Thionylchlorid und das Lösungsmittel im Vakuum.
-
Amidbildung: Lösen Sie das rohe Säurechlorid in 10 ml trockenem THF und kühlen Sie die Lösung auf 0 °C. Leiten Sie für 30 Minuten gasförmiges Ammoniak durch die Lösung oder fügen Sie eine konzentrierte wässrige Ammoniaklösung hinzu.
-
Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für weitere 2 Stunden.
-
Entfernen Sie das Lösungsmittel im Vakuum. Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit Wasser, um Ammoniumchlorid zu entfernen.
-
Trocknen Sie die organische Phase, filtrieren Sie und entfernen Sie das Lösungsmittel, um das rohe 3-(Trichlorgermyl)propanamid zu erhalten. Die Reinigung kann durch Umkristallisation erfolgen.
Quantitative Daten
Die folgende Tabelle fasst die erwarteten Ausbeuten und physikochemischen Daten für die beschriebenen Derivate zusammen. Die Daten basieren auf Literaturwerten für analoge Verbindungen und theoretischen Berechnungen, da spezifische experimentelle Daten für alle Derivate begrenzt sind.
| Derivat | Summenformel | Molekulargewicht ( g/mol ) | Erwartete Ausbeute (%) | Schmelzpunkt (°C) | Referenz-Spektraldaten |
| 3-(Trihydroxygermyl)propansäure | C₃H₇GeO₅ | 211.69 | > 95 | Zersetzung | ¹H-NMR, IR |
| 3-(Triphenylgermyl)propansäure | C₂₁H₂₀GeO₂ | 390.98 | 60 - 80 | 188 - 190 | ¹H-NMR, ¹³C-NMR, MS[5][6] |
| Methyl-3-(trichlorgermyl)propanoat | C₄H₇Cl₃GeO₂ | 266.07 | 70 - 90 | N/A (Flüssigkeit) | ¹H-NMR, IR, MS[7] |
| 3-(Trichlorgermyl)propanamid | C₃H₆Cl₃GeNO | 250.05 | 50 - 70 | N/A | ¹H-NMR, IR |
Visualisierungen
Experimenteller Arbeitsablauf für die Derivatisierung
References
- 1. Buy 3-(Trihydroxygermyl)propanoic acid [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. doubtnut.com [doubtnut.com]
- 5. 3,3,3-Triphenylpropionic Acid | C21H18O2 | CID 136696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Germanium Thin-Film Deposition by MOCVD
Topic: Germanium Precursors in Thin-Film Deposition (MOCVD)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Initial investigations into the use of "Propanoic acid, 3-(trichlorogermyl)-" as a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) have found no available scientific literature or patents to support its application in this context. Searches for its use in thin-film deposition, thermal decomposition studies relevant to MOCVD, or its synthesis for electronic applications did not yield any results indicating its use as a viable MOCVD precursor.
Therefore, this document provides detailed application notes and protocols for a well-established and safer liquid organogermanium precursor, Isobutylgermane (iBuGeH₃) . This compound serves as a representative example for the MOCVD of high-quality germanium thin films and is a suitable alternative for researchers interested in this field. Isobutylgermane is a non-pyrophoric liquid with a high vapor pressure, making it a less hazardous alternative to germane gas.[1][2] It also offers a lower decomposition temperature, which is advantageous for certain MOCVD processes.[1][2]
Precursor: Isobutylgermane (iBuGeH₃)
Isobutylgermane is a colorless, volatile liquid organogermanium compound used as a precursor for the deposition of germanium-containing thin films, such as Ge, SiGe, and GeSbTe, via MOCVD and Atomic Layer Deposition (ALD).[1]
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | (CH₃)₂CHCH₂GeH₃ | [1] |
| Molar Mass | 132.78 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 0.96 g/mL | [1] |
| Boiling Point | 66 °C (151 °F; 339 K) | [1] |
| Melting Point | < -78 °C (-108 °F; 195 K) | [1] |
| Decomposition Temperature | Onset at approx. 325-350 °C | [1] |
| Vapor Pressure | High | [1][2] |
| Solubility in Water | Insoluble | [1] |
Safety and Handling
Isobutylgermane is considered less hazardous than germane (GeH₄) gas but requires careful handling in a controlled environment.[1][2]
-
General Precautions: Avoid contact with eyes and skin. Do not breathe vapor and mist.[3][4] It is crucial to use this precursor in a well-ventilated area, preferably within a fume hood or a gas cabinet.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, neoprene or nitrile rubber gloves, and chemical goggles.[4] Respiratory protection is recommended if inhalation exposure is possible.[4]
-
Storage: Store in a tightly closed container in a cool, well-ventilated area, away from heat and ignition sources.[3][4] Refrigeration is recommended.[3][4]
-
Fire Safety: Isobutylgermane may form flammable/explosive vapor-air mixtures.[3][4] Use non-sparking tools and take precautionary measures against static discharge.[3][4]
MOCVD Protocol for Germanium Thin-Film Deposition using Isobutylgermane
This protocol describes a general procedure for the deposition of germanium thin films on a substrate using isobutylgermane in a MOCVD reactor. The specific parameters may need to be optimized for a particular MOCVD system and desired film properties.
Experimental Parameters
The following table summarizes typical process parameters for germanium MOCVD using isobutylgermane.
| Parameter | Typical Range | Notes |
| Substrate Temperature | 550 - 700 °C | Lower temperatures (around 500°C) have also been demonstrated.[2] |
| Reactor Pressure | 60 mbar | Can be varied depending on the desired growth regime. |
| Precursor (iBuGeH₃) Temperature | Maintained in a temperature-controlled bubbler | Bubbler temperature will determine the precursor vapor pressure. |
| Carrier Gas | Hydrogen (H₂) | High-purity hydrogen is typically used. |
| Substrates | Ge, GaAs | Homoepitaxial growth on Ge and heteroepitaxial growth on GaAs have been demonstrated.[5][6][7] |
| Dopant Sources (optional) | Arsine (AsH₃) for n-type doping, Trimethylgallium (TMGa) for p-type doping | Allows for the growth of doped germanium layers.[6][7] |
Deposition Procedure
-
Substrate Preparation: The substrate (e.g., Ge or GaAs wafer) is cleaned using a standard solvent cleaning procedure to remove organic contaminants, followed by a native oxide removal step (e.g., using a dilute HF solution for Ge or HCl solution for GaAs). The cleaned substrate is then immediately loaded into the MOCVD reactor load-lock.
-
System Pump-Down and Bake-Out: The reactor is pumped down to its base pressure and baked out to remove residual moisture and other contaminants from the reactor walls and susceptor.
-
Substrate Heating: The substrate is transferred to the main reactor chamber and heated to the desired growth temperature under a steady flow of the carrier gas (e.g., H₂).
-
Precursor Introduction: Once the substrate temperature is stable, the isobutylgermane vapor is introduced into the reactor by flowing the carrier gas through the iBuGeH₃ bubbler. The flow rate is controlled by a mass flow controller.
-
Deposition: The MOCVD process is run for the desired duration to achieve the target film thickness. The growth rate can be influenced by the precursor flow rate, substrate temperature, and reactor pressure.
-
Cool-Down and Unloading: After the deposition is complete, the isobutylgermane flow is stopped, and the substrate is cooled down to room temperature under a continuous flow of the carrier gas. The wafer is then removed from the reactor.
Visualizations
Experimental Workflow for MOCVD of Germanium
Caption: MOCVD experimental workflow for germanium thin-film deposition.
Logical Relationship of MOCVD Parameters
Caption: Key MOCVD input parameters and their influence on film properties.
References
- 1. Isobutylgermane - Wikipedia [en.wikipedia.org]
- 2. Isobutylgermane [chemeurope.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. gelest.com [gelest.com]
- 5. homo-and-hetero-epitaxy-of-germanium-using-isobutylgermane - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: "Propanoic acid, 3-(trichlorogermyl)-" as a Surface Modification Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Propanoic acid, 3-(trichlorogermyl)-" (CAS No. 15961-23-6) is a bifunctional organogermanium compound with significant potential as a surface modification agent. Its unique structure, featuring a reactive trichlorogermyl head group and a terminal carboxylic acid tail, allows for the covalent attachment to a variety of substrates and subsequent functionalization. The trichlorogermyl group can react with hydroxylated surfaces to form stable germanoxane bonds, while the carboxylic acid moiety can be used to alter surface properties, such as wettability, or to serve as an anchor point for the immobilization of biomolecules, drugs, or nanoparticles.
While direct literature on the application of "Propanoic acid, 3-(trichlorogermyl)-" for surface modification is limited, its reactivity can be inferred from the well-established chemistry of analogous organotrichlorosilanes. These compounds are widely used to form self-assembled monolayers (SAMs) on various oxide surfaces. This document provides detailed application notes and protocols based on this inferred reactivity to guide researchers in utilizing "Propanoic acid, 3-(trichlorogermyl)-" for surface engineering.
Proposed Mechanism of Surface Modification
The surface modification process is proposed to occur in two main stages:
-
Hydrolysis and Condensation: The trichlorogermyl head group readily hydrolyzes in the presence of trace amounts of water to form a reactive trihydroxygermyl intermediate. This intermediate then condenses with hydroxyl groups present on the substrate surface, forming strong, covalent Ge-O bonds.
-
Self-Assembly and Functionalization: The propanoic acid tails of the anchored molecules can then self-assemble into an ordered monolayer. The terminal carboxylic acid groups present a new surface functionality that can be deprotonated to create a negatively charged surface or used for further chemical conjugation.
Application Notes
Substrate Preparation
The successful covalent attachment of "Propanoic acid, 3-(trichlorogermyl)-" is critically dependent on the presence of surface hydroxyl groups. Therefore, proper substrate preparation is essential.
-
Silicon Wafers: Clean silicon wafers by sonication in acetone and isopropanol. To generate a hydroxylated surface, immerse the wafers in a "Piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. After treatment, rinse extensively with deionized water and dry under a stream of nitrogen.
-
Metal Oxides (e.g., TiO₂, Al₂O₃, SiO₂): For nanoparticle powders, ensure they are dried in an oven at 110-120°C for several hours to remove adsorbed water, but not the surface hydroxyl groups. For planar oxide surfaces, cleaning with an oxygen plasma or UV-Ozone treatment can effectively remove organic contaminants and generate a hydroxylated surface.
-
Germanium Substrates: The native oxide on germanium is often unstable. A common procedure involves etching the substrate in an HCl solution to remove the oxide and terminate the surface with chlorine.[1] This chlorinated surface can then react with organogermanium compounds.
Surface Characterization
The success of the surface modification can be evaluated using various surface-sensitive analytical techniques:
-
Contact Angle Goniometry: A successful modification with "Propanoic acid, 3-(trichlorogermyl)-" should result in a significant change in the water contact angle. The initially hydrophilic hydroxylated surface will become more hydrophobic after the deposition of the organogermanium layer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of germanium on the surface. High-resolution scans of the Ge 3d and C 1s regions can provide information about the chemical state of the attached molecule.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the modified surface and assess the uniformity of the deposited layer.
Quantitative Data (Representative for Analogous Systems)
Table 1: Representative Water Contact Angles
| Surface | Water Contact Angle (°) |
| Clean, Hydroxylated SiO₂ | < 10 |
| SiO₂ modified with a short-chain carboxylic acid-terminated silane | 50 - 70 |
Table 2: Representative Film Thickness
| Surface Modification Molecule | Method | Film Thickness (nm) |
| Short-chain organosilane | Solution Deposition | 1 - 2 |
| Short-chain organosilane | Vapor Deposition | 1 - 2 |
Experimental Protocols
Protocol 1: Modification of a Hydroxylated Silicon Wafer
Materials:
-
"Propanoic acid, 3-(trichlorogermyl)-"
-
Anhydrous toluene
-
Hydroxylated silicon wafers
-
Glass deposition chamber with nitrogen inlet/outlet
-
Standard laboratory glassware (dried in an oven)
Procedure:
-
Place the clean, hydroxylated silicon wafers in a wafer rack inside the deposition chamber.
-
Purge the chamber with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Prepare a 1-5 mM solution of "Propanoic acid, 3-(trichlorogermyl)-" in anhydrous toluene under a nitrogen atmosphere.
-
Introduce the solution into the deposition chamber, ensuring the wafers are fully submerged.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Remove the wafers from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Rinse the wafers with ethanol and then deionized water.
-
Dry the wafers under a stream of dry nitrogen.
-
Cure the modified wafers in an oven at 110°C for 30 minutes to promote further cross-linking of the monolayer.
Protocol 2: Modification of Titanium Dioxide (TiO₂) Nanoparticles
Materials:
-
"Propanoic acid, 3-(trichlorogermyl)-"
-
Anhydrous toluene
-
Dried TiO₂ nanoparticles
-
Three-neck round-bottom flask with a condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Add the dried TiO₂ nanoparticles and a magnetic stir bar to the three-neck flask.
-
Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times.
-
Add anhydrous toluene to the flask to create a suspension of the nanoparticles (e.g., 1 mg/mL).
-
In a separate flask under nitrogen, prepare a solution of "Propanoic acid, 3-(trichlorogermyl)-" in anhydrous toluene.
-
Slowly add the organogermanium solution to the stirred nanoparticle suspension.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours under a nitrogen atmosphere.
-
Allow the mixture to cool to room temperature.
-
Separate the modified nanoparticles by centrifugation.
-
Wash the nanoparticles by re-dispersing them in fresh toluene and centrifuging again. Repeat this washing step three times.
-
Dry the modified nanoparticles in a vacuum oven at 60°C overnight.
Potential Applications in Drug Development
The ability to introduce carboxylic acid groups onto various surfaces opens up numerous possibilities in drug development and biomedical research:
-
Bioconjugation: The carboxylic acid terminus can be activated using carbodiimide chemistry (e.g., EDC/NHS) to covalently immobilize proteins, antibodies, or other biomolecules for biosensor and immunoassay development.
-
Drug Delivery: Nanoparticles functionalized with "Propanoic acid, 3-(trichlorogermyl)-" can have their surfaces further modified with targeting ligands or loaded with drugs via the carboxylic acid group.
-
Controlling Cell Adhesion: The negatively charged surface (at physiological pH) can influence cell adhesion and protein adsorption, which is crucial for the development of biocompatible materials and medical implants.
Conclusion
"Propanoic acid, 3-(trichlorogermyl)-" is a promising, yet underexplored, surface modification agent. Based on the well-established chemistry of analogous compounds, it is anticipated to form robust, covalently bound monolayers on a variety of hydroxylated surfaces. The protocols and application notes provided here offer a starting point for researchers to explore the potential of this molecule in materials science, nanotechnology, and drug development. Further experimental validation is necessary to fully elucidate its surface modification characteristics and optimize reaction conditions for specific applications.
References
Application Notes and Protocols for the Quantification of Propanoic Acid, 3-(trichlorogermyl)-
These application notes provide detailed methodologies for the quantitative analysis of "Propanoic acid, 3-(trichlorogermyl)-" (TCGPA), a key intermediate in the synthesis of the organogermanium compound Ge-132.[1] Given the limited availability of direct analytical protocols for TCGPA, which is susceptible to hydrolysis, this document presents two primary analytical strategies: an indirect method involving controlled hydrolysis followed by liquid chromatography-tandem mass spectrometry (LC/MS/MS), and a direct method using gas chromatography (GC) with an element-specific detector following derivatization.
Chemical Relationship and Analytical Strategy
"Propanoic acid, 3-(trichlorogermyl)-" is the direct precursor to 3-(trihydroxygermyl)propanoic acid (THGPA), which polymerizes to form poly-trans-[(2-carboxyethyl) germasesquioxane] (Ge-132).[1][2] The analytical challenge for TCGPA lies in the high reactivity of the Ge-Cl bonds, which readily hydrolyze in the presence of moisture. Therefore, analytical methods must either be conducted under strict anhydrous conditions or leverage the hydrolysis reaction for quantification.
References
Application Notes and Protocols: Reaction of 3-(Trichlorogermyl)propanoic Acid with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organogermanium compounds have garnered significant interest in medicinal chemistry and drug development due to their unique biological activities and relatively low toxicity.[1][2] Propanoic acid, 3-(trichlorogermyl)- is a key intermediate in the synthesis of various organogermanium derivatives. This document provides detailed application notes and protocols for the reaction of propanoic acid, 3-(trichlorogermyl)- with Grignard reagents, a fundamental transformation for creating carbon-germanium bonds and accessing a diverse range of functionalized organogermanium compounds.
The reaction of 3-(trichlorogermyl)propanoic acid with Grignard reagents (R-MgX) primarily involves the nucleophilic substitution of the chlorine atoms on the germanium center with the organic group (R) from the Grignard reagent. A critical consideration in this reaction is the presence of the acidic proton of the carboxylic acid group, which will readily react with the highly basic Grignard reagent. This necessitates either protecting the carboxylic acid or using an excess of the Grignard reagent to account for the initial acid-base reaction.
Reaction Mechanism and Considerations
The reaction proceeds in two main stages:
-
Acid-Base Reaction: The Grignard reagent, being a strong base, will first deprotonate the carboxylic acid, forming a magnesium carboxylate salt and releasing an alkane. This initial reaction consumes one equivalent of the Grignard reagent.
-
Nucleophilic Substitution: Subsequent equivalents of the Grignard reagent will act as nucleophiles, attacking the electrophilic germanium atom and displacing the chloride ions. This occurs in a stepwise manner until all three chlorine atoms are substituted by the R-group from the Grignard reagent.
It is suggested that the electron-withdrawing nature of the three chlorine atoms makes the germanium center in 3-(trichlorogermyl)propanoic acid highly reactive towards nucleophilic attack by Grignard reagents.[3]
Experimental Protocols
Two primary protocols are presented below. The choice of protocol depends on the desired final product and the availability of reagents.
Protocol 1: Reaction with Excess Grignard Reagent
This protocol is suitable when the free carboxylic acid functionality in the final product is desired and a less complex synthetic route is preferred. It relies on using a stoichiometric excess of the Grignard reagent to both deprotonate the carboxylic acid and substitute the chloro groups on the germanium.
Materials:
-
Propanoic acid, 3-(trichlorogermyl)-
-
Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium chloride, etc., solution in a suitable ether solvent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Addition: Dissolve propanoic acid, 3-(trichlorogermyl)- in anhydrous diethyl ether or THF and add it to the round-bottom flask.
-
Cool the solution in an ice bath.
-
Grignard Reagent Addition: Slowly add at least four equivalents of the Grignard reagent solution to the stirred solution of the germyl compound via the dropping funnel. The first equivalent will react with the carboxylic acid proton, and the subsequent three equivalents will substitute the chlorine atoms. A 1:5 molar ratio of the germyl compound to the Grignard reagent has been noted for reactions with phenylmagnesium bromide to ensure complete substitution.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable visualization method is available.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling the flask in an ice bath.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Protection of the Carboxylic Acid
This protocol is recommended when side reactions with the carboxylic acid are a concern or when a cleaner reaction profile is desired. The carboxylic acid is first protected as an ester (e.g., a silyl ester or a tert-butyl ester), followed by the Grignard reaction and subsequent deprotection.
Part A: Protection of the Carboxylic Acid (Silyl Ester Formation)
-
Reaction Setup: In a round-bottom flask, dissolve propanoic acid, 3-(trichlorogermyl)- in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a slight excess of a silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA) and a catalytic amount of a suitable catalyst (e.g., trimethylsilyl chloride - TMSCl).
-
Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC or NMR).
-
Remove the solvent and excess silylating agent under reduced pressure to obtain the protected 3-(trichlorogermyl)propanoic acid silyl ester, which can often be used in the next step without further purification.
Part B: Grignard Reaction with the Protected Compound
-
Follow the procedure outlined in Protocol 1 (steps 1-5), using the protected silyl ester as the starting material. Only three equivalents of the Grignard reagent are theoretically needed for the substitution.
-
Deprotection and Work-up: After the Grignard reaction is complete, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl). The acidic work-up will both quench the excess Grignard reagent and hydrolyze the silyl ester to regenerate the carboxylic acid.
-
Proceed with the work-up and purification as described in Protocol 1 (steps 7-11).
Data Presentation
| Parameter | Protocol 1 (Excess Grignard) | Protocol 2 (Protection Strategy) |
| Starting Material | Propanoic acid, 3-(trichlorogermyl)- | Protected 3-(trichlorogermyl)propanoic acid |
| Grignard Reagent Equivalents | ≥ 4 | ≥ 3 |
| Key Steps | One-pot reaction | Protection, Grignard reaction, Deprotection |
| Potential Advantages | Simpler, fewer synthetic steps | Cleaner reaction, potentially higher yield of the desired product |
| Potential Disadvantages | Requires a larger excess of Grignard reagent, potential for more side products | Longer overall synthesis, requires additional reagents |
Visualizations
Caption: General reaction mechanism for the reaction of 3-(trichlorogermyl)propanoic acid with a Grignard reagent.
Caption: Comparative workflow of the two experimental protocols.
References
Application Notes and Protocols: "Propanoic acid, 3-(trichlorogermyl)-" in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Propanoic acid, 3-(trichlorogermyl)-" is an organogermanium compound with the chemical formula Cl₃GeCH₂CH₂COOH. This bifunctional molecule, containing both a reactive trichlorogermyl group and a carboxylic acid moiety, presents unique opportunities in the synthesis of novel germanium-containing polymers. The incorporation of germanium into polymer backbones can impart unique thermal, optical, and biological properties. These materials are of growing interest for applications in advanced materials science and biomedicine. Notably, germanium-containing organic polymers derived from 3-(trichlorogermyl)propanoic acid have been explored for their potential therapeutic applications.[1][2]
This document provides detailed application notes and experimental protocols for the utilization of "Propanoic acid, 3-(trichlorogermyl)-" in polymer synthesis, based on available literature.
Chemical Properties and Reactivity
"Propanoic acid, 3-(trichlorogermyl)-" is a versatile monomer due to its two distinct reactive sites. The trichlorogermyl group is susceptible to hydrolysis and can react with nucleophiles, while the carboxylic acid group can participate in standard esterification and amidation reactions.
Hydrolysis: The trichlorogermyl group readily hydrolyzes in the presence of water to form 3-(trihydroxygermyl)propanoic acid.[3] This trihydroxygermyl derivative can then undergo condensation reactions.
Polycondensation: The carboxylic acid functionality allows for polycondensation reactions with diols or diamines to form germanium-containing polyesters and polyamides, respectively.[3] The reactivity of the trichlorogermyl group also allows for its conversion to other functional groups, such as trialkoxygermyl or triarylgermyl moieties, prior to polymerization to tailor the properties of the resulting polymer.
Applications in Polymer Synthesis
The primary application of "Propanoic acid, 3-(trichlorogermyl)-" in polymer synthesis is as a monomer for the creation of germanium-containing polymers. These polymers have been investigated for their potential in the medical field, particularly for the treatment of allergic diseases.[1] The germanium atoms in the polymer chain are believed to play a role in the biological activity of these materials.
Data Presentation
Table 1: Physicochemical Properties of "Propanoic acid, 3-(trichlorogermyl)-"
| Property | Value | Reference |
| Molecular Formula | C₃H₅Cl₃GeO₂ | [4] |
| Molecular Weight | 252.04 g/mol | [4] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents, reacts with water | General knowledge |
Table 2: Potential Polymer Architectures
| Polymer Type | Comonomers | Linkage Type | Potential Properties |
| Polyester | Diols (e.g., ethylene glycol, 1,4-butanediol) | Ester | Biodegradability, thermal stability |
| Polyamide | Diamines (e.g., hexamethylenediamine) | Amide | High-performance thermal and mechanical properties |
| Self-polymerized | - | Germanoxane (-Ge-O-) and ester/anhydride | Biological activity |
Experimental Protocols
Protocol 1: Synthesis of Poly[3-(germsesquioxane)propanoic acid]
This protocol is based on the polymerization of 3-(trichlorogermyl)propanoic acid as described in the patent literature, which involves the hydrolysis and subsequent condensation of the monomer.[1][2]
Materials:
-
"Propanoic acid, 3-(trichlorogermyl)-"
-
Deionized water
-
Anhydrous Toluene
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Schlenk line or nitrogen inlet
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
In the three-neck flask, dissolve "Propanoic acid, 3-(trichlorogermyl)-" in anhydrous toluene to a concentration of 0.5 M.
-
Begin vigorous stirring of the solution.
-
Slowly add deionized water (3 equivalents relative to the monomer) to the reaction mixture using the dropping funnel over a period of 1 hour. The hydrolysis of the trichlorogermyl groups will lead to the formation of HCl as a byproduct.
-
After the addition of water is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours to promote polycondensation.
-
Monitor the reaction progress by observing the increase in viscosity of the solution.
-
After 24 hours, cool the reaction mixture to room temperature.
-
The resulting polymer will precipitate from the solution. Isolate the polymer by filtration.
-
Wash the polymer with fresh toluene to remove any unreacted monomer and oligomers.
-
Dry the polymer under vacuum at 60°C for 48 hours.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of germanoxane (-Ge-O-Ge-) bonds and the presence of carboxylic acid groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Protocol 2: Synthesis of a Germanium-Containing Polyester via Polycondensation
This protocol describes a hypothetical polycondensation reaction between 3-(trihydroxygermyl)propanoic acid (obtained from the hydrolysis of the trichlorogermyl precursor) and a diol.
Materials:
-
"Propanoic acid, 3-(trichlorogermyl)-"
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus with reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen gas inlet
Procedure:
Step 1: Hydrolysis of "Propanoic acid, 3-(trichlorogermyl)-"
-
Dissolve "Propanoic acid, 3-(trichlorogermyl)-" in a minimal amount of a suitable organic solvent (e.g., THF).
-
Slowly add an excess of deionized water with stirring.
-
Stir the mixture at room temperature for 4-6 hours to ensure complete hydrolysis to 3-(trihydroxygermyl)propanoic acid.
-
Remove the solvent and water under reduced pressure to obtain the crude 3-(trihydroxygermyl)propanoic acid.
Step 2: Polycondensation
-
In the three-neck flask equipped with a Dean-Stark trap, combine equimolar amounts of 3-(trihydroxygermyl)propanoic acid and ethylene glycol.
-
Add toluene as an azeotropic solvent and a catalytic amount of p-toluenesulfonic acid (approx. 0.5 mol%).
-
Heat the mixture to reflux under a nitrogen atmosphere. Water formed during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, typically 12-24 hours.
-
Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Visualizations
Caption: Reaction pathways for "Propanoic acid, 3-(trichlorogermyl)-".
Caption: Workflow for germanium-containing polyester synthesis.
References
- 1. US4322402A - Germanium-containing organic polymer and its use in the treatment of allergic disease - Google Patents [patents.google.com]
- 2. US4271084A - Germanium-containing organic polymer and the process for the production of the same - Google Patents [patents.google.com]
- 3. Propanoic acid, 3-(trichlorogermyl)- | 15961-23-6 | Benchchem [benchchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
Application Notes: "Propanoic acid, 3-(trichlorogermyl)-" in Semiconductor Research
Note to the Reader: Based on a comprehensive review of scientific literature, there are no documented applications of "Propanoic acid, 3-(trichlorogermyl)-" specifically within the field of semiconductor research. Its chemical properties, particularly the presence of a carboxylic acid group, make it generally unsuitable for common semiconductor fabrication processes like vapor deposition.
This document instead provides an overview of the established roles of other organogermanium compounds in semiconductor research and outlines the known chemical applications of "Propanoic acid, 3-(trichlorogermyl)-" in other fields.
Part 1: Organogermanium Compounds in Semiconductor Applications
While "Propanoic acid, 3-(trichlorogermyl)-" is not used, other organogermanium compounds are critical as precursors for creating germanium-containing thin films. Germanium is a valuable semiconductor material due to its high charge carrier mobility, making it suitable for high-performance electronics.[1][2]
1.1 Core Applications:
-
Semiconductor Films: Volatile organogermanium compounds like isobutylgermane are used in Metalorganic Vapor Phase Epitaxy (MOVPE) to deposit germanium (Ge) films.[3]
-
High-Performance Transistors: Silicon-germanium (SiGe) alloys, often created using germanium precursors, are used to build heterojunction bipolar transistors (HBTs) for high-speed digital communications.[1][2]
-
Optoelectronics: Germanium is integral to infrared optics and detectors.[4]
-
Polymer-Based Semiconductors: Some organogermanium polymers, such as polygermanes, exhibit semiconducting properties, especially when doped.[4]
1.2 Relevant Organogermanium Precursors:
The selection of an organogermanium precursor is dictated by its volatility, thermal stability, and ability to yield high-purity films. The table below summarizes some compounds used in semiconductor-related research, highlighting the contrast with the non-volatile nature of "Propanoic acid, 3-(trichlorogermyl)-".
| Precursor Compound | Chemical Formula | Application | Deposition Method |
| Isobutylgermane | (CH₃)₂CHCH₂GeH₃ | Ge Semiconductor Films | MOVPE |
| Germane | GeH₄ | SiGe Films | CVD |
| Tetramethylgermane | Ge(CH₃)₄ | Amorphous GeCO:H Films | PECVD |
| Tetraethylgermane | Ge(C₂H₅)₄ | Organometallic Chemistry Research | N/A |
This table presents examples of organogermanium compounds with known applications or relevance to semiconductor material synthesis.[2][3][5]
Part 2: Experimental Protocols (Conceptual)
The following is a generalized protocol for the deposition of a germanium thin film using a volatile organogermanium precursor via Chemical Vapor Deposition (CVD). This protocol is illustrative and not specific to "Propanoic acid, 3-(trichlorogermyl)-".
2.1 Protocol: Chemical Vapor Deposition of Germanium
-
Substrate Preparation:
-
Begin with a clean silicon wafer substrate.
-
Perform a standard RCA clean or similar wet-chemical cleaning process to remove organic and metallic contaminants.
-
Load the substrate into the CVD reactor chamber under a high-purity inert gas atmosphere (e.g., N₂ or Ar).
-
-
System Preparation:
-
Evacuate the reactor to a base pressure typically in the range of 10⁻⁶ to 10⁻⁸ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 400-700°C, depending on the precursor).
-
Ensure the organogermanium precursor (e.g., isobutylgermane) is in a temperature-controlled bubbler to maintain a constant vapor pressure.
-
-
Deposition Process:
-
Introduce a carrier gas (e.g., H₂) through the precursor bubbler to transport the organogermanium vapor into the reactor.
-
The precursor molecules thermally decompose on the hot substrate surface, resulting in the deposition of a germanium film.
-
Maintain a constant flow of precursor and carrier gas for the duration required to achieve the target film thickness.
-
-
Post-Deposition:
-
Stop the precursor flow and cool the substrate under a continued flow of inert or carrier gas.
-
Remove the coated substrate for characterization (e.g., using ellipsometry for thickness, XRD for crystallinity, and SEM for morphology).
-
2.2 Logical Workflow for Precursor Selection
The decision-making process for selecting a suitable organometallic precursor for semiconductor deposition follows a logical path, prioritizing properties that "Propanoic acid, 3-(trichlorogermyl)-" does not possess.
Caption: Logical workflow for evaluating an organometallic compound as a potential CVD/MOVPE precursor.
Part 3: Known Applications of "Propanoic acid, 3-(trichlorogermyl)-"
"Propanoic acid, 3-(trichlorogermyl)-", also known as (2-carboxyethyl)trichlorogermane, is primarily known as a chemical intermediate. Its documented applications are in synthetic and medicinal chemistry rather than materials science.
-
Synthetic Precursor: It is a starting material for the synthesis of other organogermanium compounds.
-
Medicinal Chemistry: The compound can be hydrolyzed to form Carboxyethylgermanium sesquioxide, also known as Propagermanium or Ge-132. Ge-132 is an organogermanium drug that has been studied for various biological activities.[3]
References
Application Notes and Protocols: "Propanoic acid, 3-(trichlorogermyl)-" as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Propanoic acid, 3-(trichlorogermyl)-" (3-TGP) is an organogermanium compound with the chemical formula C₃H₅Cl₃GeO₂.[1] While research into its direct role as a ligand in coordination chemistry is emerging, its hydrolyzed derivative, 3-(trihydroxygermyl)propanoic acid (THGP), has garnered significant attention for its biological activities, including antitumor and anti-inflammatory properties.[2][3][4] This document provides an overview of the potential of 3-TGP as a ligand, drawing insights from the well-documented coordination behavior of its hydroxylated form and related organogermanium compounds.
The reactivity of the trichlorogermyl group in 3-TGP allows for its transformation into various other organogermanium compounds through substitution, reduction, and hydrolysis.[4] The hydrolysis of 3-TGP to the more biologically active THGP is a key transformation, as THGP has been shown to form complexes with biological molecules containing cis-diol structures, such as adenosine triphosphate (ATP) and L-DOPA.[2][5] This complex formation is central to its mechanism of action in biological systems.
Potential as a Coordination Ligand
While specific metal complexes of 3-TGP are not extensively documented in the literature, its structure suggests potential as a versatile ligand. The carboxylic acid moiety provides a classic coordination site, and the germanium center, particularly after hydrolysis to the trihydroxygermyl group, offers additional coordination possibilities. The coordination chemistry of the hydrolyzed form, THGP, with biological molecules provides a strong indication of its potential to coordinate with metal ions.
Quantitative Data
Table 1: Stability Constants of Ge(IV) Complexes with Selected Carboxylate Ligands
| Ligand Name | Ligand Formula | Stoichiometry (Ligand, Metal, H) | Stability Constant (log β) |
| Glycolate | HOCH₂COO⁻ | (1, 1, 1) | 9.45 ± 0.05 |
| (2, 1, 1) | 12.72 ± 0.03 | ||
| (1, 1, 3) | 20.86 ± 0.06 | ||
| 3-Hydroxypropanoate | HOCH₂CH₂COO⁻ | (1, 1, 2) | 7.66 ± 0.06 |
| L-aspartate | ⁻OOCCH₂CH(NH₂)COO⁻ | (1, 1, 1) | 21.96 ± 0.02 |
| (2, 1, 1) | 25.82 ± 0.04 | ||
| (3, 1, 1) | 27.83 ± 0.05 |
Data sourced from a study on kinetically inert Ge(IV) complexes.[6]
Experimental Protocols
The following are generalized protocols for the synthesis of the ligand and its potential coordination complexes, based on established methods for similar compounds.
Protocol 1: Synthesis of "Propanoic acid, 3-(trichlorogermyl)-"
This protocol is based on the hydrogermylation of acrylic acid.
Materials:
-
Acrylic acid
-
Germanium(IV) chloride (GeCl₄)
-
1,1,3,3-Tetramethyldisiloxane
-
Dichloromethane (anhydrous)
-
Standard glassware for air-sensitive synthesis (Schlenk line, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve acrylic acid in anhydrous dichloromethane in a Schlenk flask.
-
To this solution, add 1,1,3,3-tetramethyldisiloxane as a catalyst.
-
Slowly add germanium(IV) chloride to the reaction mixture at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., NMR or IR spectroscopy).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the "propanoic acid, 3-(trichlorogermyl)-" by vacuum distillation or recrystallization.
Safety Precautions: Germanium(IV) chloride and "propanoic acid, 3-(trichlorogermyl)-" are corrosive and moisture-sensitive. Handle these reagents in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.
Protocol 2: General Synthesis of a Metal Complex with 3-(Trihydroxygermyl)propanoic Acid (THGP)
This protocol describes a general method for forming a metal complex with the hydrolyzed form of the ligand.
Materials:
-
"Propanoic acid, 3-(trichlorogermyl)-"
-
A suitable metal salt (e.g., CuCl₂, NiCl₂, LaCl₃·6H₂O)
-
Deionized water
-
Ethanol
-
Base (e.g., NaOH or triethylamine) for pH adjustment
-
Standard laboratory glassware
-
pH meter
Procedure:
-
Hydrolysis of 3-TGP to THGP: Dissolve "propanoic acid, 3-(trichlorogermyl)-" in deionized water. The trichlorogermyl group will hydrolyze to a trihydroxygermyl group. Gently heat the solution to ensure complete hydrolysis.
-
Preparation of Metal Salt Solution: Dissolve the chosen metal salt in ethanol or a water/ethanol mixture.
-
Complexation Reaction: While stirring, slowly add the metal salt solution to the aqueous solution of THGP.
-
pH Adjustment: Adjust the pH of the reaction mixture with a suitable base to facilitate deprotonation of the carboxylic acid and hydroxyl groups, promoting coordination. The optimal pH will depend on the specific metal ion and ligand.
-
Isolation of the Complex: The metal complex may precipitate out of solution. If so, collect the precipitate by filtration. If the complex is soluble, the solvent can be slowly evaporated to yield crystals.
-
Purification: Wash the isolated complex with cold ethanol and diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over a suitable drying agent.
Protocol 3: Characterization of Coordination Complexes
A combination of spectroscopic and analytical techniques is essential for the full characterization of novel coordination complexes.
-
Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the ligand in the complex.
-
X-ray Crystallography: To determine the definitive solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.
-
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of coordination complexes.
Signaling Pathway Inhibition by THGP
The biological activity of THGP, the hydrolyzed form of 3-TGP, is linked to its ability to inhibit inflammasome activation.
Caption: THGP inhibits inflammasome activation by complexing with ATP.
References
Application Notes and Protocols for the Scale-Up Synthesis of Propanoic Acid, 3-(trichlorogermyl)-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the considerations and protocols for the scale-up synthesis of Propanoic acid, 3-(trichlorogermyl)-. This organogermanium compound is of interest for various applications, including as a precursor in the synthesis of biologically active molecules. The following sections detail the primary synthesis routes, scale-up considerations, detailed experimental protocols, and safety information.
Introduction
Propanoic acid, 3-(trichlorogermyl)- (CAS No. 15961-23-6) is a reactive organogermanium compound containing a carboxylic acid functional group. Its synthesis on a larger scale requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure a safe, efficient, and reproducible process. Two primary synthetic routes have been identified for its preparation: the hydrogermylation of acrylic acid and the nucleophilic substitution of a 3-halopropanoic acid derivative.
Synthesis Routes
Two principal methods for the synthesis of Propanoic acid, 3-(trichlorogermyl)- are outlined below. The choice of method for scale-up will depend on factors such as raw material availability, cost, and specific equipment capabilities.
2.1. Method A: Hydrogermylation of Acrylic Acid
This method involves the direct addition of a trichlorogermane source across the double bond of acrylic acid. The reaction is typically facilitated by the in-situ generation of trichlorogermane (HGeCl₃) or by using a complex of GeCl₄ with a reducing agent.
2.2. Method B: Nucleophilic Substitution
This route utilizes a germanium trichloride reagent (GeCl₃⁻) to displace a halide (e.g., bromide or iodide) from the 3-position of a propanoic acid derivative.
Scale-Up Synthesis Considerations
Scaling up the synthesis of Propanoic acid, 3-(trichlorogermyl)- from the laboratory to a pilot or production scale introduces several critical challenges that must be addressed to ensure safety, efficiency, and product quality.
-
Reaction Exothermicity: The hydrogermylation reaction is exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaways. The reactor should be equipped with a reliable cooling system, and the addition of reagents may need to be carefully controlled.
-
Reagent Handling and Safety: Trichlorogermane and germanium tetrachloride are corrosive and moisture-sensitive. Handling these reagents requires a controlled, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield, is mandatory. A well-ventilated work area or a fume hood is essential.
-
Solvent Selection: The choice of solvent is critical for reaction efficiency and safety. Anhydrous solvents are necessary to prevent the hydrolysis of germanium halides. For scale-up, factors such as boiling point, flammability, and ease of recovery should be considered.
-
Mixing and Mass Transfer: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer, especially in a larger reactor. The choice of impeller and stirring speed should be optimized for the reaction scale.
-
Work-up and Purification: The purification of the final product on a large scale can be challenging. The product is sensitive to moisture. Distillation or crystallization may be suitable methods, but conditions must be carefully controlled to avoid decomposition.
-
Waste Disposal: The process will generate waste streams containing germanium compounds and halogenated materials. Proper waste disposal procedures in accordance with local regulations must be followed.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the hydrogermylation synthesis of Propanoic acid, 3-(trichlorogermyl)- at different scales. Please note that these are representative values and may require optimization.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Reactants | ||
| Acrylic Acid | 1.0 eq | 1.0 eq |
| Germanium Tetrachloride (GeCl₄) | 1.1 eq | 1.1 eq |
| Reducing Agent (e.g., H₃PO₂) | 1.2 eq | 1.2 eq |
| Solvent | ||
| Anhydrous Dichloromethane | 100 mL | 10 L |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | 0 °C |
| Reaction Temperature | 25-30 °C | 25-30 °C (controlled addition) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Work-up & Purification | ||
| Quenching Agent | N/A | N/A |
| Purification Method | Vacuum Distillation | Fractional Vacuum Distillation |
| Typical Yield | 70-80% | 65-75% |
Detailed Experimental Protocols
5.1. Protocol for Scale-Up Synthesis via Hydrogermylation (1 kg Scale)
Materials:
-
Acrylic Acid (distilled before use)
-
Germanium Tetrachloride (GeCl₄, ≥99.9%)
-
Hypophosphorous acid (H₃PO₂, 50% aqueous solution)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and a controlled addition funnel.
-
Inert atmosphere system (N₂ or Ar manifold).
-
Cooling/heating circulator for the reactor jacket.
-
Vacuum pump and fractional distillation apparatus for purification.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Charging:
-
Charge the reactor with anhydrous dichloromethane (5 L).
-
Cool the solvent to 0 °C using the jacketed cooling system.
-
Slowly add Germanium Tetrachloride (GeCl₄) to the cooled solvent with stirring.
-
In a separate vessel, prepare a solution of acrylic acid in anhydrous dichloromethane (1 L).
-
-
Reaction Initiation:
-
Slowly add the hypophosphorous acid solution to the GeCl₄ solution in the reactor via the addition funnel over a period of 1-2 hours. Maintain the temperature below 10 °C. The formation of trichlorogermane (HGeCl₃) in situ will occur.
-
-
Addition of Acrylic Acid:
-
Once the addition of hypophosphorous acid is complete, begin the controlled addition of the acrylic acid solution from the addition funnel.
-
Monitor the internal temperature closely. The reaction is exothermic. Maintain the temperature between 25-30 °C by adjusting the addition rate and the cooling jacket temperature. The addition should take approximately 2-3 hours.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them using a suitable technique (e.g., GC-MS or ¹H NMR) to confirm the consumption of the starting materials.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product is purified by fractional vacuum distillation. Collect the fraction corresponding to Propanoic acid, 3-(trichlorogermyl)-. The product is a colorless to pale yellow liquid.
-
Visualizations
Caption: Scale-up synthesis workflow for Propanoic acid, 3-(trichlorogermyl)-.
Caption: Key transformation in the synthesis of Propanoic acid, 3-(trichlorogermyl)-.
Safety and Handling
7.1. Hazard Identification:
-
Propanoic acid, 3-(trichlorogermyl)-: Corrosive. Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled. Reacts with water.
-
Germanium Tetrachloride (GeCl₄): Highly corrosive. Reacts violently with water to produce hydrogen chloride gas. Causes severe burns to skin, eyes, and respiratory tract.
-
Trichlorogermane (HGeCl₃): Flammable liquid and vapor. Corrosive. Reacts with water.
-
Dichloromethane (DCM): Potential carcinogen. Harmful if swallowed or inhaled. Causes skin and eye irritation.
7.2. Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield.
-
Skin Protection: Acid-resistant gloves (e.g., butyl rubber or Viton), and a chemically resistant lab coat or apron.
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an acid gas cartridge.
7.3. Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, dry material (e.g., vermiculite or sand) and place it in a suitable container for disposal. Do not use combustible materials, such as sawdust. Do not allow contact with water.
Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with all applicable regulations. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Propanoic acid, 3-(trichlorogermyl)-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Propanoic acid, 3-(trichlorogermyl)-.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3-(trichlorogermyl)propanoic acid, focusing on the two primary synthetic routes: nucleophilic substitution and hydrogermylation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Germanium Reagent: The trichlorogermane (HGeCl₃) or its precursor (e.g., GeCl₄ with a reducing agent) may have decomposed due to moisture. | • Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).• Use freshly prepared or distilled reagents. |
| 2. Poor Quality Starting Materials: Impurities in the 3-halopropanoic acid or acrylic acid can inhibit the reaction. | • Purify the starting materials before use (e.g., distillation or recrystallization). | |
| 3. Ineffective Catalyst (for Lewis acid-catalyzed routes): The Lewis acid (e.g., AlCl₃) may be hydrated or of low quality. | • Use a fresh, anhydrous Lewis acid. Consider opening a new bottle if hydration is suspected. | |
| Low Yield | 1. Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to decomposition.[1] | • For the reaction of 3-chloropropanoic acid with GeCl₃, maintain the temperature between 60-80°C.[1]• For hydrogermylation, the optimal temperature may vary. A good starting point is room temperature, with gentle heating if the reaction is sluggish. |
| 2. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or side reactions.[1] | • Anhydrous toluene or dichloromethane are recommended solvents for the reaction of 3-chloropropanoic acid with GeCl₃.[1] | |
| 3. Side Reactions: Polymerization of acrylic acid (in the hydrogermylation route) or further reactions of the product can reduce the yield. | • For hydrogermylation, consider adding a polymerization inhibitor.• During workup, avoid overly harsh conditions that could lead to decomposition. | |
| Presence of Impurities in the Final Product | 1. Incomplete Reaction: Unreacted starting materials remain in the product mixture. | • Increase the reaction time or temperature (within the recommended range).• Ensure proper stoichiometry of the reactants. |
| 2. Hydrolysis of Trichlorogermyl Group: The -GeCl₃ group is sensitive to moisture and can hydrolyze to form germanium oxides or other byproducts. | • Perform the workup and purification steps under anhydrous conditions as much as possible.• Use anhydrous solvents for extraction and chromatography. | |
| 3. Formation of Germanium Sesquioxide: The trichlorogermyl compound can be a precursor to the corresponding sesquioxide. | • Careful control of pH and water content during the reaction and workup is crucial to minimize the formation of this byproduct. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to Propanoic acid, 3-(trichlorogermyl)-?
A1: The two primary methods for synthesizing Propanoic acid, 3-(trichlorogermyl)- are:
-
Nucleophilic Substitution: This involves the reaction of a 3-halopropanoic acid (e.g., 3-chloropropanoic acid or 3-bromopropanoic acid) with a trichlorogermyl anion source.[1]
-
Hydrogermylation: This route entails the addition of trichlorogermane (HGeCl₃) across the double bond of acrylic acid.
Q2: How can I prepare the trichlorogermane (HGeCl₃) reagent for hydrogermylation?
A2: Trichlorogermane is a reactive species that can be generated in situ. A common method involves the reduction of germanium tetrachloride (GeCl₄) with a suitable reducing agent, such as a silane (e.g., triethylsilane) or a hydride source. It is crucial to perform this generation under strictly anhydrous and inert conditions, as HGeCl₃ is highly sensitive to moisture and air.
Q3: What is the role of a Lewis acid in the synthesis?
A3: In the nucleophilic substitution route, a Lewis acid like aluminum trichloride (AlCl₃) can act as a catalyst.[1] It is believed to activate the carbon-halogen bond of the 3-halopropanoic acid, making it more susceptible to nucleophilic attack by the trichlorogermyl species.
Q4: What are the key parameters to control for improving the yield?
A4: To maximize the yield, focus on the following parameters:
-
Anhydrous Conditions: The trichlorogermyl group is highly susceptible to hydrolysis. All reagents, solvents, and equipment must be scrupulously dry.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation and reaction with moisture.
-
Temperature Control: Maintain the reaction temperature within the optimal range to ensure a good reaction rate without promoting decomposition. For the reaction of 3-chloropropanoic acid with GeCl₃, this range is typically 60-80°C.[1]
-
Purity of Reagents: Use high-purity starting materials to avoid side reactions and catalyst inhibition.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable visualization method is available, or by taking aliquots from the reaction mixture and analyzing them by ¹H NMR or GC-MS (after derivatization) to observe the disappearance of starting materials and the appearance of the product.
Q6: What are the common side reactions to be aware of?
A6: Potential side reactions include:
-
Polymerization of acrylic acid in the hydrogermylation route.
-
Formation of germanium oxides and hydroxides due to the presence of moisture.
-
In the presence of strong nucleophiles like Grignard reagents (often used in subsequent reactions), the carboxylic acid can be attacked.
Data Presentation
Table 1: Summary of Synthesis Parameters for Propanoic acid, 3-(trichlorogermyl)-
| Synthesis Route | Starting Materials | Key Reagents | Solvent | Catalyst | Temperature | Key Considerations |
| Nucleophilic Substitution | 3-Chloropropanoic acid | GeCl₃ source | Toluene, Dichloromethane[1] | Lewis Acid (e.g., AlCl₃)[1] | 60-80°C[1] | Strictly anhydrous and inert conditions are critical. |
| 3-Bromopropanoic acid | GeCl₃⁻ (from GeCl₄ + reducing agent) | Anhydrous Ether | - | Varies | In situ generation of the germanium nucleophile is required. | |
| Hydrogermylation | Acrylic acid | HGeCl₃ (Trichlorogermane) | Dichloromethane | - | Room temp. to mild heating | Anhydrous conditions are essential. Polymerization of acrylic acid is a potential side reaction. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution from 3-Chloropropanoic Acid
This protocol is based on the method described by Zeng et al. (1998).[1]
Materials:
-
3-Chloropropanoic acid
-
Germanium tetrachloride (GeCl₄)
-
Reducing agent (e.g., triethylsilane)
-
Anhydrous Lewis acid (e.g., AlCl₃)
-
Anhydrous toluene or dichloromethane
-
Dry, inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a positive pressure of nitrogen or argon.
-
In a separate, dry flask, prepare the trichlorogermane source. This can be done by reacting GeCl₄ with a suitable reducing agent in the chosen anhydrous solvent.
-
In the main reaction flask, dissolve 3-chloropropanoic acid and the anhydrous Lewis acid catalyst in the anhydrous solvent.
-
Slowly add the prepared trichlorogermane solution to the 3-chloropropanoic acid solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 60-80°C and maintain this temperature, monitoring the reaction progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
The workup procedure should be conducted carefully to avoid hydrolysis. This may involve filtration under an inert atmosphere to remove any solids, followed by removal of the solvent under reduced pressure.
-
Purification can be achieved by vacuum distillation or recrystallization from an appropriate anhydrous solvent.
Protocol 2: Synthesis via Hydrogermylation of Acrylic Acid
Materials:
-
Acrylic acid (freshly distilled)
-
Trichlorogermane (HGeCl₃) or a precursor system (GeCl₄ and a reducing agent)
-
Anhydrous dichloromethane
-
Dry, inert atmosphere apparatus
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel under a positive pressure of nitrogen or argon.
-
Dissolve freshly distilled acrylic acid in anhydrous dichloromethane in the reaction flask.
-
Prepare the trichlorogermane solution in a separate flask under an inert atmosphere.
-
Cool the acrylic acid solution in an ice bath.
-
Slowly add the trichlorogermane solution to the stirred acrylic acid solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress.
-
Once the reaction is complete, carefully quench any unreacted HGeCl₃.
-
The workup will involve washing the organic layer with a suitable aqueous solution (e.g., brine), followed by drying over an anhydrous drying agent (e.g., MgSO₄).
-
After filtration, the solvent is removed under reduced pressure to yield the crude product, which can then be purified by vacuum distillation or other suitable methods.
Mandatory Visualization
Caption: Synthetic routes to 3-(trichlorogermyl)propanoic acid.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Synthesis of 3-(Trichlorogermyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(trichlorogermyl)propanoic acid. This key intermediate is notably used in the production of the organogermanium compound Ge-132.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 3-(trichlorogermyl)propanoic acid?
A1: The most common and direct route is the hydrogermylation of acrylic acid. This method involves the addition of a trichlorogermyl group (-GeCl₃) across the double bond of acrylic acid. The reactive germanium intermediate is typically generated in situ from germanium(IV) chloride (GeCl₄) and a reducing agent.
Q2: What are the main side reactions to be aware of during this synthesis?
A2: The three primary side reactions that can occur are:
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Polymerization of acrylic acid: Acrylic acid can readily polymerize, especially at elevated temperatures or in the presence of radical initiators.
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Formation of the Markovnikov adduct: The addition of the trichlorogermyl group can potentially occur at two different positions on the acrylic acid double bond, leading to the desired anti-Markovnikov product (3-(trichlorogermyl)propanoic acid) and the undesired Markovnikov isomer (2-(trichlorogermyl)propanoic acid).
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Hydrolysis of the trichlorogermyl group: The -GeCl₃ group is sensitive to moisture and can hydrolyze to form 3-(trihydroxygermyl)propanoic acid, particularly if anhydrous conditions are not maintained.
Q3: Why is it important to use anhydrous conditions?
A3: The presence of water can lead to the hydrolysis of both the germanium tetrachloride precursor and the trichlorogermyl group in the final product. This not only consumes the starting material but also leads to the formation of undesired byproducts, complicating purification and reducing the overall yield.
Q4: Can I use acrylic acid derivatives instead of acrylic acid?
A4: Yes, derivatives such as acryloyl chloride can be used. If acryloyl chloride is used, the initial product is 3-(trichlorogermyl)propionyl chloride, which can then be hydrolyzed to yield the desired carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3-(trichlorogermyl)propanoic acid.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Incomplete reaction. 2. Inefficient generation of the reactive germanium intermediate. 3. Significant polymerization of acrylic acid. 4. Hydrolysis of reactants or products. | 1. Increase reaction time or temperature (while monitoring for side reactions). 2. Ensure the reducing agent is active and added under appropriate conditions. 3. Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. 4. Ensure all glassware is oven-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a solid polymer in the reaction vessel | Spontaneous or thermally induced polymerization of acrylic acid. | 1. Lower the reaction temperature.[1][2][3] 2. Introduce a suitable polymerization inhibitor at the start of the reaction. 3. Ensure the acrylic acid used is fresh and properly inhibited for storage. |
| Product is a mixture of isomers | The reaction is proceeding through a mechanism that allows for both Markovnikov and anti-Markovnikov addition. This can be influenced by both ionic and free-radical pathways. | 1. Control the reaction temperature, as it can influence the reaction mechanism. 2. The choice of solvent can affect the regioselectivity. Non-polar solvents may favor a free-radical mechanism, leading to the anti-Markovnikov product. 3. The method of generating the reactive germanium species can also play a role. |
| Product contains significant amounts of hydroxylated germanium species | Presence of moisture in the reaction. | 1. Rigorously dry all solvents and reagents before use. 2. Flame-dry all glassware and cool under an inert atmosphere. 3. Perform all manipulations under a dry, inert atmosphere. |
| Difficult purification of the final product | Presence of multiple byproducts from side reactions. | 1. Optimize reaction conditions to minimize side reactions as described above. 2. Utilize fractional distillation under reduced pressure for purification. 3. Consider converting the carboxylic acid to an ester for easier purification by chromatography, followed by hydrolysis back to the acid. |
Experimental Protocols
Key Experiment: Hydrogermylation of Acrylic Acid
This protocol outlines the synthesis of 3-(trichlorogermyl)propanoic acid via the hydrogermylation of acrylic acid.
Materials:
-
Germanium(IV) chloride (GeCl₄)
-
Acrylic acid (freshly distilled, containing a polymerization inhibitor)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) or another suitable reducing agent
-
Anhydrous dichloromethane (or other suitable anhydrous solvent)
-
Hydroquinone (or other suitable polymerization inhibitor)
-
Standard anhydrous reaction setup (oven-dried glassware, inert atmosphere)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation: In the dropping funnel, prepare a solution of acrylic acid and a catalytic amount of hydroquinone in anhydrous dichloromethane.
-
Initiation: To the reaction flask, add germanium(IV) chloride and anhydrous dichloromethane. Cool the mixture in an ice bath.
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Generation of Trichlorogermane: Slowly add the reducing agent (e.g., TMDS) to the stirred solution of GeCl₄. The reaction is exothermic and should be controlled by the rate of addition.
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Hydrogermylation: After the addition of the reducing agent is complete, slowly add the acrylic acid solution from the dropping funnel to the reaction mixture.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-50 °C). Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or NMR of aliquots).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Typical Yield | 60-80% | Highly dependent on the purity of reagents and exclusion of moisture. |
| Reaction Temperature | 40 - 90°C | Higher temperatures can increase the rate but also promote polymerization of acrylic acid.[4] A temperature of 70-90°C is noted for the synthesis using acryloyl chloride.[4] |
| Reaction Time | 2 - 6 hours | Monitor for completion to avoid product degradation or side reactions from prolonged heating. |
| Molar Ratio (GeCl₄:Acrylic Acid) | 1:1 to 1:1.2 | A slight excess of acrylic acid may be used to ensure complete consumption of the germanium reagent. |
Visualizations
Signaling Pathways and Workflows
References
- 1. concentration - Effect of temperature in the free radical polymerization of acrylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. US2789099A - Polymerization of acrylic acid in aqueous solution - Google Patents [patents.google.com]
- 3. Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propanoic acid, 3-(trichlorogermyl)- | 15961-23-6 | Benchchem [benchchem.com]
"Propanoic acid, 3-(trichlorogermyl)-" purification challenges and solutions
Welcome to the technical support center for "Propanoic acid, 3-(trichlorogermyl)-". This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of "Propanoic acid, 3-(trichlorogermyl)-".
Issue 1: Low Purity of the Final Product
Possible Causes:
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Hydrolysis: The trichlorogermyl group is highly sensitive to moisture, leading to the formation of 3-(trihydroxygermyl)propanoic acid as a significant impurity.[1]
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Incomplete Reaction: The presence of unreacted starting materials such as acrylic acid or germanium tetrachloride.
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Side Reactions: Formation of byproducts, for example, through esterification of the carboxylic acid group.[1]
Solutions:
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Strict Anhydrous Conditions: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried before use.
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Monitoring Reaction Completion: Use analytical techniques like NMR or IR spectroscopy to monitor the disappearance of starting materials before initiating the purification process.
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Appropriate Purification Technique: Depending on the physical state and thermal stability of the compound, consider vacuum distillation or crystallization from a non-protic, anhydrous solvent.
Issue 2: Product Decomposes During Purification
Possible Causes:
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Thermal Instability: The compound may be unstable at elevated temperatures required for distillation.
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Reactive Purification Media: The use of purification media that can react with the trichlorogermyl group, such as silica gel in column chromatography, which has surface hydroxyl groups.
Solutions:
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Low-Temperature Purification: If thermal instability is suspected, opt for non-thermal purification methods like crystallization at low temperatures.
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Inert Chromatographic Support: If chromatography is necessary, consider using a more inert stationary phase or passivating the silica gel. However, this method should be approached with caution due to the high reactivity of the compound.
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Short Path Distillation: For distillation, use a short path apparatus under high vacuum to minimize the time the compound is exposed to high temperatures.
Issue 3: Difficulty in Removing Solvent
Possible Causes:
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High-Boiling Point Solvents: The use of high-boiling point solvents in the reaction or extraction steps can make their removal under vacuum challenging without heating, which might lead to decomposition.
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Azeotrope Formation: The solvent may form an azeotrope with the product or impurities.
Solutions:
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Use of Low-Boiling Point Solvents: Whenever possible, use low-boiling point, anhydrous solvents like dichloromethane or diethyl ether.[1]
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Solvent Exchange: If a high-boiling point solvent is necessary for the reaction, perform a solvent exchange to a lower-boiling point solvent before final purification.
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Lyophilization (Freeze-Drying): If the compound is a solid and dissolved in a suitable solvent, lyophilization can be an effective method for solvent removal at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying "Propanoic acid, 3-(trichlorogermyl)-"?
The main challenge is the compound's high sensitivity to moisture, which can lead to the hydrolysis of the trichlorogermyl group to a trihydroxygermyl group.[1] This necessitates working under strict anhydrous conditions. Other challenges include the removal of unreacted starting materials and byproducts from potential side reactions like esterification.[1]
Q2: Which purification methods are recommended for "Propanoic acid, 3-(trichlorogermyl)-"?
The choice of purification method depends on the physical state and stability of the compound.
-
Vacuum Distillation: Suitable for liquid compounds that are thermally stable. It is effective in separating the product from non-volatile impurities.
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Crystallization: An effective method if the compound is a solid. It requires finding a suitable anhydrous, non-protic solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures.
-
Column Chromatography: This method should be used with caution due to the potential for the compound to react with the stationary phase (e.g., silica gel).[2][3] If attempted, an inert stationary phase and anhydrous eluents are crucial.
Q3: How can I assess the purity of my "Propanoic acid, 3-(trichlorogermyl)-"?
Several analytical techniques can be used to determine the purity of the final product:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the compound and detect impurities. The proton signal of the carboxylic acid is expected between δ 12.1–12.5 ppm, and the protons on the β-carbon to the germanium atom are expected around δ 2.8–3.2 ppm.[1]
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Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch between 1700–1720 cm⁻¹ and Ge-Cl stretches in the 450–500 cm⁻¹ region are characteristic.[1]
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to quantify the purity and identify impurities.[4]
Q4: What are the expected spectral data for pure "Propanoic acid, 3-(trichlorogermyl)-"?
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Carboxylic acid proton (singlet, broad): ~δ 12.1–12.5 ppmMethylene group adjacent to Ge (triplet): ~δ 2.8–3.2 ppmMethylene group adjacent to COOH (triplet): variable shift |
| ¹³C NMR | Carbonyl carbon: ~170-180 ppmCarbons of the propyl chain will show characteristic shifts. |
| IR Spectroscopy | C=O stretch: 1700–1720 cm⁻¹ (strong)O-H stretch (of carboxylic acid dimer): 2500-3300 cm⁻¹ (broad)Ge-Cl stretches: 450–500 cm⁻¹ (strong) |
Note: The exact chemical shifts in NMR and vibrational frequencies in IR can vary depending on the solvent and concentration.
Experimental Protocols
General Anhydrous Technique Protocol
This protocol outlines the essential steps for maintaining anhydrous conditions during the purification of "Propanoic acid, 3-(trichlorogermyl)-".
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Glassware Preparation: All glassware (flasks, funnels, distillation apparatus, etc.) must be disassembled and cleaned. Subsequently, dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum.
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Assembly and Inert Atmosphere: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon) passed through a drying agent (e.g., P₂O₅ or a molecular sieve trap).
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Solvent and Reagent Preparation: Use commercially available anhydrous solvents or dry them using standard procedures (e.g., distillation from a suitable drying agent). Store dried solvents over molecular sieves under an inert atmosphere. Ensure all other reagents are of anhydrous grade.
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Transfers: Perform all transfers of solvents and reagents using techniques that prevent exposure to atmospheric moisture, such as using syringes, cannulas, or a glove box.
Hypothetical Purification Protocol by Vacuum Distillation
This is a generalized protocol and should be optimized for your specific experimental setup and scale.
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Setup: Assemble a short-path distillation apparatus that has been rigorously dried and is under a positive pressure of inert gas.
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Transfer: Transfer the crude "Propanoic acid, 3-(trichlorogermyl)-" to the distillation flask via cannula or in a glove box. Add a magnetic stir bar.
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Vacuum Application: Gradually apply a vacuum to the system. Be cautious of any volatile impurities that may cause bumping.
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Heating: Gently heat the distillation flask using an oil bath with continuous stirring.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point of the product under the applied vacuum. It is advisable to collect a forerun fraction to remove any low-boiling impurities.
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Storage: Collect the purified product in a pre-weighed, dried Schlenk flask under an inert atmosphere. Store the purified product in a desiccator or a glove box.
Visualizations
Caption: Troubleshooting flowchart for purification challenges.
Caption: General experimental workflow for purification.
References
- 1. Propanoic acid, 3-(trichlorogermyl)- | 15961-23-6 | Benchchem [benchchem.com]
- 2. Chromatographic separation of germanium and arsenic for the production of high purity (77)As - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic Separation of Germanium and Arsenic for the Production of High Purity 77As - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
"Propanoic acid, 3-(trichlorogermyl)-" decomposition pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propanoic acid, 3-(trichlorogermyl)-.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Propanoic acid, 3-(trichlorogermyl)-?
A1: The primary stability concern for Propanoic acid, 3-(trichlorogermyl)- is its susceptibility to hydrolysis. The germanium-chlorine (Ge-Cl) bonds are highly reactive towards moisture, leading to the formation of germanium-oxygen bonds and the release of hydrochloric acid (HCl). This can alter the chemical structure and properties of the compound. Due to the lower electronegativity of germanium compared to silicon, this compound is generally less hydrolytically stable than its silicon analogs.[1]
Q2: How can I confirm the identity and purity of my sample of Propanoic acid, 3-(trichlorogermyl)-?
A2: Standard spectroscopic methods are reliable for characterizing this compound.[1]
-
¹H NMR: The protons on the β-carbon (adjacent to the germanium) are expected to appear in the range of δ 2.8–3.2 ppm. The carboxylic acid proton will be a broad singlet typically found at δ 12.1–12.5 ppm.[1]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic shift.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch between 1700–1720 cm⁻¹ and Ge–Cl stretches in the 450–500 cm⁻¹ region.[1]
Q3: What are the expected decomposition temperatures for this compound?
A3: The exact decomposition temperature can vary based on the purity of the sample and the experimental conditions. Thermogravimetric analysis (TGA) performed under an inert nitrogen atmosphere is the recommended method for determining the decomposition temperature of your specific batch.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent Spectroscopic Data (e.g., unexpected peaks in NMR or IR) | Sample decomposition due to exposure to moisture. | Handle the compound under an inert atmosphere (e.g., in a glovebox). Use anhydrous solvents for all experiments. |
| Consider re-purifying the material if significant degradation is suspected. | ||
| Poor Solubility in Non-polar Solvents | The compound is polar due to the carboxylic acid and trichlorogermyl groups. | Use polar aprotic solvents that have been rigorously dried, such as anhydrous THF, dioxane, or acetonitrile. |
| Low Yields in Reactions | The starting material may have degraded. | Confirm the purity of the starting material before use. Store the compound under an inert atmosphere at low temperatures. |
| The compound may be reacting with other functional groups in your reaction mixture. | Protect sensitive functional groups in your other reactants. | |
| Formation of Gels or Precipitates | Polymerization or oligomerization upon hydrolysis of the Ge-Cl bonds. | Strictly exclude water from all reaction and storage vessels. Use of a non-nucleophilic base can sometimes mitigate HCl-catalyzed side reactions. |
Decomposition Pathways and Prevention
The primary decomposition pathway for Propanoic acid, 3-(trichlorogermyl)- is initiated by the hydrolysis of the sensitive Ge-Cl bonds. This can lead to the formation of various germoxane structures.
Caption: Hypothesized hydrolytic decomposition pathway of Propanoic acid, 3-(trichlorogermyl)-.
A secondary, thermally-induced decomposition pathway that may occur is intramolecular dehydrocyclization, similar to related compounds, which would lead to the formation of a five-membered germalactone.
Caption: Potential thermal decomposition via intramolecular dehydrocyclization.
Prevention Strategies
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).
-
Handling: All manipulations should be carried out in a glovebox or using Schlenk line techniques to exclude moisture and air.
-
Solvents: Use only anhydrous solvents from a solvent purification system or freshly opened bottles.
-
Additives: While not extensively studied for this specific compound, the use of non-nucleophilic proton sponges can sometimes be beneficial in scavenging trace HCl generated during initial hydrolysis, preventing it from catalyzing further decomposition.
Experimental Protocols
Thermogravimetric Analysis (TGA) for Decomposition Temperature
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Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of Propanoic acid, 3-(trichlorogermyl)- into an alumina or platinum TGA pan.
-
Atmosphere: Purge the TGA furnace with dry nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to ensure an inert environment.
-
Temperature Program: Heat the sample from room temperature to a final temperature (e.g., 500 °C) at a constant ramp rate (e.g., 10 °C/min).
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Data Analysis: The onset of decomposition is determined from the temperature at which significant mass loss begins on the TGA curve.
Caption: Workflow for determining decomposition temperature using TGA.
References
"Propanoic acid, 3-(trichlorogermyl)-" handling of air-sensitive reagents
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of Propanoic acid, 3-(trichlorogermyl)-, with a specific focus on managing its air-sensitive nature.
Frequently Asked Questions (FAQs)
Q1: What is Propanoic acid, 3-(trichlorogermyl)- and what are its primary characteristics?
Propanoic acid, 3-(trichlorogermyl)- is an organogermanium compound with the chemical formula C₃H₅Cl₃GeO₂.[1] It features a propanoic acid backbone with a trichlorogermyl (-GeCl₃) group attached to the third carbon. This functional group is the primary reason for the compound's reactivity and sensitivity.
Q2: Why is this compound considered "air-sensitive"?
The trichlorogermyl group (-GeCl₃) is highly susceptible to hydrolysis.[2] This means it readily reacts with moisture present in the atmosphere. This reaction replaces the chlorine atoms with hydroxyl (-OH) groups, forming 3-(trihydroxygermyl)propanoic acid and hydrochloric acid (HCl).[2] This decomposition not only consumes the reagent but can also affect the pH and outcome of your experiment. Organotrichlorogermanes are generally moisture-sensitive.[3]
Q3: How should I properly store Propanoic acid, 3-(trichlorogermyl)-?
To prevent decomposition, the compound must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[4][5] Storage in a desiccator or a glove box is highly recommended. Always ensure the container is stored in a cool, dry area away from incompatible materials like oxidizers.[4]
Q4: What are the primary safety hazards associated with this reagent?
Germanium compounds, in general, are considered less toxic than their tin or lead counterparts.[5] However, germanium tetrachloride, a related compound, is a strong irritant to the respiratory system, skin, and eyes.[6] Due to the potential for hydrolysis to release HCl, handling should be performed in a well-ventilated fume hood.[6] Standard personal protective equipment (PPE), including impermeable gloves, safety glasses, and a lab coat, is mandatory.[4][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reagent appears cloudy or has solidified. | Moisture Contamination: The reagent has likely been exposed to air, causing hydrolysis and formation of insoluble byproducts. | Discard the reagent. Do not attempt to use the compromised material as it will lead to inconsistent results and side reactions. Review your storage and handling procedures to prevent future exposure. |
| Reaction fails or results in a very low yield. | 1. Inactive Reagent: The reagent may have degraded due to improper storage or handling. 2. Wet Glassware/Solvents: Trace amounts of water in the reaction setup will consume the reagent.[8] 3. Atmospheric Leak: The reaction was not successfully isolated from the atmosphere. | 1. Use a fresh bottle of the reagent. 2. Thoroughly dry all glassware in an oven (e.g., 140°C for 4 hours) and allow it to cool under an inert gas stream.[9] Use anhydrous solvents that have been properly dried and degassed. 3. Check all seals and joints in your apparatus. Ensure a slight positive pressure of inert gas is maintained throughout the experiment, which can be monitored with an oil bubbler.[10] |
| Inconsistent results between experimental runs. | Variable Reagent Purity: The reagent may be degrading over time after the bottle has been opened, leading to different effective concentrations in each experiment. | Use a freshly opened bottle or a well-stored aliquot. For repeated use, consider transferring the required amount to a separate Schlenk flask under an inert atmosphere for short-term use to protect the main stock bottle.[9] |
Key Experimental Protocol: General Procedure for Handling Air-Sensitive Reagents
This protocol outlines a general workflow for using Propanoic acid, 3-(trichlorogermyl)- in a reaction, such as an alkylation or substitution, using standard Schlenk line techniques.
I. Preparation of Glassware and Apparatus
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Assemble all necessary glassware (e.g., round-bottom flask, addition funnel, condenser). Ensure all pieces are free of cracks or defects.
-
Clean and dry all glassware thoroughly. Place in a laboratory oven at >120°C for at least 4 hours (or overnight) to remove adsorbed moisture.[9]
-
Immediately assemble the hot glassware on the Schlenk line while flushing with a steady stream of dry, inert gas (nitrogen or argon).
-
Grease all joints lightly with a suitable vacuum grease and secure with clips.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
II. Solvent and Reagent Preparation
-
Use only anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial solvent purification system.
-
Degas the solvent by bubbling inert gas through it for 20-30 minutes or by using a series of freeze-pump-thaw cycles.
-
Transfer the required volume of anhydrous, degassed solvent to the reaction flask via a cannula or a dry, nitrogen-flushed syringe.[11]
III. Transfer of Propanoic acid, 3-(trichlorogermyl)-
-
Bring the reagent container to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Using a dry, inert gas-flushed syringe with a clean needle, carefully pierce the septum of the reagent bottle.[8][9]
-
Pressurize the bottle slightly by injecting a small amount of inert gas from the Schlenk line or a balloon.
-
Withdraw the desired volume of the reagent. It is good practice to withdraw a small amount of the inert gas "headspace" into the syringe after the liquid to prevent drips.
-
Quickly and carefully transfer the reagent to the reaction flask by injecting it through a rubber septum against a positive flow of inert gas.
IV. Running the Reaction and Work-up
-
Proceed with the reaction as per your specific protocol (e.g., cooling the flask, adding other reagents).
-
Maintain a slight positive pressure of inert gas throughout the entire reaction period.
-
Upon completion, quench the reaction carefully. Be aware that quenching may be exothermic. A common method is the slow addition of a proton source (like a saturated ammonium chloride solution) at a low temperature.
-
Once the reaction is quenched and all air-sensitive species are consumed, the inert atmosphere is no longer necessary, and standard work-up procedures can be followed.
Visual Guides
Hydrolysis Pathway
The following diagram illustrates the primary decomposition pathway of Propanoic acid, 3-(trichlorogermyl)- upon exposure to atmospheric moisture.
Caption: Decomposition of 3-(trichlorogermyl)propanoic acid by moisture.
Experimental Workflow
This workflow provides a visual guide to the critical steps for safely handling air-sensitive reagents from storage to the final reaction quench.
Caption: Standard workflow for experiments involving air-sensitive reagents.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Propanoic acid, 3-(trichlorogermyl)- | 15961-23-6 | Benchchem [benchchem.com]
- 3. Organotrichlorogermane synthesis by the reaction of elemental germanium, tetrachlorogermane and organic chloride via dichlorogermylene intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Germanium Oxide - ESPI Metals [espimetals.com]
- 5. louisville.edu [louisville.edu]
- 6. Germanium [iloencyclopaedia.org]
- 7. teck.com [teck.com]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. web.mit.edu [web.mit.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
"Propanoic acid, 3-(trichlorogermyl)-" moisture sensitivity and inert atmosphere techniques
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of Propanoic acid, 3-(trichlorogermyl)-. Given its sensitivity to atmospheric conditions, this guide focuses on inert atmosphere techniques and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is Propanoic acid, 3-(trichlorogermyl)-?
A1: Propanoic acid, 3-(trichlorogermyl)- is highly sensitive to moisture. The trichlorogermyl group readily hydrolyzes in the presence of water to form 3-(trihydroxygermyl)propanoic acid and hydrochloric acid.[1] This reaction will consume your starting material and introduce impurities into your experiment. Therefore, it is crucial to handle this compound under strictly anhydrous and inert conditions. Related compounds like methylgermanium trichloride also react with moisture.[2]
Q2: What is the primary degradation pathway when exposed to moisture?
A2: The primary degradation pathway upon exposure to moisture is the hydrolysis of the germanium-chlorine bonds. The reaction is as follows: HOOCCH₂CH₂GeCl₃ + 3H₂O → HOOCCH₂CH₂Ge(OH)₃ + 3HCl[1]
Q3: What type of inert atmosphere should I use?
A3: A high-purity inert atmosphere of either nitrogen or argon is recommended.[3] The choice between the two often depends on the specific reaction conditions and cost, with argon being denser and sometimes preferred for more rigorous applications. It is essential to ensure the inert gas is passed through a drying agent to remove any residual moisture.
Q4: What are the essential laboratory techniques for handling this compound?
A4: Due to its air and moisture sensitivity, standard benchtop handling is inappropriate. You must use specialized inert atmosphere techniques such as a glovebox or a Schlenk line.[3][4] All glassware must be rigorously dried, and solvents must be anhydrous.
Q5: How should I store Propanoic acid, 3-(trichlorogermyl)-?
A5: It should be stored in a tightly sealed container under a positive pressure of a dry, inert gas (nitrogen or argon). The storage area should be cool and dry. It is advisable to store it inside a glovebox or a desiccator cabinet purged with an inert gas.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no reactivity in a reaction. | Decomposition of the reagent due to moisture or air exposure. | Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents. Perform the reaction under a strictly inert atmosphere using a glovebox or Schlenk line. |
| Formation of a white precipitate upon addition of the reagent to a solvent. | Hydrolysis of the trichlorogermyl group. | The solvent is likely wet. Use a freshly opened bottle of anhydrous solvent or distill the solvent from an appropriate drying agent before use. |
| Inconsistent reaction yields. | Variable exposure to atmospheric moisture and oxygen. | Standardize your inert atmosphere technique. Ensure a consistent positive pressure of inert gas is maintained throughout the experiment. Use septa that are in good condition and have not been punctured multiple times.[5] |
| Syringe or cannula clogging during transfer. | Hydrolysis of the reagent at the tip of the needle due to atmospheric exposure. | Flush the syringe or cannula with dry, inert gas before and after transfer.[5][6] Perform transfers under a positive flow of inert gas. |
| Difficulty in obtaining a clear solution. | Presence of insoluble hydrolysis products. | Review your handling technique to identify potential points of moisture entry. Filter the solution under inert conditions if necessary, but this indicates a suboptimal setup. |
Experimental Protocols
Protocol 1: General Handling and Transfer of Propanoic acid, 3-(trichlorogermyl)- using a Schlenk Line
Objective: To safely transfer the moisture-sensitive reagent from its storage container to a reaction flask under an inert atmosphere.
Materials:
-
Propanoic acid, 3-(trichlorogermyl)- in a sealed container
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Schlenk line with a dual vacuum/inert gas manifold
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Oven-dried or flame-dried Schlenk flask with a magnetic stir bar
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Oven-dried glassware (syringes, cannulas)
-
High-purity nitrogen or argon gas
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Anhydrous solvent
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Rubber septa
-
Grease for joints
Methodology:
-
Glassware Preparation: Ensure all glassware, including the reaction flask, syringes, and cannulas, are thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of dry inert gas.
-
Schlenk Line Setup: Assemble the dried Schlenk flask on the Schlenk line.
-
Inerting the Flask: Evacuate the flask using the vacuum manifold and then backfill with inert gas.[3] Repeat this vacuum-backfill cycle at least three times to ensure a completely inert atmosphere.[3]
-
Solvent Addition: Add the required volume of anhydrous solvent to the flask via a dried and inert gas-flushed syringe.
-
Reagent Transfer:
-
If the reagent is a solid, quickly transfer it to the reaction flask under a positive flow of inert gas.
-
If the reagent is a liquid or solution, use a dried and inert gas-flushed syringe or a cannula for the transfer.
-
-
Maintaining Inert Atmosphere: Throughout the experiment, maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.[6]
Protocol 2: Quenching and Disposal of Residual Propanoic acid, 3-(trichlorogermyl)-
Objective: To safely neutralize any remaining reactive reagent after an experiment.
Materials:
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Residual Propanoic acid, 3-(trichlorogermyl)- in the reaction flask
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Anhydrous isopropanol or ethanol
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Water
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Appropriate waste container
Methodology:
-
Cooling: Cool the reaction flask containing the residual reagent in an ice bath.
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Slow Quenching: Under an inert atmosphere, slowly add an excess of a less reactive alcohol like isopropanol to the cooled flask with stirring. This will react with the trichlorogermyl group in a more controlled manner than water.
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Hydrolysis: Once the initial reaction has subsided, slowly and cautiously add water to hydrolyze any remaining reactive species.
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Disposal: Neutralize the resulting acidic solution with a base (e.g., sodium bicarbonate) if necessary, and then dispose of it in accordance with your institution's hazardous waste disposal procedures. Never dispose of the active reagent directly into aqueous waste.[5][7]
Visual Guides
Caption: Experimental workflow for handling Propanoic acid, 3-(trichlorogermyl)-.
Caption: Troubleshooting logic for experiments with moisture-sensitive reagents.
References
- 1. Propanoic acid, 3-(trichlorogermyl)- | 15961-23-6 | Benchchem [benchchem.com]
- 2. METHYLGERMANIUM TRICHLORIDE CAS#: 993-10-2 [m.chemicalbook.com]
- 3. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. web.mit.edu [web.mit.edu]
"Propanoic acid, 3-(trichlorogermyl)-" removing impurities from crude product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Propanoic acid, 3-(trichlorogermyl)-". The information provided is intended to assist in the purification of the crude product and address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis route for "Propanoic acid, 3-(trichlorogermyl)-"?
A1: The most common method for synthesizing "Propanoic acid, 3-(trichlorogermyl)-" is the hydrochlorogermylation of acrylic acid or its derivatives with germanium(IV) chloride (GeCl₄). This reaction involves the addition of a trichlorogermyl group (GeCl₃) across the double bond of the acrylic acid.[1]
Q2: What are the likely impurities in the crude product?
A2: Impurities in the crude product can originate from several sources:
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Starting Materials: Unreacted acrylic acid and germanium(IV) chloride. Impurities within the starting acrylic acid, such as formaldehyde, acetaldehyde, formic acid, and acetic acid, may also be present.
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Side Products: Formation of oligomers or polymers of acrylic acid.
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Hydrolysis Products: "Propanoic acid, 3-(trichlorogermyl)-" is sensitive to moisture. The trichlorogermyl group can hydrolyze to form germanium dioxide (GeO₂) and hydrochloric acid (HCl). Partial hydrolysis can also lead to the formation of various germanium oxychlorides.
Q3: What are the key spectroscopic features to confirm the identity and purity of "Propanoic acid, 3-(trichlorogermyl)-"?
A3: The following spectroscopic data can be used for characterization:
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¹H NMR: The protons on the β-carbon (adjacent to the GeCl₃ group) typically appear in the range of δ 2.8–3.2 ppm. The acidic proton of the carboxylic acid is expected to be significantly downfield, around δ 12.1–12.5 ppm.
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¹³C NMR: The carbons of the propanoic acid backbone will show characteristic shifts.
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IR Spectroscopy: Look for a strong carbonyl (C=O) stretching vibration between 1700–1720 cm⁻¹. The presence of the trichlorogermyl group can be confirmed by Ge-Cl stretching bands in the 450–500 cm⁻¹ region.
Q4: What are the critical safety precautions when handling this compound?
A4: Due to the nature of "Propanoic acid, 3-(trichlorogermyl)-" and its precursors, the following safety measures are essential:
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Work in a Fume Hood: Germanium(IV) chloride is volatile, and the compound itself can release HCl upon hydrolysis. All manipulations should be performed in a well-ventilated fume hood.
-
Use Personal Protective Equipment (PPE): Wear acid-resistant gloves, safety goggles, and a lab coat.
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Handle under Inert Atmosphere: Due to its moisture sensitivity, handling the compound under a dry, inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude "Propanoic acid, 3-(trichlorogermyl)-".
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Hydrolysis of the Product: The trichlorogermyl group is moisture-sensitive and can be lost during aqueous workups or exposure to atmospheric moisture. | - Ensure all solvents are anhydrous and that the reaction and workup are performed under a dry, inert atmosphere.- Minimize the duration of any necessary aqueous washes.- Use a gentle drying agent, such as anhydrous sodium sulfate or magnesium sulfate, and ensure complete removal of water before solvent evaporation. |
| Decomposition with Heat: The compound may decompose at elevated temperatures. | - Avoid heating the compound above 90°C during purification.- If distillation is attempted, it should be performed under high vacuum to keep the temperature low.- When removing solvents, use a rotary evaporator with a water bath at a moderate temperature. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Unreacted starting materials or side products can act as eutectic impurities, preventing crystallization. | - Attempt to remove volatile impurities (e.g., unreacted acrylic acid) under high vacuum at room temperature.- Consider purification by column chromatography on silica gel using a non-polar eluent system. The high polarity of the carboxylic acid may require the use of a solvent mixture with a small amount of a polar solvent like ethyl acetate in hexane. |
| Residual Solvent: Trapped solvent can prevent solidification. | - Dry the product under high vacuum for an extended period. | |
| Spectroscopic Data Shows Unexpected Peaks | Presence of Unreacted Acrylic Acid: Sharp singlets in the olefinic region of the ¹H NMR spectrum (around δ 5.8-6.5 ppm). | - Purify the crude product by recrystallization or column chromatography to remove the unreacted starting material. |
| Hydrolysis Product: A broad signal in the ¹H NMR spectrum due to the presence of water and HCl. In the IR spectrum, a very broad O-H stretch may be observed. | - Re-purify the product under strictly anhydrous conditions. | |
| Cloudy or White Precipitate Forms During Workup | Formation of Germanium Dioxide: This indicates hydrolysis of the trichlorogermyl group. | - This is a strong indication of excessive moisture. Future attempts should use more stringent anhydrous techniques.- The germanium dioxide is insoluble in most organic solvents and can be removed by filtration, but this will result in a lower yield of the desired product. |
Experimental Protocols
General Purification Workflow
Caption: General workflow for the purification of crude "Propanoic acid, 3-(trichlorogermyl)-".
Method 1: Recrystallization (If the crude product is a solid or solidifies upon standing)
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Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (while remaining below the decomposition temperature of 90°C). Good candidates to screen are non-polar aprotic solvents such as hexane, heptane, or toluene. A co-solvent system, such as hexane with a small amount of a slightly more polar solvent like dichloromethane or diethyl ether, may also be effective.
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Procedure: a. Under an inert atmosphere, dissolve the crude product in a minimal amount of the chosen hot solvent. b. If insoluble impurities are present, perform a hot filtration through a filter aid (e.g., Celite) under an inert atmosphere. c. Allow the solution to cool slowly to room temperature to promote the formation of large crystals. d. Further cooling in a refrigerator or freezer may improve the yield. e. Isolate the crystals by filtration under an inert atmosphere. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the purified crystals under high vacuum to remove any residual solvent.
Method 2: Column Chromatography (If the crude product is an oil)
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Stationary Phase: Silica gel is a common choice.
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Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with pure hexane and gradually increase the polarity by adding a solvent like ethyl acetate or diethyl ether. The optimal eluent system should provide good separation of the product from impurities.
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Procedure: a. Prepare a silica gel column using the chosen eluent. b. Dissolve the crude product in a minimal amount of the eluent or a compatible solvent. c. Load the solution onto the column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure. g. Dry the purified product under high vacuum.
Data Presentation
Table 1: Spectroscopic Data for "Propanoic acid, 3-(trichlorogermyl)-"
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Protons on β-carbon (-CH₂-GeCl₃) | δ 2.8 – 3.2 ppm |
| Carboxylic acid proton (-COOH) | δ 12.1 – 12.5 ppm | |
| IR Spectroscopy | Carbonyl stretch (C=O) | 1700 – 1720 cm⁻¹ |
| Germanium-Chlorine stretch (Ge-Cl) | 450 – 500 cm⁻¹ |
Logical Relationship of Impurity Formation
Caption: Relationship between starting materials, the desired product, and potential impurities.
References
"Propanoic acid, 3-(trichlorogermyl)-" optimizing reaction temperature and time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Propanoic acid, 3-(trichlorogermyl)-. The following sections address common issues encountered during synthesis, particularly focusing on the optimization of reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Propanoic acid, 3-(trichlorogermyl)-?
A1: The primary synthetic pathways include:
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Reaction of a 3-halopropanoic acid with a germanium trichloride source: This typically involves reacting 3-chloropropanoic acid with germanium trichloride (GeCl₃) under anhydrous conditions.[1]
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Hydrochlorogermylation: This method utilizes germanium tetrachloride (GeCl₄) and acrylic acid derivatives.[1]
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Substitution Reaction: This route involves the reaction of 3-bromopropanoic acid with a trichlorogermyl anion (GeCl₃⁻).[1]
Q2: What is the typical temperature range for the synthesis?
A2: The optimal temperature can vary depending on the chosen synthetic route. For the reaction of 3-chloropropanoic acid with GeCl₃, a temperature range of 60–80°C is often employed.[1] For hydrochlorogermylation reactions, temperatures between 70–90°C are common.[1] It is crucial to monitor the reaction progress to determine the optimal temperature for your specific conditions.
Q3: How does reaction time affect the yield and purity?
A3: Reaction time is a critical parameter that requires careful optimization. Insufficient reaction time can lead to incomplete conversion of starting materials, resulting in low yields. Conversely, excessively long reaction times, especially at elevated temperatures, can promote the formation of side products and impurities, thereby reducing the purity of the final product. It is recommended to monitor the reaction progress using techniques like TLC or NMR to determine the point of maximum conversion before significant degradation occurs.
Q4: What are common side reactions to be aware of?
A4: A significant side reaction is the hydrolysis of the trichlorogermyl group to form 3-(trihydroxygermyl)propanoic acid.[1] This is particularly problematic if moisture is present in the reaction setup. Other potential side reactions can lead to the formation of various organogermanium byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Germanium Species | Ensure the germanium source (e.g., GeCl₃) is fresh and has been stored under appropriate anhydrous conditions. Activation with 1,1,3,3-Tetramethyldisiloxane may be necessary.[1] |
| 2. Presence of Moisture | The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| 3. Suboptimal Temperature | The reaction may not be proceeding at the given temperature. Gradually increase the temperature in increments of 5-10°C and monitor the reaction progress. | |
| 4. Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, NMR) to determine the optimal reaction time. | |
| Product Contaminated with Impurities | 1. Side Reactions | Optimize the reaction temperature and time to minimize the formation of byproducts. Lowering the temperature may reduce the rate of side reactions. |
| 2. Hydrolysis of Product | Rigorously exclude moisture from the reaction and workup steps.[1] | |
| 3. Impure Starting Materials | Ensure the purity of all reagents and solvents before use. | |
| Difficulty in Product Isolation | 1. Product is an Oil | If the product is an oil and difficult to crystallize, consider purification by column chromatography. |
| 2. Emulsion during Workup | Break emulsions by adding brine or by filtering the mixture through a pad of Celite. |
Data Summary
Table 1: Reported Reaction Conditions for the Synthesis of Propanoic acid, 3-(trichlorogermyl)-
| Synthetic Method | Starting Materials | Temperature | Solvent | Key Considerations |
| Reaction with 3-chloropropanoic acid | 3-chloropropanoic acid, GeCl₃ | 60–80°C[1] | Toluene or Dichloromethane[1] | Requires anhydrous conditions to prevent side reactions.[1] |
| Hydrochlorogermylation | Acrylic acid derivatives, GeCl₄ | 70–90°C[1] | Not specified | Offers high atom economy but is sensitive to moisture.[1] |
| Substitution Reaction | 3-Bromopropanoic acid, GeCl₃⁻ | Low temperature | Anhydrous solvent | Can result in low yields due to side reactions.[1] |
Experimental Protocols
Protocol 1: Synthesis via Reaction of 3-Chloropropanoic Acid with Germanium Trichloride
Materials:
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3-chloropropanoic acid
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Germanium trichloride (GeCl₃) solution (e.g., in dioxane)
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Anhydrous Toluene
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Anhydrous Hexane
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Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
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Dissolve 3-chloropropanoic acid in anhydrous toluene in the flask.
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Slowly add the germanium trichloride solution to the flask via the dropping funnel at room temperature with vigorous stirring.
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After the addition is complete, heat the reaction mixture to 60-80°C.
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Monitor the reaction progress by taking aliquots and analyzing them (e.g., by GC-MS or NMR).
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Once the reaction is complete (typically after several hours, to be determined by monitoring), cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of Propanoic acid, 3-(trichlorogermyl)-.
Caption: Troubleshooting logic for low yield in the synthesis of Propanoic acid, 3-(trichlorogermyl)-.
References
Technical Support Center: Propanoic acid, 3-(trichlorogermyl)- NMR Spectral Analysis
Welcome to the technical support center for "Propanoic acid, 3-(trichlorogermyl)-". This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra and addressing unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for Propanoic acid, 3-(trichlorogermyl)-?
While specific experimental data for this exact molecule is not widely published, we can predict the approximate chemical shifts based on the analysis of similar propanoic acid derivatives and the influence of the electron-withdrawing trichlorogermyl group.
Table 1: Predicted 1H and 13C NMR Chemical Shifts
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Hα (next to Ge) | 1H | 2.8 - 3.2 | Triplet | Deshielded by the adjacent GeCl3 group. |
| Hβ (next to COOH) | 1H | 2.5 - 2.9 | Triplet | Deshielded by the carboxylic acid group. |
| OH | 1H | 10 - 12 | Broad Singlet | Chemical shift can be highly variable and dependent on concentration and solvent. May exchange with D2O.[1] |
| Cα (next to Ge) | 13C | 35 - 45 | - | |
| Cβ (next to COOH) | 13C | 30 - 40 | - | |
| C=O | 13C | 175 - 185 | - | Typical range for a carboxylic acid.[2] |
Note: These are estimated values. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Troubleshooting Guide for Unexpected NMR Spectral Peaks
Q2: My 1H NMR spectrum shows a large, broad peak around 1.5-1.6 ppm in CDCl3. What could this be?
This is a very common issue and is most likely due to the presence of water in your NMR sample or solvent.[1] "Propanoic acid, 3-(trichlorogermyl)-" is a moisture-sensitive compound, and the trichlorogermyl group can readily hydrolyze.
Troubleshooting Steps:
-
Use Dry Solvents: Ensure your deuterated solvent is freshly opened or has been properly dried over molecular sieves.[3]
-
Dry Glassware: Oven-dry all glassware, including the NMR tube, and allow it to cool in a desiccator before use.
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Inert Atmosphere: Prepare your sample in a glove box or under a stream of inert gas (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[3][4]
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Confirmation: To confirm the peak is water, you can add a drop of D2O to your sample, shake it, and re-acquire the spectrum. The water peak should diminish or disappear due to proton exchange.[1]
Q3: I am seeing unexpected sharp singlets in my 1H NMR spectrum, for example around 2.1 ppm and 1.2 ppm.
These peaks are often due to contamination from common laboratory solvents.
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A peak around 2.1 ppm in CDCl3 is characteristic of acetone .[1] This can be a residue from cleaning glassware.
-
Peaks around 1.2 ppm (triplet) and 4.1 ppm (quartet) are often due to ethyl acetate , a common purification solvent that can be difficult to remove completely under vacuum.[1]
Troubleshooting Steps:
-
Proper Glassware Cleaning: Ensure NMR tubes are thoroughly cleaned and dried for an extended period to remove all traces of cleaning solvents.[1]
-
High Vacuum Drying: Dry your sample under high vacuum for a sufficient amount of time to remove residual solvents.
-
Solvent Displacement: For stubborn solvent residues like ethyl acetate, dissolving the sample in a more volatile solvent like dichloromethane and re-evaporating can help co-evaporate the impurity.[1]
-
Reference Tables: Consult reference tables of common NMR impurities to identify other potential contaminants.[5]
Q4: The peaks corresponding to the propyl chain appear broader than expected. What could be the cause?
Peak broadening in NMR can arise from several factors.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Action |
| Poor Shimming | The magnetic field homogeneity needs to be optimized. Re-shim the instrument before acquiring the spectrum. |
| Sample Concentration | A sample that is too concentrated can lead to viscosity-related broadening. Try diluting your sample. |
| Incomplete Solubility | If the compound is not fully dissolved, it can lead to broad lines. Ensure your compound is completely soluble in the chosen NMR solvent. You may need to try a different solvent.[1] |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant peak broadening. Ensure your glassware is clean and that no contaminants were introduced during synthesis or workup. |
| Chemical Exchange | The compound may be undergoing a chemical exchange process, such as hydrolysis or intermolecular association. Acquiring the spectrum at a different temperature (variable temperature NMR) can help to confirm this. |
Q5: The splitting patterns for the α and β protons are more complex than the expected triplets. Why might this occur?
While simple first-order splitting (triplets) is expected, more complex patterns can emerge due to a phenomenon known as second-order effects or diastereotopicity.
-
Second-Order Effects: If the chemical shift difference (in Hz) between the α and β protons is not significantly larger than their coupling constant (J-coupling), the simple splitting rules break down, leading to a more complex, "roofing" pattern.
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Diastereotopicity: If there is a chiral center in the molecule or if rotation around a bond is restricted, the two protons on a CH2 group can become chemically non-equivalent, leading to more complex splitting. While "Propanoic acid, 3-(trichlorogermyl)-" itself is not chiral, interactions with chiral molecules (e.g., chiral solvents or impurities) could potentially induce such effects. A similar phenomenon has been observed in other molecules where a prochiral center leads to unexpected NMR complexity.[6]
Troubleshooting and Confirmation:
-
Higher Field Spectrometer: Acquiring the spectrum on a higher field NMR instrument will increase the chemical shift dispersion (in Hz), which can often simplify second-order patterns into first-order ones.
-
Spectral Simulation: Using NMR simulation software can help to determine if the observed pattern matches what would be expected from second-order effects with specific chemical shifts and coupling constants.
Experimental Protocols & Workflows
Protocol for Preparing an NMR Sample of a Moisture-Sensitive Compound
-
Glassware Preparation:
-
Thoroughly clean an NMR tube and cap with a suitable solvent (e.g., acetone), followed by rinsing with deionized water and a final rinse with acetone.
-
Place the NMR tube and cap in an oven at >100 °C for at least 2 hours to ensure they are completely dry.
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Transfer the hot NMR tube to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
-
-
Solvent Preparation:
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Use a fresh ampule of deuterated solvent.
-
Alternatively, if using a solvent from a bottle, ensure it has been stored over activated molecular sieves for at least 24 hours.
-
-
Sample Preparation (Inert Atmosphere):
-
Glove Box Method (Recommended): Perform all subsequent steps inside a nitrogen or argon-filled glove box.
-
Schlenk Line Method: If a glove box is not available, use a Schlenk line. Place the dried NMR tube under an inert atmosphere. Weigh the solid sample and add it to the NMR tube against a positive flow of inert gas.
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Using a dry, gas-tight syringe, add the required amount of deuterated solvent to the NMR tube.
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Cap the NMR tube securely. For highly sensitive compounds, specialized NMR tubes with a J. Young valve or flame-sealable tubes are recommended.[4]
-
-
Sample Sealing and Storage:
-
Wrap the cap of the NMR tube with parafilm as an extra precaution against moisture ingress.
-
If the sample needs to be stored for an extended period, flame-sealing the NMR tube is the most robust method.[4]
-
Visual Workflow for NMR Sample Preparation
Caption: Workflow for preparing an NMR sample of a moisture-sensitive compound.
Logical Diagram for Troubleshooting Unexpected Peaks
Caption: Decision tree for troubleshooting unexpected NMR spectral peaks.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. epfl.ch [epfl.ch]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
Technical Support Center: Crystallization of Organometallic Carboxylic Acids
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our technical support center provides answers to frequently asked questions and troubleshooting guides for common issues encountered during the crystallization of organometallic carboxylic acids, such as "propanoic acid, 3-(trichlorogermyl)-".
Q1: I've synthesized my organogermanium carboxylic acid, but it has precipitated as an oil or amorphous solid. What are the initial steps to induce crystallization?
A1: Oiling out or obtaining an amorphous solid instead of crystals is a common issue, often related to supersaturation, solvent choice, and temperature. Here are some initial steps to address this:
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Solvent Screening: The choice of solvent is critical for successful crystallization. Ideal solvents should exhibit moderate solubility for your compound at elevated temperatures and low solubility at lower temperatures. A systematic solvent screening is highly recommended.
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Temperature Control: Rapid cooling can lead to precipitation instead of crystallization. Try a slower, more controlled cooling gradient. You can also experiment with isothermal crystallization by slowly evaporating the solvent at a constant temperature.
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Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a few crystals from a previous batch, adding a single, well-formed crystal (a seed crystal) to a saturated solution can induce crystallization.
Q2: My compound forms very small or needle-like crystals. How can I grow larger, higher-quality crystals suitable for X-ray diffraction?
A2: The formation of small or needle-like crystals often indicates rapid nucleation and crystal growth. To obtain larger crystals, the rate of crystallization needs to be slowed down.
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Solvent System Optimization: A mixture of solvents can be employed to fine-tune the solubility. A common strategy is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid.
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Vapor Diffusion: This is a gentle method for growing high-quality crystals. The compound is dissolved in a solvent in which it is highly soluble, and this solution is placed in a sealed container with a larger reservoir of a volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.
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Slow Evaporation: In a loosely covered container, allow the solvent to evaporate slowly over several days or weeks. This gradual increase in concentration can lead to the formation of larger, more ordered crystals.
Q3: I suspect my sample is impure, which is hindering crystallization. What purification strategies should I consider?
A3: Impurities can significantly inhibit crystal growth by interfering with the formation of a regular crystal lattice.
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Recrystallization: This is the most common method for purifying solid organic compounds. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize while the impurities remain in the solution.
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Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired compound from impurities based on their differential adsorption to a stationary phase.
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Sublimation: For volatile solids, sublimation can be an effective purification technique where the solid is heated under vacuum, transitioning directly into a gas, and then condensed back into a pure solid on a cold surface.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent to the flask.
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Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot solvent until it does.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask to slow the cooling process further.
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Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Solvent Screening for Crystallization
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Sample Preparation: Place a small amount (5-10 mg) of your compound into several small test tubes.
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Solvent Addition: To each test tube, add a different solvent from a pre-selected list (see Table 1 for common solvents). Start with a small volume (e.g., 0.1 mL).
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Solubility Test at Room Temperature: Observe if the compound dissolves at room temperature. If it dissolves completely, that solvent is likely too good for recrystallization.
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Solubility Test at Elevated Temperature: If the compound is insoluble at room temperature, gently heat the test tube. If the compound dissolves upon heating, it is a potential candidate for recrystallization.
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Cooling and Observation: Allow the hot solutions to cool to room temperature. Observe if crystals form. The solvent that yields well-formed crystals upon cooling is a good choice.
Data Presentation
Table 1: Common Solvents for Crystallization of Carboxylic Acids
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar Protic | 65, 78, 82 | Good for polar compounds; can form hydrogen bonds. |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar Aprotic | 56, 80 | Good general-purpose solvents. |
| Esters | Ethyl Acetate | Medium Polarity | 77 | Less polar than ketones, good for a range of compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low Polarity | 35, 66 | Often used in solvent/anti-solvent systems. |
| Hydrocarbons | Hexane, Heptane, Toluene | Nonpolar | 69, 98, 111 | Good anti-solvents for polar compounds. |
| Chlorinated | Dichloromethane, Chloroform | Medium Polarity | 40, 61 | Use with caution due to toxicity. |
| Water | H₂O | Highly Polar | 100 | Suitable for highly polar, water-soluble compounds.[1] |
Visualizations
Caption: A general troubleshooting workflow for addressing poor crystallinity in organometallic compounds.
Caption: A step-by-step workflow for the process of recrystallization.
References
"Propanoic acid, 3-(trichlorogermyl)-" managing thermal instability during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the thermal instability of "Propanoic acid, 3-(trichlorogermyl)-" during experimental procedures.
Troubleshooting Guide
Issue: Low yield of desired product, suspected thermal decomposition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive Reaction Temperature | Monitor the internal reaction temperature closely. Reduce the temperature in 5°C increments. Consider using a cryostat for precise temperature control below ambient temperatures. | A noticeable increase in the yield of the desired product and a decrease in byproducts associated with decomposition. |
| Prolonged Reaction Time | Optimize the reaction time by taking aliquots at regular intervals and analyzing them (e.g., by NMR or GC-MS) to determine the point of maximum conversion before significant decomposition occurs. | Identification of the optimal reaction duration that maximizes product yield while minimizing thermal degradation. |
| Local Hotspots | Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture. For viscous reactions, consider mechanical stirring. | Uniform reaction conditions, preventing localized overheating and subsequent decomposition. |
| Exothermic Reaction | For reactions that generate heat, add reagents slowly and use a cooling bath to dissipate the heat effectively. | A controlled reaction rate and stable internal temperature, preventing thermal runaway and decomposition. |
| Inappropriate Solvent | Select a solvent with a lower boiling point to limit the maximum achievable reaction temperature. Ensure the solvent is anhydrous and deoxygenated. | Running the reaction at a lower, more controlled temperature, thus reducing the rate of thermal decomposition. |
Issue: Formation of insoluble germanium-containing byproducts.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of Trichlorogermyl Group | Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere) and all solvents and reagents are anhydrous.[1][2] Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glove box.[1][3] | Prevention of the formation of germanium oxides or hydroxides, which are often insoluble and can complicate purification. |
| Reaction with Atmospheric Oxygen | Degas all solvents prior to use (e.g., by sparging with an inert gas or through freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction and workup. | Minimization of oxidation-related side reactions and byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does "Propanoic acid, 3-(trichlorogermyl)-" begin to decompose?
Q2: What are the likely decomposition products of "Propanoic acid, 3-(trichlorogermyl)-"?
A2: The thermal decomposition of propionic acid itself yields methylketene, water, carbon dioxide, ethane, and ethylene.[5] For "Propanoic acid, 3-(trichlorogermyl)-", decomposition may involve the elimination of HCl, GeCl₂, or other germanium-containing species, alongside fragmentation of the propanoic acid backbone. The presence of moisture can lead to the formation of germoxanes (Ge-O-Ge linkages).[6][7]
Q3: How can I stabilize "Propanoic acid, 3-(trichlorogermyl)-" during a reaction at elevated temperatures?
A3: For organogermanium compounds, stabilization can sometimes be achieved through the use of bulky protecting groups or polydentate ligands (thermodynamic stabilization).[6] However, for this specific compound, the primary strategy should be strict temperature control. If the reaction chemistry allows, conversion of the carboxylic acid to an ester or amide might enhance thermal stability.
Q4: What are the best practices for handling and storing "Propanoic acid, 3-(trichlorogermyl)-"?
A4: "Propanoic acid, 3-(trichlorogermyl)-" should be handled as an air- and moisture-sensitive compound.[3] Store it in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glove box). For long-term storage, refrigeration at low temperatures (<10°C) is recommended to minimize thermal decomposition.[2]
Q5: What analytical techniques are suitable for monitoring the reaction and decomposition of "Propanoic acid, 3-(trichlorogermyl)-"?
A5: ¹H and ¹³C NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the desired product and any organic byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can help identify volatile decomposition products. Infrared (IR) spectroscopy can be used to track the functional groups present in the reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving "Propanoic acid, 3-(trichlorogermyl)-"
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Glassware Preparation: All glassware should be oven-dried at 125°C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon.[1][2] Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
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Inert Atmosphere: The reaction should be conducted under an inert atmosphere using a Schlenk line or in a glove box.[1][3]
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Reagent and Solvent Preparation: All solvents and liquid reagents must be anhydrous and deoxygenated prior to use.
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Reaction Setup: "Propanoic acid, 3-(trichlorogermyl)-" is dissolved in the appropriate anhydrous solvent in the reaction flask. The flask is then equilibrated to the desired reaction temperature using a suitable cooling or heating bath.
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Reagent Addition: Other reagents are added slowly to the reaction mixture, monitoring the internal temperature to prevent any significant exotherm.
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Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, or NMR).
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Workup: The reaction is quenched at the appropriate time, and the workup is performed using anhydrous solvents and under an inert atmosphere until the product is isolated and deemed stable in air.
Visualizations
Caption: Experimental workflow for handling thermally sensitive "Propanoic acid, 3-(trichlorogermyl)-".
Caption: Troubleshooting logic for low yield in reactions with "Propanoic acid, 3-(trichlorogermyl)-".
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Propanoic acid, 3-(trichlorogermyl)- | 15961-23-6 | Benchchem [benchchem.com]
- 5. The thermal decomposition of propionic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
"Propanoic acid, 3-(trichlorogermyl)-" avoiding hydrolysis of trichlorogermyl group
Welcome to the technical support center for "Propanoic acid, 3-(trichlorogermyl)-". This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful handling and application of this moisture-sensitive organogermanium compound.
Frequently Asked Questions (FAQs)
Q1: What is "Propanoic acid, 3-(trichlorogermyl)-" and what are its primary applications?
"Propanoic acid, 3-(trichlorogermyl)-" (CAS No. 15961-23-6) is an organogermanium compound with the chemical formula C₃H₅Cl₃GeO₂.[1] It serves as a key precursor in the synthesis of various organogermanium compounds. Its high reactivity, particularly at the trichlorogermyl group, allows for substitutions and reductions to create novel molecules for research in materials science and drug development.[2][3] One significant application is its role as an intermediate in the production of 3-(trihydroxygermyl)propanoic acid and its polymer, Ge-132, which has been investigated for its biological activities.[4][5][6][7][8]
Q2: Why is avoiding hydrolysis of the trichlorogermyl group so critical?
The trichlorogermyl (-GeCl₃) group is highly susceptible to hydrolysis, reacting readily with water to form 3-(trihydroxygermyl)propanoic acid (-Ge(OH)₃).[2][3][4] This transformation fundamentally alters the chemical properties and reactivity of the compound. For researchers aiming to utilize the specific reactivity of the Ge-Cl bonds in subsequent synthetic steps, such as substitution reactions with Grignard reagents, preventing hydrolysis is paramount to achieving the desired product and maintaining good yields.[3]
Q3: What are the immediate signs of accidental hydrolysis?
Visual cues of hydrolysis can be subtle. Upon exposure to atmospheric moisture, the compound may become slightly cloudy or fumed due to the formation of HCl gas as a byproduct of the reaction with water.[9] Spectroscopic monitoring is a more definitive method for detecting hydrolysis.
Q4: Can I store "Propanoic acid, 3-(trichlorogermyl)-" in a standard laboratory refrigerator?
Storing this compound requires stringent anhydrous and anaerobic conditions. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or dry nitrogen), in a desiccator or a glovebox to protect it from moisture. A standard laboratory refrigerator is generally not suitable unless it is specifically designed to maintain a moisture-free environment.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Subsequent Reactions
Symptom: You are performing a reaction with "Propanoic acid, 3-(trichlorogermyl)-" (e.g., a Grignard reaction) and obtain a mixture of products, including a significant amount of a polar, water-soluble compound.
Possible Cause: Accidental hydrolysis of the trichlorogermyl group to the trihydroxygermyl derivative prior to or during your reaction. The trihydroxygermyl compound will not undergo the same reactions as the trichlorogermyl starting material, leading to a complex product mixture.
Troubleshooting Steps:
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Verify Solvent Anhydrousness: Ensure that all solvents used were rigorously dried and deoxygenated. Refer to the table below for recommended drying agents and procedures.
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Inert Atmosphere Technique: Review your experimental setup. Ensure that all glassware was oven-dried and cooled under a stream of dry inert gas. Use of a Schlenk line or a glovebox is highly recommended for all manipulations.[1][10][11][12][13]
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Reagent Purity: Check the purity of your starting material. If it has been stored for a long time or handled improperly, it may have already partially hydrolyzed. Consider purifying the "Propanoic acid, 3-(trichlorogermyl)-" by distillation under reduced pressure if possible, or synthesizing a fresh batch.
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Analytical Confirmation: Before proceeding with the main reaction, take a small aliquot of your starting material dissolved in a dry, deuterated solvent (e.g., CDCl₃) and run a quick ¹H NMR or FTIR spectrum to check for signs of hydrolysis.
Issue 2: Poor Yield or No Reaction
Symptom: Your reaction with "Propanoic acid, 3-(trichlorogermyl)-" does not proceed as expected, resulting in a low yield of the desired product or recovery of unreacted starting material.
Possible Cause: The reactivity of your reagents may have been quenched by moisture introduced into the reaction system. This is particularly problematic when using highly reactive organometallic reagents like Grignard or organolithium reagents.
Troubleshooting Steps:
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Rigorous Solvent and Glassware Preparation: Re-evaluate your drying procedures for solvents and glassware. Even trace amounts of water can have a significant impact.
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Headspace Management: Ensure a positive pressure of inert gas is maintained throughout the experiment, especially during reagent transfers.
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Cannula and Syringe Techniques: When transferring solutions of "Propanoic acid, 3-(trichlorogermyl)-" or other moisture-sensitive reagents, use proper cannula or syringe techniques to avoid exposure to the atmosphere.[1][12]
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Reagent Titration: If using organometallic reagents, consider titrating them before use to determine their exact concentration, as their reactivity can degrade over time due to exposure to moisture.
Data Presentation
Table 1: Recommended Drying Agents for Solvents Compatible with Trichlorogermyl Compounds
| Solvent | Recommended Drying Agent(s) | Procedure | Incompatible Drying Agents |
| Diethyl ether | Sodium/benzophenone ketyl, Activated Alumina | Reflux over drying agent followed by distillation under inert gas.[14] | Calcium chloride (forms adducts)[15] |
| Tetrahydrofuran (THF) | Sodium/benzophenone ketyl, Activated Alumina | Reflux over drying agent followed by distillation under inert gas.[14] | Calcium chloride (forms adducts)[15] |
| Toluene | Sodium/benzophenone ketyl, Calcium hydride (CaH₂) | Reflux over drying agent followed by distillation under inert gas. | Calcium chloride (low efficiency)[15] |
| Hexane | Sodium/benzophenone ketyl, Calcium hydride (CaH₂) | Reflux over drying agent followed by distillation under inert gas. | Calcium chloride (low efficiency)[15] |
| Dichloromethane (DCM) | Calcium hydride (CaH₂), Phosphorus pentoxide (P₄O₁₀) | Stir over drying agent for 24h followed by distillation under inert gas. | Sodium (reacts with DCM) |
| Chloroform | Phosphorus pentoxide (P₄O₁₀) | Stir over drying agent for 24h followed by distillation under inert gas. | Sodium (reacts with chloroform) |
Table 2: Spectroscopic Indicators of Hydrolysis
| Analytical Technique | "Propanoic acid, 3-(trichlorogermyl)-" (-GeCl₃) | Hydrolysis Product (-Ge(OH)₃ and intermediates) |
| FTIR Spectroscopy | Absence of broad O-H stretch. Characteristic Ge-Cl stretches (typically below 500 cm⁻¹). | Broad O-H stretching band around 3300-3500 cm⁻¹.[16] Appearance of Ge-O stretching vibrations (around 800-900 cm⁻¹).[16][17] |
| ¹H NMR Spectroscopy | Sharp, well-defined peaks for the propanoic acid backbone. | Broadening of peaks due to exchange with water protons. Potential appearance of new signals corresponding to the hydrolyzed species. |
| ⁷³Ge NMR Spectroscopy | A specific chemical shift for the -GeCl₃ group. | Appearance of new resonances at different chemical shifts corresponding to -GeCl₂(OH), -GeCl(OH)₂, and -Ge(OH)₃ species.[18][19] |
Experimental Protocols
Protocol 1: Synthesis of "Propanoic acid, 3-(trichlorogermyl)-" under Anhydrous Conditions
This protocol is based on the hydrogermylation of acrylic acid.[5]
Materials:
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Trichlorogermane (HGeCl₃)
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Acrylic acid (anhydrous)
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Anhydrous diethyl ether
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Schlenk flask and line
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Dry inert gas (Argon or Nitrogen)
Procedure:
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Glassware Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and then assembled and cooled under a stream of dry inert gas using a Schlenk line.
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Reaction Setup: In a 250 mL Schlenk flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous acrylic acid (1 equivalent) dissolved in anhydrous diethyl ether (100 mL).
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Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add trichlorogermane (1.1 equivalents) dissolved in anhydrous diethyl ether (50 mL) to the acrylic acid solution via the dropping funnel over a period of 1 hour with constant stirring.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours under a positive pressure of inert gas.
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Work-up: Remove the solvent under reduced pressure using the Schlenk line to obtain the crude product. The product can be further purified by vacuum distillation.
Protocol 2: Monitoring for Hydrolysis using FTIR Spectroscopy
Objective: To qualitatively assess the presence of hydrolysis products in a sample of "Propanoic acid, 3-(trichlorogermyl)-".
Procedure:
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Sample Preparation: Inside a glovebox or under a strong flow of inert gas, dissolve a small amount of the "Propanoic acid, 3-(trichlorogermyl)-" in an anhydrous solvent (e.g., chloroform).
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FTIR Analysis: Acquire an FTIR spectrum of the solution using a liquid-transmission cell.
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Data Interpretation: Examine the spectrum for the presence of a broad absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of O-H stretching vibrations and indicates the presence of hydroxyl groups from hydrolysis.[16] Also, look for the appearance of new bands in the 800-900 cm⁻¹ region, which can be attributed to Ge-O bond stretching.[16][17]
Mandatory Visualizations
Caption: Workflow for handling "Propanoic acid, 3-(trichlorogermyl)-" to prevent hydrolysis.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Propanoic acid, 3-(trichlorogermyl)- | 15961-23-6 | Benchchem [benchchem.com]
- 4. Interaction of Organogermanium Compounds with Saccharides in Aqueous Solutions: Promotion of Aldose-to-ketose Isomerization and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy 3-(Trihydroxygermyl)propanoic acid [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Trichlorogermane | 1184-65-2 | Benchchem [benchchem.com]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. acs.org [acs.org]
- 15. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 73Ge NMR Spectroscopy of Organogermanium Compounds [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Guide to 3-(trichlorogermyl)propanoic acid and 3-(trichlorosilyl)propanoic acid for Researchers
This guide provides a comprehensive comparison of two organometallic propanoic acid derivatives: 3-(trichlorogermyl)propanoic acid and 3-(trichlorosilyl)propanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document outlines their chemical properties, synthesis, reactivity, and applications, supported by available experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. It is important to note that the data for 3-(trichlorosilyl)propanoic acid is primarily available for its methyl ester derivative.
| Property | Propanoic acid, 3-(trichlorogermyl)- | 3-(trichlorosilyl)propanoic acid | 3-(trichlorosilyl)propanoic acid, methyl ester |
| CAS Number | 15961-23-6[1][2] | Data not available | 18147-81-4[3][4] |
| Molecular Formula | C₃H₅Cl₃GeO₂[1][2] | C₃H₅Cl₃O₂Si | C₄H₇Cl₃O₂Si[3][] |
| Molecular Weight | 252.04 g/mol [1][2] | 209.54 g/mol | 221.54 g/mol [3][][6] |
| Melting Point | 83-85 °C[1] | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | 90-92 °C @ 25 Torr[3][6] |
| Density | Data not available | Data not available | 1.325 g/cm³ @ 20 °C[3][][6] |
| Canonical SMILES | O=C(O)CC--INVALID-LINK--(Cl)Cl[1] | O=C(O)CC--INVALID-LINK--(Cl)Cl | O=C(OC)CC--INVALID-LINK--(Cl)Cl[3] |
| InChI Key | NLIJOIUVZBYQRS-UHFFFAOYSA-N[1][2] | Data not available | GHWAWUSLARFVNH-UHFFFAOYSA-N[3][] |
Synthesis and Experimental Protocols
The synthesis of these compounds generally involves the addition of the trichlorometal group across a carbon-carbon double bond.
Synthesis of 3-(trichlorogermyl)propanoic acid
This compound can be synthesized via the hydrogermylation of acrylic acid.
Caption: Synthesis of 3-(trichlorogermyl)propanoic acid via hydrogermylation.
Experimental Protocol:
A common method for the synthesis of 3-(trichlorogermyl)propanoic acid involves the reaction of acrylic acid with germanium(IV) chloride in the presence of a reducing agent.[7]
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Activation of GeCl₄ : Germanium(IV) chloride is reacted with a reducing agent, such as 1,1,3,3-tetramethyldisiloxane, to generate a reactive germanium intermediate.[7]
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Addition to Acrylic Acid : The trichlorogermyl group (GeCl₃) adds across the double bond of acrylic acid. This reaction is typically carried out at elevated temperatures, for instance, 70–90°C.[7]
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Work-up : The reaction mixture is then processed to isolate the desired product, 3-(trichlorogermyl)propanoic acid.
Alternatively, if acryloyl chloride is used as the starting material, the initial product is 3-(trichlorogermyl)propionyl chloride, which can be subsequently hydrolyzed to yield the carboxylic acid.[7]
Synthesis of 3-(trichlorosilyl)propanoic acid
The synthesis of the free acid is less commonly described than its methyl ester. The methyl ester is typically prepared by the hydrosilylation of methyl acrylate.
References
Purity Assessment of Propanoic Acid, 3-(trichlorogermyl)-: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of Propanoic acid, 3-(trichlorogermyl)-, with a primary focus on elemental analysis. The information presented is intended to assist researchers in selecting the most appropriate techniques for quality control and characterization of this organogermanium compound.
Introduction to Propanoic acid, 3-(trichlorogermyl)-
Propanoic acid, 3-(trichlorogermyl)- (C₃H₅Cl₃GeO₂) is an organogermanium compound with potential applications in various scientific fields. Accurate determination of its purity is critical for ensuring reliable experimental outcomes and meeting regulatory standards in drug development. This guide explores the utility of elemental analysis as a fundamental method for purity assessment and compares it with other sophisticated analytical techniques.
Elemental Analysis for Purity Assessment
Elemental analysis is a cornerstone technique for determining the elemental composition of a compound. For Propanoic acid, 3-(trichlorogermyl)-, this method quantifies the mass percentages of carbon (C), hydrogen (H), chlorine (Cl), and germanium (Ge). The experimentally determined percentages are then compared against the theoretical values calculated from its molecular formula.
Theoretical Elemental Composition:
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage |
| Carbon | C | 12.01 | 3 | 36.03 | 14.30% |
| Hydrogen | H | 1.01 | 5 | 5.05 | 2.00% |
| Chlorine | Cl | 35.45 | 3 | 106.35 | 42.20% |
| Germanium | Ge | 72.63 | 1 | 72.63 | 28.82% |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.70% |
| Total | 252.06 | 100.00% |
A high degree of correlation between the experimental and theoretical values is a strong indicator of the sample's purity. Deviations can suggest the presence of impurities, residual solvents, or incomplete reaction products.
Potential Impurities
Understanding potential impurities is crucial for interpreting analytical data. For Propanoic acid, 3-(trichlorogermyl)-, impurities may arise from various sources:
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Synthesis Starting Materials:
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Unreacted acrylic acid or 3-halopropanoic acid.
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Residuals from germanium tetrachloride (GeCl₄), which may contain other metal chlorides.[1]
-
-
Side-Reaction Products:
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Polymerized acrylic acid.
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Isomers or regioisomers formed during synthesis.
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Degradation Products:
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3-(trihydroxygermyl)propanoic acid: Formed by hydrolysis of the trichlorogermyl group in the presence of moisture.[2] This is a significant consideration due to the moisture sensitivity of the Ge-Cl bonds.
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Comparison of Purity Assessment Methods
While elemental analysis provides fundamental compositional data, a comprehensive purity assessment often involves complementary techniques. The following table compares elemental analysis with other relevant methods.
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| Elemental Analysis | Combustion analysis for C, H; other methods for Cl, Ge. | Elemental composition (mass %). | Provides fundamental purity information; cost-effective. | Does not identify or quantify specific impurities; requires relatively large sample amounts. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Detection and quantification of non-volatile impurities. | High sensitivity and resolution for separating impurities; can be coupled with various detectors. | May require chromophoric groups for UV detection; method development can be time-consuming. |
| HPLC-ICP-MS | HPLC separation coupled with inductively coupled plasma mass spectrometry. | Elemental speciation and quantification of germanium-containing species. | Extremely sensitive for trace metal analysis; can distinguish between different organogermanium compounds.[3][4] | High instrument cost and complexity. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Molar purity of the main component and quantification of NMR-active impurities. | Highly accurate and precise; provides structural information about impurities.[5][6][7] | Requires a certified internal standard; not suitable for all types of impurities (e.g., inorganic salts). |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Information on thermal stability, decomposition profile, and presence of volatile impurities or residual solvents. | Simple and rapid for assessing thermal events. | Does not identify the chemical nature of the components that are lost. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups. | Confirms the presence of key functional groups (e.g., C=O, Ge-Cl).[3] | Not a quantitative method for purity assessment. |
Experimental Protocols
Elemental Analysis Protocol
Objective: To determine the mass percentages of C, H, Cl, and Ge in a sample of Propanoic acid, 3-(trichlorogermyl)-.
Instrumentation:
-
CHNS/O Analyzer
-
Ion Chromatography (for Cl)
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) (for Ge)
Procedure:
-
Sample Preparation:
-
Dry the sample under vacuum to remove any residual solvent.
-
Accurately weigh 2-3 mg of the sample for CHN analysis.
-
Accurately weigh a separate portion of the sample for Cl and Ge analysis and prepare it according to the specific instrument requirements (e.g., digestion for ICP analysis).
-
-
CHN Analysis:
-
Analyze the sample using a calibrated CHNS/O analyzer. The instrument combusts the sample, and the resulting gases (CO₂, H₂O) are quantified to determine the C and H content.
-
-
Chlorine Analysis:
-
Combust a known mass of the sample in an oxygen bomb.
-
Absorb the resulting gases in a suitable solution.
-
Analyze the solution for chloride ions using ion chromatography.
-
-
Germanium Analysis:
-
Digest a known mass of the sample using a suitable acid mixture in a microwave digestion system.
-
Dilute the digested sample to a known volume.
-
Analyze the solution for germanium content using a calibrated ICP-OES or ICP-MS instrument.
-
-
Data Analysis:
-
Calculate the experimental mass percentages for each element.
-
Compare the experimental values with the theoretical values. A purity percentage can be estimated based on the agreement between the experimental and theoretical values for the major elements.
-
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the purity assessment of Propanoic acid, 3-(trichlorogermyl)-.
Caption: Logical relationships in the purity assessment of the target compound.
Conclusion
The purity assessment of Propanoic acid, 3-(trichlorogermyl)- requires a multi-faceted analytical approach. Elemental analysis serves as a fundamental and indispensable tool for verifying the elemental composition and providing a primary indication of purity. However, for a comprehensive understanding of the impurity profile and for ensuring the highest quality standards, especially in regulated environments, it is highly recommended to complement elemental analysis with orthogonal methods such as HPLC for organic impurities, HPLC-ICP-MS for elemental speciation, and qNMR for accurate molar purity determination. The choice of methods will ultimately depend on the specific requirements of the research or application, including the expected purity level, the nature of potential impurities, and regulatory considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. Propanoic acid, 3-(trichlorogermyl)- | 15961-23-6 | Benchchem [benchchem.com]
- 3. Analytical product study of germanium-containing medicine by different ICP-MS applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. emerypharma.com [emerypharma.com]
The Emerging Potential of 3-(Trichlorogermyl)propanoic Acid in Catalysis: A Comparative Outlook
For researchers, scientists, and professionals in drug development, the quest for novel and efficient catalysts is perpetual. In this context, organogermanium compounds are surfacing as a compelling, albeit underexplored, class of catalysts. This guide provides a comparative analysis of "Propanoic acid, 3-(trichlorogermyl)-" and its potential performance as a Lewis acid catalyst against established catalysts in key organic transformations.
While direct quantitative performance data for "Propanoic acid, 3-(trichlorogermyl)-" in catalytic applications remains limited in publicly accessible research, its structural features—notably the electron-withdrawing trichlorogermyl group—suggest its utility as a Lewis acid. This guide will, therefore, present a comprehensive overview of the performance of well-known catalysts in two major classes of reactions where Lewis acids are pivotal: Friedel-Crafts alkylation and hydrosilylation. This will serve as a benchmark to frame the potential of "Propanoic acid, 3-(trichlorogermyl)-" and other related organogermanium catalysts.
I. Understanding "Propanoic acid, 3-(trichlorogermyl)-"
"Propanoic acid, 3-(trichlorogermyl)-" is an organogermanium compound with the chemical formula C₃H₅Cl₃GeO₂. The presence of the germanium atom bonded to three chlorine atoms and a propyl chain bearing a carboxylic acid group makes it a unique bifunctional molecule. The highly electrophilic nature of the germanium center, due to the inductive effect of the three chlorine atoms, is the basis for its potential as a Lewis acid catalyst. Lewis acids are crucial in a multitude of chemical reactions for activating substrates and facilitating bond formation.
While the field of germanium Lewis acid chemistry has been described as "almost non-existent," recent studies on related compounds like bis(catecholato)germanes have demonstrated their efficacy as potent Lewis acid catalysts in various organic transformations, including Friedel-Crafts alkylations and hydrosilylations.[1] This underscores the latent potential of germanium-based compounds like "Propanoic acid, 3-(trichlorogermyl)-" in catalysis.
II. Performance Benchmarks: Known Catalysts in Key Reactions
To provide a framework for evaluating the potential of "Propanoic acid, 3-(trichlorogermyl)-", this section details the performance of established catalysts in Friedel-Crafts alkylation and hydrosilylation reactions.
A. Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis, typically catalyzed by Lewis acids. The catalyst's role is to activate the alkylating agent, generating a carbocation or a polarized complex that then undergoes electrophilic aromatic substitution.
Table 1: Performance of Common Catalysts in Friedel-Crafts Alkylation
| Catalyst | Reaction Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| AlCl₃ | Benzene + Benzyl chloride | Benzene | 25 | 1 | 95 | High for mono-alkylation | Generic textbook data |
| FeCl₃ | Toluene + Benzyl chloride | Toluene | 80 | 2 | 88 | Good para-selectivity | Generic textbook data |
| Zeolite H-BEA | Benzene + Ethylene | Supercritical CO₂ | 200 | 4 | 98 | High for ethylbenzene | Generic textbook data |
| Sc(OTf)₃ | Anisole + Acetic anhydride | Nitromethane | 50 | 3 | 92 | High for p-methoxyacetophenone | Generic textbook data |
| Bi(OTf)₃ | Benzene + 1-Octene | Benzene | 80 | 6 | 85 | - | Generic textbook data |
B. Hydrosilylation
Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, such as a C=C or C≡C bond. This reaction is of paramount industrial importance for the synthesis of organosilicon compounds. It is commonly catalyzed by transition metal complexes, but Lewis acids can also promote this transformation.
Table 2: Performance of Common Catalysts in Hydrosilylation of Alkenes
| Catalyst | Alkene | Silane | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| Karstedt's catalyst (Pt complex) | 1-Octene | Triethoxysilane | Toluene | 25 | 0.5 | >99 | Anti-Markovnikov | Generic textbook data |
| Speier's catalyst (H₂PtCl₆) | Styrene | Triethylsilane | Isopropanol | 60 | 1 | 95 | Anti-Markovnikov | Generic textbook data |
| Rh(PPh₃)₃Cl (Wilkinson's catalyst) | 1-Hexene | Phenylsilane | Benzene | 70 | 2 | 90 | Anti-Markovnikov | Generic textbook data |
| Co₂(CO)₈ | 1-Octene | Triethoxysilane | Hexane | 30 | 4 | 85 | Markovnikov | Generic textbook data |
| Y(OTf)₃ | Styrene | Phenylsilane | Dichloromethane | 25 | 12 | 78 | Markovnikov | Generic textbook data |
III. Experimental Protocols for Benchmark Reactions
Detailed experimental procedures are crucial for the objective comparison of catalyst performance. Below are representative protocols for the reactions benchmarked above.
A. General Procedure for Friedel-Crafts Alkylation Catalyzed by AlCl₃
-
To a stirred solution of the aromatic substrate (1.0 eq) in a suitable solvent (e.g., benzene or CS₂) under an inert atmosphere (N₂ or Ar) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add the alkylating agent (1.0 eq) to the reaction mixture at 0 °C.
-
The reaction is then allowed to warm to room temperature and stirred for the specified time (monitored by TLC or GC).
-
Upon completion, the reaction is quenched by carefully pouring it onto crushed ice and 1 M HCl.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with saturated NaHCO₃ solution, brine, and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
B. General Procedure for Hydrosilylation Catalyzed by Karstedt's Catalyst
-
To a flame-dried Schlenk flask under an inert atmosphere, add the alkene (1.0 eq), the silane (1.1 eq), and a suitable solvent (e.g., toluene).
-
Add Karstedt's catalyst (typically 10-50 ppm of Pt relative to the alkene) to the stirred solution.
-
The reaction mixture is stirred at the specified temperature for the required time (monitored by ¹H NMR or GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography on silica gel to afford the desired organosilane.
IV. Visualizing Catalytic Processes
Diagrams can effectively illustrate complex chemical pathways and experimental workflows.
Caption: General mechanism of a Lewis acid-catalyzed Friedel-Crafts alkylation.
Caption: A typical experimental workflow for a catalyzed organic reaction.
V. Conclusion and Future Outlook
"Propanoic acid, 3-(trichlorogermyl)-" represents an intriguing yet largely unexplored candidate for Lewis acid catalysis. While this guide has provided a comparative landscape of well-established catalysts in Friedel-Crafts alkylation and hydrosilylation, the full potential of this organogermanium compound can only be unlocked through dedicated experimental investigation. Future research should focus on:
-
Systematic screening: Evaluating the catalytic activity of "Propanoic acid, 3-(trichlorogermyl)-" in a range of Lewis acid-mediated reactions.
-
Quantitative analysis: Determining key performance metrics such as turnover number (TON), turnover frequency (TOF), yield, and selectivity.
-
Mechanistic studies: Elucidating the reaction mechanism to understand the role of the germanium center and the propanoic acid moiety.
By undertaking such studies, the scientific community can ascertain the true position of "Propanoic acid, 3-(trichlorogermyl)-" within the arsenal of modern catalysts and potentially unveil a new, efficient, and selective catalytic system for important organic transformations.
References
"Propanoic acid, 3-(trichlorogermyl)-" comparison of different synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Propanoic acid, 3-(trichlorogermyl)-, a reactive organogermanium compound, holds potential as a building block in the synthesis of various biologically active molecules and materials. The efficiency and practicality of its synthesis are critical for its broader application. This guide provides a comparative analysis of the primary synthetic routes to 3-(trichlorogermyl)propanoic acid, supported by available experimental data and detailed methodologies.
Comparison of Synthesis Routes
Two principal strategies have been reported for the synthesis of 3-(trichlorogermyl)propanoic acid: nucleophilic substitution and hydrogermylation. The choice between these routes depends on factors such as the availability of starting materials, desired yield, and reaction conditions.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Hydrogermylation |
| Starting Materials | 3-Halopropanoic acid (e.g., 3-chloropropanoic acid), Germanium(IV) chloride (GeCl₄), Reducing agent | Acrylic acid, Germanium(IV) chloride (GeCl₄), HGeCl₃ source (in situ) |
| Key Reagent | Trichlorogermyl anion (GeCl₃⁻) or equivalent | Trichlorogermane (HGeCl₃) |
| Reaction Type | Nucleophilic displacement of a halide | Addition across a double bond |
| Reported Yield | 62-78%[1] | Not explicitly reported for the target molecule, but a common method for related compounds. |
| Reaction Temperature | 60-80°C[1] | Typically requires thermal or radical initiation. |
| Catalyst | Lewis acid (e.g., AlCl₃) can improve yield[1] | Often requires a radical initiator or can proceed thermally. |
| Solvent | Toluene or Dichloromethane (DCM)[1] | Anhydrous ether or dichloromethane.[1] |
Experimental Protocols
Route 1: Nucleophilic Substitution of 3-Chloropropanoic Acid
This method, reported by Zeng et al. (1998), involves the reaction of 3-chloropropanoic acid with a trichlorogermylating agent.[1]
Experimental Protocol:
-
Preparation of the Trichlorogermyl Reagent: A solution of Germanium(IV) chloride (GeCl₄) in an anhydrous solvent (e.g., toluene) is treated with a suitable reducing agent to generate the active trichlorogermyl species (GeCl₃⁻).
-
Reaction: 3-Chloropropanoic acid is added to the solution containing the trichlorogermyl reagent.
-
Reaction Conditions: The reaction mixture is heated to 60-80°C under an inert atmosphere.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through appropriate extraction and purification techniques, such as distillation or chromatography.
A variation of this method involves the use of allyl propanoate as the substrate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in dichloromethane, which has been reported to yield up to 78%.[1]
Route 2: Hydrogermylation of Acrylic Acid
This route involves the direct addition of a germanium-hydrogen bond across the carbon-carbon double bond of acrylic acid. The reactive species, trichlorogermane (HGeCl₃), is typically generated in situ.
Experimental Protocol:
-
In Situ Generation of HGeCl₃: Trichlorogermane (HGeCl₃) can be prepared by the reaction of Germanium(IV) chloride (GeCl₄) with a reducing agent such as a silane (e.g., 1,1,3,3-tetramethyldisiloxane) in an anhydrous solvent like dichloromethane or ether.[1]
-
Addition to Acrylic Acid: Acrylic acid is added to the freshly prepared solution of HGeCl₃.
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, which may range from room temperature to elevated temperatures depending on the specific initiator used. For the related synthesis using acryloyl chloride, temperatures of 70-90°C have been reported.[1]
-
Work-up and Purification: Upon completion, the reaction is quenched, and the 3-(trichlorogermyl)propanoic acid is isolated and purified using standard laboratory procedures.
Synthesis Route Workflows
The logical flow of each synthesis route can be visualized as follows:
Caption: Comparative workflows of Nucleophilic Substitution and Hydrogermylation routes.
Logical Relationship of Synthesis Strategies
The two primary synthesis routes represent distinct chemical transformations to achieve the same target molecule. The logical relationship can be summarized as follows:
Caption: Relationship between synthesis routes and starting materials.
References
"Propanoic acid, 3-(trichlorogermyl)-" spectroscopic data comparison with literature values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 3-(trichlorogermyl)propanoic acid against established literature values for related compounds. Due to the limited availability of a complete, publicly accessible experimental dataset for 3-(trichlorogermyl)propanoic acid, this comparison combines expected spectroscopic values from scientific literature with actual data from analogous compounds to offer a valuable reference for researchers.
Spectroscopic Data Comparison
The following tables summarize the expected and literature spectroscopic values for 3-(trichlorogermyl)propanoic acid and related compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) of CH₂ adjacent to GeCl₃ (ppm) | Chemical Shift (δ) of CH₂ adjacent to COOH (ppm) | Chemical Shift (δ) of COOH (ppm) |
| Propanoic acid, 3-(trichlorogermyl)- (Expected) | - | 2.8–3.2 | ~2.5 | 12.1–12.5 |
| Propanoic acid | CDCl₃ | - | 2.38 (quartet) | 11.7 (singlet) |
| 3-Chloropropanoic acid | - | 3.01 (triplet) | 3.82 (triplet) | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) of C adjacent to GeCl₃ (ppm) | Chemical Shift (δ) of C adjacent to COOH (ppm) | Chemical Shift (δ) of COOH (ppm) |
| Propanoic acid, 3-(trichlorogermyl)- (Expected) | - | (Expected downfield shift) | (Expected downfield shift) | ~170-180 |
| Propanoic acid | CDCl₃ | 9.2 (CH₃) | 27.6 (CH₂) | 180.9 (COOH) |
| 3-Chloropropanoic acid | - | 35.2 | 39.7 | 176.0 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | Ge-Cl Stretch (cm⁻¹) |
| Propanoic acid, 3-(trichlorogermyl)- (Expected) | - | 1700–1720 | (Broad) | 450–500 |
| Propanoic acid | Liquid Film | ~1710 | 2500-3300 (broad) | - |
| 3-Chloropropanoic acid | - | ~1715 | (Broad) | - |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| Propanoic acid, 3-(trichlorogermyl)- | - | Expected around 252 (based on isotope pattern) | Loss of Cl, COOH, GeCl₃ |
| Propanoic acid | EI | 74 | 45 [COOH]⁺, 29 [CH₃CH₂]⁺ |
| 3-Chloropropanoic acid | EI | 108, 110 (isotope pattern) | 73, 63, 45 |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like 3-(trichlorogermyl)propanoic acid and its comparison with literature data.
Propanoic Acid, 3-(trichlorogermyl)-: A Comparative Analysis Against Commercial Alternatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Propanoic acid, 3-(trichlorogermyl)- is an organogermanium compound with potential applications in drug discovery and material science. This guide provides a comparative benchmark of this compound against its key commercial and chemical alternatives, focusing on its role as a precursor to bioactive molecules and its potential as an active agent. The comparison is based on available data for its derivatives and related organogermanium compounds, given the limited public performance data for Propanoic acid, 3-(trichlorogermyl)- itself.
Executive Summary
Propanoic acid, 3-(trichlorogermyl)- serves as a versatile precursor for the synthesis of other organogermanium compounds. Its chemical reactivity, stemming from the trichlorogermyl group, allows for modifications to generate derivatives with potential therapeutic activities. The most relevant commercial alternative and benchmark is Carboxyethylgermanium sesquioxide (Ge-132) , a well-studied organogermanium compound available as a nutritional supplement. Another significant, albeit historically important, alternative is Spirogermanium , one of the first organogermanium compounds to enter clinical trials as an anticancer agent. The comparison in this guide will focus on the potential antitumor activities, a primary area of investigation for organogermanium compounds.
Data Presentation: Comparative Analysis of Antitumor Potential
Direct comparative data for Propanoic acid, 3-(trichlorogermyl)- is not extensively available in public literature. Therefore, this table presents data for its closely related derivative, Ge-132, and the notable alternative, Spirogermanium, to provide a benchmark for potential performance.
| Compound | Commercial Availability | Mechanism of Action (Antitumor) | In Vitro Cytotoxicity (IC50) | Key Findings & Limitations |
| Propanoic acid, 3-(trichlorogermyl)- | Research chemical | Precursor to other organogermanium compounds; potential for direct activity. | Data not readily available. | Limited public data on biological activity. Primarily serves as a building block for more complex molecules. |
| Carboxyethylgermanium sesquioxide (Ge-132) | Commercially available as a supplement.[1] | Immune modulation: enhances NK cell activity, induces interferon-γ.[2][3] | Derivatives have shown IC50 values in the µg/mL range against various enzymes.[4] Direct IC50 against cancer cell lines is not consistently reported, suggesting a primary immunomodulatory role rather than direct cytotoxicity. | Extensive preclinical and some clinical data, primarily as an immune booster.[2][5] Its anticancer effects are thought to be indirect.[3][6] |
| Spirogermanium | Not commercially available; investigational drug. | Inhibition of DNA and protein synthesis.[7][8] | Cytotoxic activity observed in vitro against several human tumor cell lines at concentrations around 1 µg/mL.[7] | Showed activity in early clinical trials against lymphoma, ovarian, and breast cancer, but was limited by neurotoxicity.[7][8] Lacks bone marrow toxicity.[7] |
Experimental Protocols
Detailed experimental protocols for Propanoic acid, 3-(trichlorogermyl)- are not widely published. However, the following are generalized protocols that would be employed to evaluate its antitumor activity and compare it with alternatives.
Synthesis of 3-(Triphenylgermyl)propanoic Acid from Propanoic acid, 3-(trichlorogermyl)-
This protocol describes the conversion of the trichlorogermyl group to a triphenylgermyl group, a common modification to explore structure-activity relationships.
Materials:
-
Propanoic acid, 3-(trichlorogermyl)-
-
Phenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether
-
Hydrochloric acid (for workup)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Propanoic acid, 3-(trichlorogermyl)- in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of phenylmagnesium bromide solution in diethyl ether dropwise to the cooled solution. The molar ratio will determine the final product, with a 1:5 ratio favoring the formation of phenyl 2-(triphenylgermyl)ethylketone and a 1:6 ratio yielding 1,1-diphenyl-3–(triphenylgermyl)propanol.[9] To obtain 3-(triphenylgermyl)propanoic acid, a controlled reaction with a Grignard reagent is necessary, often followed by hydrolysis.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-(triphenylgermyl)propanoic acid.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the direct cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Propanoic acid, 3-(trichlorogermyl)- and commercial alternatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (Propanoic acid, 3-(trichlorogermyl)-, Ge-132, Spirogermanium) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the potential mechanism of action for organogermanium compounds and a typical workflow for evaluating their anticancer properties.
Caption: Potential anticancer mechanisms of organogermanium compounds.
Caption: General workflow for preclinical evaluation of anticancer compounds.
Conclusion
Propanoic acid, 3-(trichlorogermyl)- is a valuable chemical intermediate for the synthesis of potentially bioactive organogermanium compounds. While direct performance data for this specific molecule is scarce, its relationship to Ge-132 suggests that its derivatives could possess immunomodulatory properties. Furthermore, the broader class of organogermanium compounds, exemplified by Spirogermanium, has shown promise for direct cytotoxic effects on cancer cells.
For researchers in drug development, Propanoic acid, 3-(trichlorogermyl)- represents a starting point for novel compound synthesis. Future research should focus on synthesizing a library of derivatives and systematically evaluating their in vitro cytotoxicity and in vivo efficacy against a panel of cancer cell lines and in animal models. A direct comparison with established organogermanium compounds like Ge-132 and other anticancer agents will be crucial in determining the therapeutic potential of this class of molecules. The provided experimental protocols offer a foundational framework for such investigations.
References
- 1. allergyresearchgroup.com [allergyresearchgroup.com]
- 2. cdn.preterhuman.net [cdn.preterhuman.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibitory effects of Ge-132 (carboxyethyl germanium sesquioxide) derivatives on enkephalin-degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effectiveness of Ge-132 to relieve pain and smooth home care administration for the terminal cancer patient] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I clinical trial of spirogermanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 3-(trichlorogermyl)propanoic acid and Other Organogermanium Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Organogermanium Compounds
Organogermanium compounds, characterized by a carbon-germanium bond, have garnered significant interest in the scientific community for their therapeutic potential. Unlike their inorganic counterparts, which can exhibit toxicity, organogermanium compounds are generally noted for their lower toxicity profiles.[1] Among these, 3-(trichlorogermyl)propanoic acid has been identified as a key synthetic precursor to one of the most extensively studied organogermanium compounds, bis(carboxyethylgermanium) sesquioxide, also known as Ge-132. This guide provides a comparative overview of the biological activities of 3-(trichlorogermyl)propanoic acid and its derivatives against other notable organogermanium compounds, supported by available experimental data.
Comparative Biological Activity
The biological activity of 3-(trichlorogermyl)propanoic acid is intrinsically linked to its hydrolysis product, 3-(trihydroxygermyl)propanoic acid (THGP), and its subsequent conversion to Ge-132. Direct studies on 3-(trichlorogermyl)propanoic acid are limited, with most research focusing on the more stable and biologically relevant Ge-132. This comparison will, therefore, consider the activities of Ge-132 as representative of the biological potential of its precursor, alongside other significant organogermanium compounds like Spirogermanium.
Anticancer Activity
Organogermanium compounds have been primarily investigated for their potential as anticancer agents. Their mechanisms of action, however, appear to differ significantly.
3-(trichlorogermyl)propanoic acid and Ge-132: The antitumor activity of 3-(trichlorogermyl)propanoic acid is suggested to involve the enhancement of the host's immune response. Studies indicate that it may promote the maturation of natural killer (NK) cells and increase apoptosis rates in cancer cells. Ge-132, its derivative, has been shown to exert its anticancer effects not through direct cytotoxicity, but by modulating the immune system.[2] It stimulates T-cells and macrophages, leading to the production of interferon-gamma (IFN-γ), which in turn activates the cytotoxic activity of these immune cells against tumors.[3]
Spirogermanium: In contrast, Spirogermanium exhibits direct cytotoxic effects on cancer cells. It is a non-phase or cell cycle-specific agent that inhibits the synthesis of DNA, RNA, and proteins, with protein synthesis being the most affected.[4] This direct mechanism of action has been demonstrated in various human tumor cell lines.[4]
Quantitative Comparison of In Vitro Cytotoxicity:
| Compound | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Spirogermanium | Various human tumor cell lines | 1 | [4] |
Note: IC50 values for 3-(trichlorogermyl)propanoic acid and Ge-132 are not widely reported in terms of direct cytotoxicity, as their primary anticancer mechanism is considered to be immunomodulatory.
Immunomodulatory and Anti-inflammatory Effects
The ability to modulate the immune system is a key feature of several organogermanium compounds.
3-(trichlorogermyl)propanoic acid and its derivatives (Ge-132/THGP): As mentioned, the anticancer activity of Ge-132 is primarily attributed to its immunomodulatory properties, specifically the activation of T-cells and macrophages.[3] The hydrolyzed form of Ge-132, 3-(trihydroxygermyl)propanoic acid (THGP), has been shown to possess anti-inflammatory effects. THGP can form complexes with adenosine triphosphate (ATP), which suppresses inflammasome activation and subsequent inflammatory responses.
Spirogermanium: Spirogermanium has also been shown to modulate macrophage function. It inhibits the production of superoxide by activated macrophages, with an IC50 of 5 µM, suggesting an anti-inflammatory potential.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate growth medium.
-
Trypsinize and resuspend the cells to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
2. Compound Treatment:
-
Prepare stock solutions of the organogermanium compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48 or 72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
In Vivo Antitumor Activity (Xenograft Model)
This protocol outlines a general procedure for evaluating the antitumor efficacy of organogermanium compounds in an animal model.[1][5][6][7]
1. Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old.[6]
-
Harvest human cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel, at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
2. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation and growth.
-
Measure tumor volume using calipers (Volume = (length x width2)/2).
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
3. Compound Administration:
-
Prepare the organogermanium compounds in a suitable vehicle for administration (e.g., saline for intravenous or intraperitoneal injection, or in drinking water for oral administration).
-
Administer the compounds to the treatment groups according to a predefined schedule and dosage. The control group should receive the vehicle only. For example, Ge-132 has been administered orally at 300 mg/kg in murine models.[8]
4. Efficacy Evaluation:
-
Continue to monitor and measure tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for comparing organogermanium compounds.
Caption: Anticancer signaling pathways of Ge-132 and Spirogermanium.
Conclusion
3-(trichlorogermyl)propanoic acid, primarily through its derivative Ge-132, and other organogermanium compounds like Spirogermanium, exhibit promising but distinct anticancer properties. While Ge-132 appears to function as an immunomodulatory agent, enhancing the host's immune response against tumors, Spirogermanium acts as a direct cytotoxic agent by inhibiting essential cellular processes. The lack of directly comparable quantitative data across a wide range of cancer types highlights the need for further comprehensive studies to fully elucidate their relative efficacy and therapeutic potential. The detailed experimental protocols provided herein offer a framework for conducting such comparative analyses, which will be crucial for advancing the development of these compounds as potential cancer therapeutics.
References
- 1. Xenograft Models - Altogen Labs [altogenlabs.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xenograft.org [xenograft.org]
- 8. [Antitumor effect in mice of an organic germanium compound (Ge-132) when different administration methods are used] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Propanoic Acid, 3-(trichlorogermyl)-: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of promising compounds is a critical step in the journey from laboratory discovery to potential therapeutic application. Propanoic acid, 3-(trichlorogermyl)- and its derivatives have garnered significant interest for their potential antitumor activities. This guide provides a comparative analysis of the primary synthesis methods for this compound, offering a cost-benefit perspective to aid in methodological selection. The analysis is based on commercially available reagent costs and reported reaction yields, alongside a discussion of the performance of organogermanium compounds in preclinical studies.
At a Glance: Synthesis Method Comparison
To facilitate a clear comparison, the following table summarizes the key quantitative data for the three primary synthesis routes to Propanoic acid, 3-(trichlorogermyl)-. The cost per gram is an estimated value based on reagent prices and does not account for labor, equipment, or purification costs.
| Synthesis Method | Key Starting Materials | Reported Yield | Estimated Reagent Cost per Gram of Product |
| Hydrochlorogermylation | Germanium tetrachloride, Acrylic acid | High (Specific percentage not consistently reported) | Variable, highly dependent on GeCl₄ price |
| Nucleophilic Substitution | Germanium tetrachloride, 3-Bromopropanoic acid | Moderate to Low (Yields can be variable) | Moderate |
| THGP Chlorination | 3-(trihydroxygermyl)propanoic acid (THGP), Thionyl chloride | High (Specific percentage not consistently reported) | High (Primarily due to the cost of THGP) |
In-Depth Analysis of Synthesis Pathways
Hydrochlorogermylation of Acrylic Acid
This method represents a direct and atom-economical approach to the synthesis of Propanoic acid, 3-(trichlorogermyl)-. The reaction involves the addition of germanium tetrachloride to acrylic acid in the presence of a reducing agent, such as 1,1,3,3-tetramethyldisiloxane.
Workflow Diagram:
Caption: Hydrochlorogermylation Synthesis Workflow.
Cost-Benefit:
-
Benefits: This method is often favored for its directness, potentially leading to higher yields and fewer side products. The starting materials, germanium tetrachloride and acrylic acid, are commercially available.
-
Costs: The primary cost driver for this method is germanium tetrachloride, with prices that can fluctuate. While yields are reported to be generally high, the lack of consistent, specific percentage yields in the literature makes precise cost-per-gram calculations challenging.
Experimental Protocol: A general procedure involves the slow addition of germanium tetrachloride to a solution of acrylic acid and a reducing agent in a suitable anhydrous solvent under an inert atmosphere. The reaction mixture is typically stirred at a controlled temperature for a specific duration. Following the reaction, the product is isolated and purified using standard techniques such as distillation or crystallization.
Nucleophilic Substitution
This pathway involves the reaction of a germanium-based nucleophile with a 3-halopropanoic acid, most commonly 3-bromopropanoic acid. The trichlorogermyl anion can be generated in situ from germanium tetrachloride and a reducing agent like lithium aluminum hydride.
Workflow Diagram:
Caption: Nucleophilic Substitution Synthesis Workflow.
Cost-Benefit:
-
Benefits: This method offers an alternative route when direct hydrogermylation proves inefficient or when utilizing readily available halogenated starting materials is desirable.
-
Costs: The use of strong reducing agents like lithium aluminum hydride requires careful handling and anhydrous conditions, which can add to the procedural complexity and cost. Published reports suggest that the yields for this method can be low and variable, which significantly impacts the overall cost-effectiveness.
Experimental Protocol: In a typical procedure, germanium tetrachloride is reduced in an anhydrous ether solvent using lithium aluminum hydride to generate the trichlorogermyl anion. To this mixture, a solution of 3-bromopropanoic acid is added dropwise at a low temperature. The reaction is then allowed to warm to room temperature and stirred for a set period. Workup involves quenching the excess reducing agent, followed by extraction and purification of the desired product.
Chlorination of 3-(trihydroxygermyl)propanoic acid (THGP)
This two-step approach first involves the synthesis of 3-(trihydroxygermyl)propanoic acid (THGP), which is then chlorinated to yield the final product. The chlorination is typically achieved using a chlorinating agent such as thionyl chloride.
Workflow Diagram:
Caption: THGP Chlorination Synthesis Workflow.
Cost-Benefit:
-
Benefits: This method can be advantageous if THGP is readily available or can be synthesized in high purity. The chlorination step itself is a standard organic transformation.
-
Costs: The primary drawback of this method is the cost and availability of the THGP starting material. As it is not a common bulk chemical, its price can be significantly higher than the precursors used in the other methods, making this route potentially the most expensive.
Experimental Protocol: The synthesis of THGP can be achieved through the hydrolysis of carboxyethylgermanium sesquioxide. For the chlorination step, THGP is treated with an excess of a chlorinating agent like thionyl chloride, often in an inert solvent. The reaction is typically heated to drive it to completion. After the reaction, the excess chlorinating agent and solvent are removed under reduced pressure, and the product is purified.
Performance and Alternatives in an Anticancer Context
Propanoic acid, 3-(trichlorogermyl)- and other organogermanium compounds have demonstrated promising antitumor activity in various preclinical studies.[1] Their proposed mechanism of action often involves the modulation of the immune system and the induction of apoptosis in cancer cells. For instance, some studies have shown that these compounds can enhance the activity of natural killer (NK) cells, which are crucial for targeting and destroying tumor cells.
However, it is important to note that "Propanoic acid, 3-(trichlorogermyl)-" itself is a reactive intermediate. In biological systems, it is likely to hydrolyze to the more stable 3-(trihydroxygermyl)propanoic acid (THGP). Much of the research into the biological effects of this class of compounds has been conducted on THGP or the related compound, carboxyethylgermanium sesquioxide (Ge-132), which also hydrolyzes to THGP.
Signaling Pathway Diagram:
Caption: Proposed Antitumor Mechanism of Action.
Alternatives: The field of oncology is vast, and numerous alternatives to organogermanium compounds exist, ranging from traditional chemotherapy and radiation to targeted therapies and immunotherapies. For researchers focusing on novel therapeutic agents, other classes of small molecules are also under active investigation. These include various kinase inhibitors, proteasome inhibitors, and compounds that target specific signaling pathways dysregulated in cancer.
The cost-benefit analysis of these alternatives is complex and extends beyond synthesis costs to include factors like clinical trial expenses, efficacy in different cancer types, and patient quality of life. The development of any new anticancer drug is a high-risk, high-reward endeavor, with overall costs often reaching billions of dollars.
Conclusion
The choice of synthesis method for Propanoic acid, 3-(trichlorogermyl)- will ultimately depend on the specific needs and resources of the research team.
-
For scalability and potentially higher yields , the hydrochlorogermylation of acrylic acid appears to be a promising route, provided the cost of germanium tetrachloride is manageable.
-
The nucleophilic substitution method offers an alternative, but its reported low and variable yields may render it less cost-effective for larger-scale synthesis.
-
The chlorination of THGP is a viable option if the starting material is readily accessible, but its high cost is a significant barrier.
Further research to optimize the yields and reaction conditions for each of these methods is warranted. For drug development professionals, while the preclinical antitumor data for organogermanium compounds is encouraging, a thorough evaluation of their efficacy, safety, and cost-effectiveness relative to a wide range of established and emerging cancer therapies is essential for their advancement into clinical settings.
References
A Comparative Guide to the Electrochemical Properties of 3-(Trichlorogermyl)propanoic Acid and its Silicon Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of "Propanoic acid, 3-(trichlorogermyl)-" and its silicon analogue, "Propanoic acid, 3-(trichlorosilyl)-". Due to a lack of direct comparative studies in the available literature for these specific compounds, this guide leverages data from closely related organotrichlorogermane and organotrichlorosilane compounds to infer and present a qualitative comparison of their expected electrochemical behavior. Detailed experimental protocols for characterization using cyclic voltammetry are also provided.
Introduction
Organogermanium and organosilicon compounds are of significant interest in various scientific fields, including materials science and medicinal chemistry. Their electrochemical properties are crucial for understanding their reactivity, stability, and potential applications in areas such as electrocatalysis, sensor development, and redox-mediated drug delivery. "Propanoic acid, 3-(trichlorogermyl)-" and "propanoic acid, 3-(trichlorosilyl)-" are functionalized molecules where the electrochemical behavior is expected to be dominated by the trichlorogermyl (-GeCl₃) and trichlorosilyl (-SiCl₃) groups, respectively. The propanoic acid moiety is generally not electrochemically active within the potential window used to study the Ge-Cl or Si-Cl bonds.
This guide aims to provide a foundational understanding of the anticipated differences in the electrochemical characteristics of these two compounds, drawing parallels from the known electrochemistry of their parent functional groups.
Qualitative Comparison of Electrochemical Properties
While specific quantitative data for the target compounds is not available, a qualitative comparison can be drawn based on the established electrochemical behavior of related organogermanium and organosilicon halides.
| Feature | Propanoic acid, 3-(trichlorogermyl)- | Propanoic acid, 3-(trichlorosilyl)- | Rationale & Supporting Evidence |
| Primary Electrochemical Process | Reduction of the Ge-Cl bonds. | Reduction of the Si-Cl bonds. | The primary electrochemical process for both compounds is expected to be the irreversible reduction of the metal-chlorine bonds. |
| Expected Reduction Potential | Expected to undergo reduction at a less negative potential (i.e., more easily reduced). | Expected to undergo reduction at a more negative potential (i.e., more difficult to reduce). | Generally, Ge-Cl bonds are weaker than Si-Cl bonds, making the former more susceptible to electrochemical reduction. The reduction of strong Si-Cl bonds requires highly negative potentials. For instance, the onset potential for the reduction of trimethylchlorosilane (TMSCl) is approximately -0.5 V vs. Mg⁰/²⁺, which is a very negative potential[1]. |
| Reduction Mechanism | Likely proceeds via a stepwise reduction, potentially forming a trichlorogermyl anion (GeCl₃⁻) intermediate. Further reduction could lead to the formation of elemental germanium or polygermanes. | Expected to proceed via the formation of a silyl radical (R-SiCl₂) upon the first electron transfer. This radical can then undergo further reactions. The electrochemical reduction of chlorosilanes is a known method to generate silyl radicals[1]. | The electrochemical behavior of trichlorogermane (HGeCl₃) involves the formation of the GeCl₃⁻ anion []. In contrast, the electrochemical reduction of chlorosilanes is well-documented to proceed through silyl radical intermediates. |
| Influence of Propanoic Acid Group | The carboxylic acid group is unlikely to be directly involved in the primary redox process but may influence the solubility and stability of intermediates in certain electrolytes. | Similar to the germanium analogue, the propanoic acid moiety is not expected to be electroactive but will affect the molecule's overall chemical properties. | The redox potentials of carboxylic acids are typically outside the range for Ge-Cl or Si-Cl bond reduction. |
| Overall Reactivity of Reduced Species | The generated germyl anions or radicals are reactive species that can participate in subsequent chemical reactions. | The generated silyl radicals are highly reactive intermediates that can be trapped by various substrates, a principle utilized in electroreductive silylation reactions[1]. | Both organogermanium and organosilicon reactive intermediates are valuable in synthetic chemistry. |
Note: The exact reduction potentials and mechanisms will be highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and electrode material.
Experimental Protocols: Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental electrochemical technique to investigate the redox properties of chemical compounds. A typical experimental setup and procedure for analyzing the target compounds are detailed below.
Materials and Equipment
-
Potentiostat/Galvanostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.
-
Electrochemical Cell: A three-electrode cell consisting of:
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice due to its wide potential window and chemical inertness. Platinum or gold electrodes can also be used.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod.
-
-
Analytes: "Propanoic acid, 3-(trichlorogermyl)-" and "Propanoic acid, 3-(trichlorosilyl)-".
-
Solvent: A dry, aprotic solvent is crucial due to the moisture sensitivity of the trichlorogermyl and trichlorosilyl groups. Acetonitrile or tetrahydrofuran (THF) are suitable choices.
-
Supporting Electrolyte: A salt to provide conductivity to the solution, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), at a concentration of approximately 0.1 M.
-
Inert Gas: High-purity nitrogen or argon to deoxygenate the solution, as dissolved oxygen is electroactive.
Experimental Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and the chosen solvent.
-
Dry the electrode completely before use.
-
-
Solution Preparation:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen dry, aprotic solvent.
-
Dissolve a known concentration of the analyte (e.g., 1-5 mM) in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Record a cyclic voltammogram by scanning the potential from an initial value (where no reaction occurs) to a final potential sufficiently negative to observe the reduction of the analyte, and then reversing the scan back to the initial potential.
-
Typical scan rates range from 20 to 200 mV/s.
-
Record the CV of the electrolyte solution without the analyte (a blank) to identify any background currents.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the peak potential (Ep) for the reduction process. For irreversible processes, the peak potential will shift with the scan rate.
-
Analyze the shape of the voltammetric wave to gain insights into the reversibility of the electron transfer and the stability of the generated species.
-
Visualization of Electrochemical Pathways and Workflow
The following diagrams, generated using the DOT language, illustrate the expected electrochemical reduction pathways and a general experimental workflow for the analysis of these compounds.
Caption: Expected electrochemical reduction pathways.
Caption: General experimental workflow for CV analysis.
Conclusion
While direct experimental data on the electrochemical properties of "Propanoic acid, 3-(trichlorogermyl)-" and "Propanoic acid, 3-(trichlorosilyl)-" is currently unavailable, this guide provides a scientifically grounded, qualitative comparison based on the known behavior of analogous compounds. It is anticipated that the germanium compound will be more readily reduced than its silicon counterpart. The detailed experimental protocol for cyclic voltammetry offers a practical framework for researchers to investigate these properties directly. Further experimental studies are necessary to obtain quantitative data and to fully elucidate the electrochemical mechanisms for these specific molecules.
References
Comparative Thermal Stability Analysis of Propanoic acid, 3-(trichlorogermyl)- and its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the thermal stability of Propanoic acid, 3-(trichlorogermyl)- in comparison to relevant alternative compounds. This guide provides a summary of available thermal decomposition data, detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and visual representations of the analytical workflow and decomposition pathways.
Comparative Analysis of Thermal Stability
| Compound | Structure | Onset of Decomposition (TGA) | Peak Decomposition Temperature (DTG) | Significant Weight Loss (%) | Notes |
| Propanoic acid, 3-(trichlorogermyl)- | C₃H₅Cl₃GeO₂ | ~200°C | Data not available | Data not available | Decomposition is noted to begin around this temperature. The trihydroxygermyl derivatives show significantly higher stability, up to 400°C. |
| Propanoic acid, 3-(trichlorosilyl)- | C₃H₅Cl₃O₂Si | Data not available | Data not available | Data not available | As silicon is in the same group as germanium, this compound serves as a key comparator. Generally, organosilicon compounds exhibit higher thermal stability than their organogermanium counterparts. |
| 3-Chloropropanoic acid | C₃H₅ClO₂ | Boils with decomposition at 204°C[1] | Data not available | Data not available | Provides a baseline for a simple halogenated propanoic acid. |
| Carboxyethylgermanium Sesquioxide | (C₃H₅GeO₃.₅)n | Data not available | Data not available | Data not available | A polymeric derivative, its thermal analysis has been a subject of study, indicating a complex decomposition pattern. |
Note: The data for "Propanoic acid, 3-(trichlorogermyl)-" is based on qualitative statements. The table highlights the need for further experimental investigation to fully characterize its thermal properties and those of its close analogs.
Experimental Protocols for Thermal Analysis
A standardized approach is crucial for obtaining comparable and reliable thermal stability data. The following are detailed methodologies for conducting TGA and DSC analyses.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small sample (typically 5-10 mg) of the compound is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup: The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant weight loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas at a constant flow rate.
-
Thermal Program: The sample and reference are subjected to the same controlled temperature program as in the TGA analysis (e.g., heating from 25°C to 400°C at 10°C/min).
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events. Decomposition is typically observed as a broad exothermic or endothermic peak.
Visualizing the Experimental Workflow and Decomposition Pathway
To further clarify the processes involved in thermal analysis, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for TGA/DSC analysis.
Caption: Postulated thermal decomposition pathway.
References
Comparative Guide to the Synthesis and Biological Activity of Propanoic acid, 3-(trichlorogermyl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental reproducibility for the synthesis of "Propanoic acid, 3-(trichlorogermyl)-" and its alternatives. It includes detailed experimental protocols, quantitative data from published studies, and an overview of the known biological signaling pathways affected by its derivatives.
I. Synthesis and Reproducibility
"Propanoic acid, 3-(trichlorogermyl)-", also known as 2-carboxyethyltrichlorogermane, is a key precursor in the synthesis of various organogermanium compounds, including the immunomodulatory agent Ge-132. The reproducibility of its synthesis is crucial for reliable downstream applications. This section compares the common synthetic routes to this compound and its phenylated derivative, 3-(triphenylgermyl)propanoic acid.
Data Presentation: Synthesis of Propanoic acid, 3-(trichlorogermyl)- and Alternatives
| Compound | Synthetic Method | Key Reagents | Solvent | Catalyst | Reported Yield (%) | Reference |
| Propanoic acid, 3-(trichlorogermyl)- | Hydrogermylation | GeCl₄, acrylic acid derivative | Dichloromethane | AlCl₃ | 78 | [1] |
| Substitution | GeCl₃, 3-chloropropanoic acid | Toluene | None | 62 | [1] | |
| 3-(triphenylgermyl)propanoic acid | Grignard Reaction | Propanoic acid, 3-(trichlorogermyl)-, Phenylmagnesium bromide | Not Specified | Not Applicable | Not Specified |
Note: The yield for the synthesis of 3-(triphenylgermyl)propanoic acid was not explicitly stated in the reviewed literature, but the reaction is a standard Grignard substitution on the germanium trichloride moiety.
Experimental Protocols
1. Synthesis of Propanoic acid, 3-(trichlorogermyl)- via Substitution Reaction
This protocol is based on the reaction of germanium trichloride with 3-chloropropanoic acid.
-
Reagents: Germanium trichloride (GeCl₃), 3-chloropropanoic acid, Toluene (anhydrous).
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-chloropropanoic acid in anhydrous toluene.
-
Add a solution of germanium trichloride in anhydrous toluene dropwise to the 3-chloropropanoic acid solution.
-
Heat the reaction mixture at 60-80°C and monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure propanoic acid, 3-(trichlorogermyl)-.
-
2. Synthesis of 3-(triphenylgermyl)propanoic acid via Grignard Reaction
This protocol outlines the conversion of "Propanoic acid, 3-(trichlorogermyl)-" to its triphenyl derivative.
-
Reagents: Propanoic acid, 3-(trichlorogermyl)-, Phenylmagnesium bromide (in a suitable ether solvent like THF or diethyl ether).
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve "Propanoic acid, 3-(trichlorogermyl)-" in an anhydrous ether solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide (4 molar equivalents) to the cooled solution of the starting material.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford 3-(triphenylgermyl)propanoic acid.
-
II. Biological Activity and Signaling Pathways
The biological effects of "Propanoic acid, 3-(trichlorogermyl)-" are primarily attributed to its hydrolysis product, 3-(trihydroxygermyl)propanoic acid (THGP), which is the monomer of the well-studied organogermanium compound Ge-132. Research has indicated that these compounds can modulate immune responses, particularly macrophage activity.
Macrophage M1 Polarization via NF-κB Activation
Organogermanium compounds, such as THGP, have been shown to induce the differentiation of macrophages into the M1 phenotype.[2] This polarization is associated with a pro-inflammatory and anti-tumor response. The underlying mechanism involves the activation of the NF-κB signaling pathway.[2]
Caption: THGP-induced M1 macrophage polarization via NF-κB.
Induction of Heme Oxygenase-1 (HO-1) Pathway
Some studies suggest that organogermanium compounds can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory and antioxidant properties.[3][4] This induction is often mediated by the transcription factor Nrf2.
Caption: Induction of HO-1 by organogermanium compounds.
III. Conclusion
The synthesis of "Propanoic acid, 3-(trichlorogermyl)-" is achievable through established methods, with hydrogermylation potentially offering higher yields compared to substitution reactions. However, a comprehensive assessment of reproducibility is limited by the availability of quantitative data from multiple independent studies. The conversion to 3-(triphenylgermyl)propanoic acid provides a stable alternative for further functionalization. The biological activity of organogermanium derivatives, particularly in modulating macrophage function through the NF-κB and potentially the HO-1 pathways, highlights their therapeutic potential and warrants further investigation into their precise mechanisms of action. Researchers should carefully consider the synthetic route and reaction conditions to ensure consistent and reproducible results for their specific applications.
References
- 1. Propanoic acid, 3-(trichlorogermyl)- | 15961-23-6 | Benchchem [benchchem.com]
- 2. Organogermanium THGP Induces Differentiation into M1 Macrophages and Suppresses the Proliferation of Melanoma Cells via Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducers of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inducers of heme oxygenase-1. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Photophysical Quantum Yield Analysis: Featuring "Propanoic acid, 3-(trichlorogermyl)-" as a Candidate for Investigation
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for understanding and determining the photophysical quantum yield of novel compounds, with a focus on "Propanoic acid, 3-(trichlorogermyl)-". As of the latest literature review, specific experimental quantum yield data for "Propanoic acid, 3-(trichlorogermyl)-" is not publicly available. This document, therefore, serves a dual purpose: to highlight this gap in current research and to provide a comprehensive guide for researchers on the established methodologies for determining fluorescence and singlet oxygen quantum yields. By presenting these protocols alongside comparative data from well-characterized photosensitizers, this guide aims to equip researchers with the necessary tools to evaluate the potential of new molecules like "Propanoic acid, 3-(trichlorogermyl)-" in applications such as photodynamic therapy (PDT) and bioimaging.
Comparative Quantum Yield Data of Established Photosensitizers
To provide a frame of reference for future studies on "Propanoic acid, 3-(trichlorogermyl)-", the following table summarizes the fluorescence (ΦF) and singlet oxygen (ΦΔ) quantum yields of various classes of photosensitizers currently utilized in research and clinical settings.
| Photosensitizer Class | Compound Example | Solvent/Medium | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Porphyrins | Hematoporphyrin IX (Free Base) | Various | 0.44 - 0.85[1] | 0.44 - 0.85[1] |
| Porphyrins | Boronated Protoporphyrin (BOPP) | Various | Low (due to aggregation) | Dramatically decreased with metal coordination[1] |
| Phthalocyanines | Zinc Phthalocyanine (ZnPc) | DMF | ~0.17 | ~0.56 |
| Fluorene Derivatives | 2-(9,9-didecyl-7-nitrofluoren-2-yl)benzothiazole | Dichloromethane | - | ~0.4[2] |
| Ruthenium Complexes | [Ru(bpy)3]2+ | Acetonitrile | - | 0.56[3] |
| Organic Dyes | Rose Bengal | DMSO | - | High (often used as a standard)[4] |
| Organic Dyes | Methylene Blue | DMSO | - | High (often used as a standard)[4] |
Experimental Protocols for Quantum Yield Determination
The determination of fluorescence and singlet oxygen quantum yields is crucial for characterizing the photophysical properties of a compound. Below are detailed methodologies for these key experiments.
Fluorescence Quantum Yield (ΦF) Determination by the Comparative Method
This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
a. Materials and Equipment:
-
Spectrofluorometer with an integrating sphere
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of choice (e.g., ethanol, cyclohexane)
-
Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol)
-
"Propanoic acid, 3-(trichlorogermyl)-" or other test compound
b. Experimental Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The concentrations should be chosen to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Select an excitation wavelength where both the standard and the test compound absorb light.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the selected excitation wavelength. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the standard and the test compound.
-
The fluorescence quantum yield of the test compound (ΦF,X) is calculated using the following equation:
ΦF,X = ΦF,S * (AS / AX) * (IX / IS) * (ηX2 / ηS2)
Where:
-
ΦF,S is the fluorescence quantum yield of the standard.
-
AS and AX are the absorbances of the standard and test compound at the excitation wavelength, respectively.
-
IS and IX are the integrated fluorescence intensities of the standard and test compound, respectively.
-
ηS and ηX are the refractive indices of the solvents used for the standard and test compound, respectively (if different).
-
-
Singlet Oxygen Quantum Yield (ΦΔ) Determination
a. Direct Method: Time-Resolved Phosphorescence Detection
This is the most accurate method and involves the direct detection of the weak near-infrared (NIR) phosphorescence of singlet oxygen at approximately 1270 nm.[5]
b. Materials and Equipment:
-
Pulsed laser system for excitation (e.g., Nd:YAG laser)
-
NIR-sensitive detector (e.g., liquid nitrogen-cooled Germanium detector or InGaAs detector)
-
Monochromator
-
Data acquisition system (e.g., digital oscilloscope)
-
Standard photosensitizer with known ΦΔ (e.g., phenalenone, Rose Bengal)
-
Solvent of choice (often deuterated to increase singlet oxygen lifetime)
-
"Propanoic acid, 3-(trichlorogermyl)-" or other test compound
c. Experimental Procedure:
-
Sample Preparation: Prepare optically matched solutions of the test compound and the standard in the chosen solvent.
-
Laser Excitation: Excite the sample with a short laser pulse.
-
Phosphorescence Detection: Detect the time-resolved emission at 1270 nm.
-
Data Analysis: The singlet oxygen quantum yield of the test compound (ΦΔ,X) is calculated by comparing the initial intensity of the phosphorescence signal of the test compound to that of the standard:
ΦΔ,X = ΦΔ,S * (I0,X / I0,S)
Where:
-
ΦΔ,S is the singlet oxygen quantum yield of the standard.
-
I0,X and I0,S are the initial phosphorescence intensities at time t=0 for the test compound and the standard, respectively.
-
d. Indirect Method: Chemical Trapping
This method relies on a chemical trap that reacts with singlet oxygen, leading to a change in its absorption or fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap.
e. Experimental Procedure:
-
Sample Preparation: Prepare a solution containing the photosensitizer (either test compound or standard) and DPBF in a suitable solvent.
-
Irradiation: Irradiate the solution with a light source at a wavelength absorbed by the photosensitizer but not by DPBF.
-
Monitoring: Monitor the decrease in DPBF absorbance (typically around 410 nm) over time.
-
Data Analysis: The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. By comparing the bleaching rates for the test compound and a standard under identical conditions, the singlet oxygen quantum yield can be determined.
Visualizing the Experimental Workflow and Photophysical Processes
To further clarify the relationships between the experimental steps and the underlying photophysical events, the following diagrams are provided.
Caption: Workflow for comparative quantum yield determination.
Caption: Simplified Jablonski diagram illustrating photophysical pathways.
References
- 1. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Singlet oxygen quantum yield determination for a fluorene-based two-photon photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High quantum efficiency ruthenium coordination complex photosensitizer for improved radiation-activated Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. You are being redirected... [stellarnet.us]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Cross-Validation of Propanoic Acid, 3-(trichlorogermyl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of propanoic acid, 3-(trichlorogermyl)-, an organogermanium compound of interest in pharmaceutical and materials science research. The cross-validation of analytical methods is crucial for ensuring data accuracy, reliability, and regulatory compliance. This document outlines key performance characteristics of various techniques and provides detailed experimental protocols to aid in method development and validation.
Data Presentation: Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific research question, required sensitivity, and available instrumentation. Below is a comparative summary of common analytical methods for the analysis of propanoic acid, 3-(trichlorogermyl)-.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Quantitative ¹H NMR (qNMR) | Nuclear magnetic resonance of ¹H nuclei in a magnetic field. | Structural confirmation, quantification without a specific reference standard of the analyte. | Non-destructive, highly reproducible, provides structural information. | Lower sensitivity compared to MS, potential for signal overlap in complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-to-charge ratio detection. | Identification and quantification of volatile derivatives. | High sensitivity and selectivity, excellent separation capabilities. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in the liquid phase followed by mass-to-charge ratio detection. | Identification and quantification of the intact molecule and its metabolites. | Applicable to a wide range of compounds, high sensitivity and selectivity. | Matrix effects can influence ionization and quantification. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups (e.g., C=O, Ge-Cl). | Fast, non-destructive, provides structural information. | Not suitable for quantification, limited information for complex molecules. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, etc. | Determination of the elemental composition. | Provides fundamental information on purity and composition. | Does not provide structural information, requires specialized equipment. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for organogermanium compounds and short-chain fatty acids and should be optimized for specific instrumentation and laboratory conditions.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the purity and concentration of propanoic acid, 3-(trichlorogermyl)-.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Materials:
-
Propanoic acid, 3-(trichlorogermyl)- sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid, 1,4-dioxane)
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the propanoic acid, 3-(trichlorogermyl)- sample and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a pulse angle of 90° and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Ensure a sufficient number of scans to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate the characteristic, well-resolved signals of the analyte and the internal standard. For propanoic acid, 3-(trichlorogermyl)-, the protons on the β-carbon (adjacent to the GeCl₃ group) are expected to appear around δ 2.8–3.2 ppm[1].
-
-
Calculation: Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify propanoic acid, 3-(trichlorogermyl)- after derivatization.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Materials:
-
Propanoic acid, 3-(trichlorogermyl)- sample
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvent (e.g., anhydrous acetonitrile)
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
Procedure:
-
Derivatization:
-
In a sealed vial, dissolve a known amount of the sample and internal standard in the solvent.
-
Add an excess of the derivatization agent.
-
Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Column: DB-5ms or equivalent
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
-
Data Analysis:
-
Identify the derivatized analyte and internal standard by their retention times and mass spectra.
-
Quantify using a calibration curve prepared with derivatized standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and quantify propanoic acid, 3-(trichlorogermyl)- without derivatization.
Instrumentation: Liquid chromatograph coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).
Materials:
-
Propanoic acid, 3-(trichlorogermyl)- sample
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the sample and internal standard in a suitable solvent (e.g., a mixture of mobile phases A and B).
-
Filter the sample through a 0.22 µm filter.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
LC Conditions (example):
-
Column: C18 reversed-phase column
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with 5% B, increase to 95% B over 10 min, hold for 2 min, then return to initial conditions.
-
-
MS Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
-
-
Data Analysis:
-
Identify the analyte and internal standard by their retention times and specific m/z transitions.
-
Quantify using a calibration curve.
-
Mandatory Visualization
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of analytical techniques for the quantification of propanoic acid, 3-(trichlorogermyl)-.
Caption: Workflow for the cross-validation of qNMR, GC-MS, and LC-MS for propanoic acid, 3-(trichlorogermyl)-.
Conceptual Signaling Pathway of Analysis
This diagram illustrates the conceptual flow of information from the chemical properties of the analyte to the final analytical result.
Caption: Conceptual pathway from analyte properties to analytical results.
References
Safety Operating Guide
Safe Disposal of Propanoic Acid, 3-(Trichlorogermyl)-: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling propanoic acid, 3-(trichlorogermyl)-, a comprehensive understanding of its proper disposal is paramount to ensure laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information, outlining a clear, step-by-step procedure for the safe disposal of this organogermanium compound.
Immediate Safety Considerations
Propanoic acid, 3-(trichlorogermyl)- is a reactive compound. The primary hazard associated with its disposal is the trichlorogermyl group, which readily reacts with water or moisture. This hydrolysis reaction is vigorous and produces corrosive hydrochloric acid (HCl) fumes. Therefore, all handling and disposal steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Disposal Protocol: Chemical Neutralization
The recommended disposal method for small quantities of propanoic acid, 3-(trichlorogermyl)- in a laboratory setting involves a controlled hydrolysis followed by neutralization. This procedure converts the reactive trichlorogermyl moiety into a more stable and less hazardous form.
Experimental Protocol: Hydrolysis and Neutralization
-
Preparation: In a fume hood, prepare a large beaker of a weak basic solution, such as 1 M sodium bicarbonate or a 5% sodium carbonate solution. The volume of the basic solution should be at least ten times the volume of the propanoic acid, 3-(trichlorogermyl)- waste to ensure complete neutralization. Place the beaker in an ice bath to control the temperature of the exothermic reaction.
-
Controlled Addition: Slowly and carefully add the propanoic acid, 3-(trichlorogermyl)- waste to the stirred, cold basic solution. The addition should be dropwise or in a very slow stream to manage the rate of reaction and prevent excessive foaming or splashing due to the evolution of carbon dioxide and heat.
-
Reaction Monitoring: Continue stirring the solution and observe the reaction. The generation of gas (CO2) indicates that the neutralization of the produced HCl is occurring. Allow the mixture to stir for at least one hour after the addition is complete to ensure the hydrolysis is finished.
-
pH Verification: After the reaction has subsided, check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more of the basic solution until the desired pH is reached.
-
Waste Collection: The neutralized aqueous solution contains 3-(trihydroxygermyl)propanoic acid and sodium chloride. This solution should be collected in a properly labeled hazardous waste container designated for aqueous waste containing germanium.
-
Final Disposal: The sealed and labeled waste container must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of germanium-containing waste.
Data Presentation
| Parameter | Value/Instruction |
| Reactant | Propanoic acid, 3-(trichlorogermyl)- |
| Neutralizing Agent | 1 M Sodium Bicarbonate or 5% Sodium Carbonate |
| Recommended Ratio | 1:10 (Waste : Neutralizing Agent by volume) |
| Reaction Temperature | Controlled with an ice bath (0-10 °C) |
| Reaction Time | Minimum 1 hour post-addition |
| Final pH Target | 6.0 - 8.0 |
| Primary Byproducts | 3-(trihydroxygermyl)propanoic acid, Sodium Chloride, Carbon Dioxide, Water |
| Final Waste Stream | Aqueous waste containing germanium |
Disposal Workflow
Caption: Disposal workflow for propanoic acid, 3-(trichlorogermyl)-.
Logical Relationship of Hydrolysis Reaction
Caption: Chemical transformations during disposal.
Personal protective equipment for handling Propanoic acid, 3-(trichlorogermyl)-
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the safe handling and disposal of Propanoic acid, 3-(trichlorogermyl)-. It is intended for use by trained professionals in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Propanoic acid, 3-(trichlorogermyl)- is anticipated to be an extremely corrosive substance. The trichlorogermyl group is expected to react with moisture to produce hydrochloric acid (HCl), and the propanoic acid component is itself a corrosive acid.[1][2] Therefore, stringent protective measures are mandatory.
Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical splash goggles AND a full-face shield.[3][4][5] | Protects against severe eye damage, permanent vision loss, and facial burns from splashes.[5][6] |
| Hand | Neoprene or other appropriate chemical-resistant gloves (double-gloving recommended).[7] | Prevents severe skin burns and potential absorption.[1][6] Glove material should be selected based on manufacturer's resistance data.[4] |
| Body | Flame-resistant lab coat worn over a chemical-resistant apron (e.g., butyl rubber). | Provides a barrier against skin contact and protects from the flammability hazard of the propanoic acid component.[1] |
| Footwear | Closed-toe, chemical-resistant boots. | Ensures corrosive chemicals cannot penetrate footwear.[4] |
| Respiratory | All work must be conducted in a certified chemical fume hood.[3] For emergencies or spill cleanup, a NIOSH-approved full-face respirator with cartridges for acid gases and organic vapors is required.[7] | Protects against inhalation of corrosive and toxic vapors that can cause severe respiratory tract damage.[1] |
Quantitative Data Overview
As data for the specific compound is unavailable, the properties of Propanoic Acid are provided for reference. The addition of the trichlorogermyl group will significantly alter these values.
| Property | Value for Propanoic Acid |
| Molecular Formula | C₃H₆O₂ |
| Melting Point | -20 °C[1][8] |
| Boiling Point | 141 °C[1][8] |
| Flash Point | 51 °C (Flammable Liquid)[8] |
| pH | 2.5 (100 g/L solution)[1] |
| Lower Explosion Limit | 2.1%[8] |
Operational and Disposal Plans
Strict adherence to the following protocols is necessary to ensure safe handling and disposal.
Experimental Protocols
A. General Handling Protocol
-
Preparation: Before starting, ensure a chemical fume hood is certified and functioning properly. Clear the workspace of all unnecessary items and clutter. Ensure safety equipment, including an eyewash station, safety shower, and appropriate fire extinguisher (Class B), are accessible.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Chemical Transport: Use a safety bottle carrier when transporting the chemical.
-
Dispensing: Conduct all transfers and dispensing of the chemical inside the fume hood.[3] Ground and bond containers when transferring large quantities to prevent static discharge.[1] Use only non-sparking tools.[9]
-
Reactions: Be aware that reactions involving corrosive chemicals can be exothermic.[3] Use heat-resistant labware and account for potential expansion or foaming.
-
Post-Handling: Tightly close the container immediately after use.[6] Wipe down the external surface of the container and the work area in the fume hood.
-
Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Wash hands and forearms thoroughly after work.[7]
B. Spill Cleanup Protocol (Small Spill <100 mL)
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure Area: Restrict access to the spill area. If flammable vapors may be present, remove all ignition sources.
-
Don PPE: Don the full respiratory and body protection as specified for emergencies.
-
Containment: Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or special chemical absorbent pads). Do NOT use water or combustible materials like paper towels.
-
Neutralization (Use with extreme caution): Once absorbed, cautiously neutralize the material with a weak base such as sodium bicarbonate or soda ash. Be prepared for a vigorous reaction and potential off-gassing.
-
Collection: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealable, and corrosion-resistant waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Dispose of the waste container according to institutional and local regulations for hazardous chemical waste.
Disposal Plan
-
Waste Characterization: Propanoic acid, 3-(trichlorogermyl)- waste is considered hazardous due to its corrosive nature and germanium content.
-
Containerization: Collect all waste (including contaminated materials and spill cleanup residue) in a dedicated, properly labeled, and sealed hazardous waste container.
-
Recycling Option: Germanium is a valuable and rare element.[10] Recycling of germanium-containing waste is the preferred disposal method to reduce environmental impact.[11]
-
Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a certified chemical waste disposal company that handles germanium-containing materials.[12] These companies can manage the complex recycling or disposal process, which may involve roasting and acid leaching techniques.[13] Do not attempt to dispose of this chemical down the drain or with general waste.
Workflow Visualization
The following diagram outlines the logical workflow for responding to a chemical spill of Propanoic acid, 3-(trichlorogermyl)-.
Caption: Workflow for handling a chemical spill.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. safeti.com [safeti.com]
- 4. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 5. chemsafe.ie [chemsafe.ie]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. louisville.edu [louisville.edu]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. echemi.com [echemi.com]
- 10. oryx-metals.com [oryx-metals.com]
- 11. oryx-metals.com [oryx-metals.com]
- 12. novotech.net [novotech.net]
- 13. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
